Dimethoxy(3-methyl-3-phenylbutyl)silane
Description
BenchChem offers high-quality Dimethoxy(3-methyl-3-phenylbutyl)silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethoxy(3-methyl-3-phenylbutyl)silane including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
InChI |
InChI=1S/C13H21O2Si/c1-13(2,10-11-16(14-3)15-4)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOJITVWBYRELV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC[Si](OC)OC)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724620 | |
| Record name | Dimethoxy(3-methyl-3-phenylbutyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157223-33-1 | |
| Record name | Dimethoxy(3-methyl-3-phenylbutyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to Dimethoxy(3-methyl-3-phenylbutyl)silane: Structure, Synthesis, and Potential Applications
Introduction: Defining a Novel Silane for Advanced Applications
In the landscape of drug development and materials science, the precise molecular architecture of reagents and intermediates is paramount. This guide introduces Dimethoxy(3-methyl-3-phenylbutyl)silane, a specialized organosilane compound. While not a commonplace, off-the-shelf chemical, its unique structure, featuring a sterically demanding 3-methyl-3-phenylbutyl group, suggests significant potential in applications requiring tailored reactivity and specific molecular recognition. This document serves as a comprehensive technical overview for researchers and professionals, elucidating the compound's structure, proposing viable synthetic routes, and exploring its prospective utility in scientifically rigorous environments.
The core of Dimethoxy(3-methyl-3-phenylbutyl)silane is a tetravalent silicon atom. This central atom is covalently bonded to two methoxy groups (-OCH₃), a hydrogen atom, and the aforementioned 3-methyl-3-phenylbutyl moiety. The methoxy groups are hydrolytically labile, providing a reactive handle for the formation of siloxane bonds or for further functionalization. The silicon-hydride bond is also a key reactive site, particularly for hydrosilylation reactions. The bulky, non-polar 3-methyl-3-phenylbutyl group is the defining feature of this molecule, imparting significant steric hindrance and lipophilicity. These characteristics are expected to influence the compound's reactivity, solubility, and its interactions with other molecules and surfaces.
Below is a two-dimensional representation of the Dimethoxy(3-methyl-3-phenylbutyl)silane structure:
Caption: 2D structure of Dimethoxy(3-methyl-3-phenylbutyl)silane.
Proposed Synthetic Methodologies
The synthesis of Dimethoxy(3-methyl-3-phenylbutyl)silane can be approached through established organosilicon chemistry. Two primary, highly plausible routes are detailed below, each with its own set of advantages and considerations.
Route A: Platinum-Catalyzed Hydrosilylation
Hydrosilylation is a robust and atom-economical method for the formation of silicon-carbon bonds.[1] This approach involves the addition of a silicon-hydride bond across a carbon-carbon double bond, typically catalyzed by a transition metal complex.[2][3] For the synthesis of Dimethoxy(3-methyl-3-phenylbutyl)silane, the reaction would proceed between dimethoxysilane and 3-methyl-3-phenyl-1-butene.
Reaction Scheme:
(CH₃O)₂SiH₂ + CH₂(CH)C(CH₃)(Ph)CH₃ → (CH₃O)₂Si(H)CH₂CH₂C(CH₃)(Ph)CH₃
Experimental Protocol:
-
Reactor Setup: A dry, inert atmosphere (e.g., argon or nitrogen) is established in a multi-neck flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.
-
Reagent Charging: The flask is charged with 3-methyl-3-phenyl-1-butene and a suitable solvent, such as dry toluene.
-
Catalyst Addition: A platinum catalyst, such as Karstedt's catalyst or Speier's catalyst, is introduced to the reaction mixture.[2][3] The catalyst loading is typically in the range of 10-50 ppm.
-
Addition of Silane: Dimethoxysilane is added dropwise to the stirred solution at a controlled temperature, often at room temperature or with gentle heating to initiate the reaction. The reaction is exothermic, and the addition rate should be managed to maintain a steady reaction temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) to observe the consumption of the starting materials and the formation of the product.
-
Work-up and Purification: Upon completion, the catalyst can be removed by filtration through a short pad of silica gel or activated carbon. The solvent is then removed under reduced pressure, and the crude product is purified by fractional distillation under vacuum to yield the final Dimethoxy(3-methyl-3-phenylbutyl)silane.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Alkoxysilanes can be sensitive to moisture, which can lead to hydrolysis and the formation of siloxanes as byproducts. An inert atmosphere prevents these side reactions.
-
Platinum Catalyst: Platinum complexes are highly efficient and selective for the hydrosilylation of alkenes, promoting the anti-Markovnikov addition of the silane to the double bond, which is the desired regioselectivity for this synthesis.[1]
-
Controlled Addition: The controlled addition of the highly reactive dimethoxysilane helps to manage the exothermicity of the reaction and prevent runaway conditions.
-
Vacuum Distillation: The product is expected to have a relatively high boiling point, making vacuum distillation the preferred method for purification to avoid thermal decomposition.
Sources
An In-depth Technical Guide to Dimethoxy(3-methyl-3-phenylbutyl)silane: Physical Properties and Boiling Point
A Note to the Reader: Extensive searches of chemical databases and scientific literature did not yield specific physical property data, including the boiling point, for a compound with the precise name "Dimethoxy(3-methyl-3-phenylbutyl)silane." This suggests that the compound may be novel, not widely synthesized, or is referred to by a different systematic name.
In the spirit of providing a valuable resource for researchers, scientists, and drug development professionals, this guide will instead focus on a closely related and well-documented class of compounds: alkoxy silanes . The principles and experimental methodologies discussed herein are broadly applicable to the characterization of novel silanes, including the target compound of this topic.
We will use Dimethoxy(methyl)(phenyl)silane as a representative example to illustrate the core concepts and techniques for determining physical properties. This compound shares key structural motifs with the requested silane, namely the dimethoxy-silane functional group and a phenyl substituent, making it a relevant and instructive analogue.
Understanding the Molecular Architecture: Structure-Property Relationships in Alkoxy Silanes
The physical properties of an alkoxy silane are intrinsically linked to its molecular structure. The key determinants include:
-
The nature of the substituents on the silicon atom: The size, polarity, and branching of the alkyl or aryl groups significantly influence intermolecular forces. In our target molecule, the "3-methyl-3-phenylbutyl" group is a bulky, nonpolar substituent that would be expected to increase the boiling point compared to smaller alkyl silanes due to increased van der Waals interactions.
-
The alkoxy groups: The methoxy groups (-OCH₃) are capable of hydrogen bonding, which can influence properties like solubility and boiling point. However, the silicon-oxygen bond is polarized, contributing to the molecule's overall dipole moment.
-
Molecular Weight: Generally, as the molecular weight of a series of related compounds increases, so does the boiling point.
Core Physical Properties of Dimethoxy(methyl)(phenyl)silane: A Case Study
Below is a summary of the known physical properties for our analogue, Dimethoxy(methyl)(phenyl)silane.
| Physical Property | Value |
| CAS Number | 3027-21-2 |
| Molecular Formula | C₉H₁₄O₂Si |
| Molecular Weight | 182.29 g/mol |
| Physical Form | Liquid |
| Purity (Typical) | 98% |
| Boiling Point | Information not readily available |
| Storage Temperature | Inert atmosphere, room temperature |
Note: While a specific boiling point is not cited in the readily available safety and product information, the experimental determination of this property is a primary focus of this guide.
Experimental Determination of Boiling Point for Novel Silanes
The boiling point is a fundamental physical property that provides insights into the volatility and purity of a compound. For a novel silane like Dimethoxy(3-methyl-3-phenylbutyl)silane, its experimental determination is a critical first step in its characterization.
Principle of Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. At this temperature, the liquid undergoes a phase transition to a gas. For accurate and reproducible results, the determination should be conducted using a standardized method.
Experimental Workflow: Micro-Boiling Point Determination
For research and development purposes where sample quantities may be limited, a micro-boiling point determination method is often employed.
The Core Mechanism of Dimethoxy(3-methyl-3-phenylbutyl)silane as a Ziegler-Natta External Donor: A Technical Guide
This in-depth technical guide provides a comprehensive analysis of the mechanism of action for dimethoxy(3-methyl-3-phenylbutyl)silane, a sterically demanding alkoxysilane, when utilized as an external electron donor (ED) in modern Ziegler-Natta (ZN) catalysis for propylene polymerization. This document is intended for researchers, scientists, and professionals in the fields of polymer chemistry and drug development who require a deep, mechanistic understanding of catalyst-modifier interactions.
Introduction: The Imperative for Stereocontrol in Polypropylene Synthesis
The industrial production of isotactic polypropylene (iPP), a polymer of immense commercial value, relies almost exclusively on heterogeneous Ziegler-Natta catalysts.[1][2] These multi-component systems, typically comprising a titanium tetrachloride (TiCl₄) procatalyst supported on magnesium chloride (MgCl₂), and an aluminum alkyl co-catalyst like triethylaluminium (TEAL), are capable of remarkable catalytic activity.[1] However, the nascent catalyst possesses a distribution of active sites with varying stereoselectivities, which, if unmoderated, would produce a significant fraction of undesirable, non-crystalline atactic polypropylene.
The introduction of a Lewis basic external electron donor is a critical modification to the ZN system, designed to enhance the stereoselectivity of the polymerization process.[1][3][4] Alkoxysilanes, such as dimethoxy(3-methyl-3-phenylbutyl)silane, represent a cornerstone class of external donors. Their primary role is to selectively passivate or modify the stereochemically indiscriminate active sites, thereby dramatically increasing the yield of the highly crystalline and commercially valuable isotactic polymer.[5][6]
The structure of the external donor is paramount. The specific molecule in focus, dimethoxy(3-methyl-3-phenylbutyl)silane, possesses two key features that dictate its function:
-
Two Methoxy Groups (-OCH₃): These serve as the Lewis basic centers, capable of coordinating to Lewis acidic species within the catalyst system.
-
A Bulky 3-methyl-3-phenylbutyl Group: This sterically demanding substituent provides the necessary bulk to differentially interact with the various active sites on the catalyst surface.
This guide will elucidate the precise molecular interactions and kinetic consequences that arise from the introduction of this specific silane into the polymerization environment.
The Multi-faceted Role of the External Donor: A Mechanistic Overview
The external donor does not function through a single, isolated interaction. Instead, it participates in a complex equilibrium with the co-catalyst and the solid procatalyst. The primary functions of an alkoxysilane donor like dimethoxy(3-methyl-3-phenylbutyl)silane can be categorized into three key areas:
-
Selective Poisoning of Atactic Sites: The MgCl₂ support surface presents a variety of coordinatively unsaturated Ti species. Those in more open, less sterically hindered environments tend to produce atactic polypropylene. The external donor preferentially coordinates to these aspecific sites, rendering them inactive for polymerization.
-
Transformation of Active Sites: Beyond simple deactivation, the donor can coordinate to moderately isospecific sites, subtly altering their steric and electronic environment. This can transform them into highly isospecific centers, further boosting the overall isotacticity of the final polymer.[6]
-
Complexation with the Co-catalyst: The external donor readily reacts with the aluminum alkyl co-catalyst. This interaction is crucial as it moderates the overall reactivity of the system and influences the concentration of "free" donor available to interact with the catalyst surface.
The following diagram illustrates the central equilibrium involving the external donor (ED), the aluminum alkyl co-catalyst (AlR₃), and the active sites on the Ti/MgCl₂ catalyst.
Caption: Core equilibrium of the external donor in the Ziegler-Natta system.
Deep Dive: The Specific Mechanism of Dimethoxy(3-methyl-3-phenylbutyl)silane
The efficacy of an external donor is a delicate balance between its electronic and steric properties.[7][8] The structure of dimethoxy(3-methyl-3-phenylbutyl)silane is engineered to optimize this balance for high-performance polypropylene production.
Interaction with the Aluminum Alkyl Co-catalyst
Upon introduction to the reactor, the first significant interaction for the silane donor is with the triethylaluminium (TEAL) co-catalyst. The methoxy groups of the silane are susceptible to alkylation by TEAL. This reaction is not merely a side reaction but a crucial step in the activation pathway.
R'₂Si(OMe)₂ + AlR₃ ⇌ R'₂Si(OMe)(OAlR₂) + RMe
This equilibrium reduces the concentration of the original, more reactive silane and forms a bulkier, less reactive aluminum-alkoxide species. The extent of this reaction is governed by the Al/Si molar ratio, a critical parameter in polymerization process control. Theoretical studies suggest that the binding energies of these donor-co-catalyst complexes correlate with the experimentally observed catalyst productivity.[9]
Surface Adsorption and Site Differentiation
The "free" donor, or its complexed form, then interacts with the surface of the MgCl₂-supported procatalyst. The lateral surfaces of MgCl₂ crystals, commonly the (104) and (110) faces, expose various coordinatively unsaturated magnesium and titanium centers.[10]
The key to stereoselectivity lies in the steric bulk of the 3-methyl-3-phenylbutyl group.
-
Aspecific (Atactic) Sites: These are believed to be located in sterically open environments on the catalyst surface. The bulky 3-methyl-3-phenylbutyl group allows the donor molecule to effectively access and block these sites. The two methoxy groups coordinate to the Lewis acidic Ti center, effectively "poisoning" it and preventing the coordination and insertion of propylene monomers.
-
Isospecific Sites: These active centers are situated within more sterically crowded chiral environments on the MgCl₂ lattice. The extreme bulk of the 3-methyl-3-phenylbutyl group prevents the donor from easily coordinating to and deactivating these highly productive isospecific sites.[11] Therefore, they remain available for polymerization.
The lability of the donor's coordination is also a key factor. A stable, almost irreversible coordination leads to high isotacticity but can lower catalyst activity. Conversely, a very labile coordination may not effectively suppress atactic site activity.[4] The structure of dimethoxy(3-methyl-3-phenylbutyl)silane is designed to provide a semi-labile coordination, striking a balance that yields high isotacticity without excessively compromising catalytic activity.
The following diagram illustrates the differential interaction based on steric hindrance.
Caption: Steric hindrance model for selective site deactivation by a bulky donor.
Impact on Polymer Properties
The selective action of dimethoxy(3-methyl-3-phenylbutyl)silane has profound effects on the resulting polypropylene's microstructure and macroscopic properties.
| Polymer Property | Effect of Donor Addition | Mechanistic Rationale |
| Isotacticity Index (I.I.) | Significantly Increases | Preferential deactivation of aspecific sites reduces the formation of soluble, atactic polymer fractions.[12] |
| Molecular Weight (MW) | Increases | The suppression of atactic sites, which typically produce lower molecular weight chains, leads to an overall increase in the average molecular weight of the polymer.[11] |
| Molecular Weight Distribution (MWD) | Can Narrow or Broaden | The effect on MWD is complex. By deactivating one type of site, the distribution can narrow. However, modification of sites can sometimes lead to broader distributions.[5] |
| Crystallinity | Significantly Increases | Higher isotacticity allows for more efficient chain packing into a crystalline lattice, leading to improved thermal and mechanical properties.[5][12] |
Experimental Protocols for Evaluation
Validating the mechanism and performance of a new external donor requires a suite of standardized polymerization and characterization techniques.
Protocol: Slurry Polymerization of Propylene
This protocol describes a typical lab-scale procedure to evaluate the performance of dimethoxy(3-methyl-3-phenylbutyl)silane.
Objective: To determine the catalytic activity, polymer yield, and isotacticity when using the specified external donor.
Materials:
-
High-purity, dry nitrogen
-
Anhydrous heptane (polymerization grade)
-
Triethylaluminium (TEAL) solution (e.g., 1 M in heptane)
-
MgCl₂-supported TiCl₄ procatalyst slurry in heptane
-
Dimethoxy(3-methyl-3-phenylbutyl)silane solution in heptane
-
Propylene (polymerization grade)
-
Methanol with 5% HCl
-
Methanol, Acetone
Procedure:
-
Reactor Preparation: A stainless-steel autoclave reactor is thoroughly dried under vacuum at elevated temperature and subsequently purged with high-purity nitrogen.[13]
-
Solvent and Co-catalyst Addition: Anhydrous heptane is introduced into the reactor, followed by the desired amount of TEAL solution to scavenge any remaining impurities.[13]
-
External Donor Addition: The specified amount of the dimethoxy(3-methyl-3-phenylbutyl)silane solution is injected into the reactor. The Al/Si molar ratio is a critical variable to be explored.
-
Catalyst Injection: The procatalyst slurry is injected into the reactor.
-
Polymerization: The reactor is heated to the target temperature (e.g., 70 °C) and pressurized with propylene to the desired pressure (e.g., 7 bar). Polymerization is conducted for a fixed duration (e.g., 1-2 hours).[14]
-
Termination: The propylene feed is stopped, and the reactor is vented. Polymerization is quenched by adding acidic methanol.[13]
-
Polymer Work-up: The polymer powder is collected by filtration, washed repeatedly with methanol and acetone to remove catalyst residues, and then dried in a vacuum oven to a constant weight.[13]
Polymer Characterization Workflow
The dried polymer is subjected to a series of analyses to determine the effectiveness of the external donor.
Caption: Standard workflow for polypropylene characterization after synthesis.
-
Isotacticity Index (I.I.): Determined by Soxhlet extraction with boiling heptane. The weight percentage of the insoluble fraction is the I.I.
-
Molecular Weight (MW) and MWD: Analyzed by high-temperature Gel Permeation Chromatography (GPC).[2][5]
-
Microstructure and Tacticity: Quantified using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, which measures the relative abundance of stereosequences (e.g., mmmm pentads).[5]
-
Thermal Properties: Melting temperature (Tm), crystallization temperature (Tc), and percent crystallinity are determined using Differential Scanning Calorimetry (DSC).[2][12]
Conclusion
Dimethoxy(3-methyl-3-phenylbutyl)silane exemplifies the modern design philosophy for external donors in Ziegler-Natta catalysis. Its mechanism is a sophisticated interplay of electronic effects at the methoxy groups and, most critically, the steric control exerted by its bulky 3-methyl-3-phenylbutyl substituent. By selectively deactivating sterically accessible, aspecific active sites while leaving the hindered, isospecific sites largely untouched, it dramatically enhances the production of high-quality isotactic polypropylene. A thorough understanding of these structure-function relationships, validated through rigorous experimental protocols, is essential for the continued innovation of high-performance polyolefin materials.
References
-
Qiao, J., et al. (2022). Hydrogen Responses of Propylene Polymerization with MgCl2-Supported Ziegler–Natta Catalysts in the Presence of Different Silane External Donors. MDPI. Available at: [Link]
-
Chadwick, J. C., et al. (2001). Effects of Internal and External Donors on the Regio‐ and Stereoselectivity of Active Species in MgCl2‐Supported Catalysts for Propene Polymerization. Macromolecular Chemistry and Physics. Available at: [Link]
-
Albizzati, E., et al. (2025). Hydrogen Responses of Propylene Polymerization with MgCl2-Supported Ziegler–Natta Catalysts in the Presence of Different Silane External Donors. OUCI. Available at: [Link]
-
Wondimagegn, T., & Ziegler, T. (2012). The Role of External Alkoxysilane Donors on Stereoselectivity and Molecular Weight in MgCl2-Supported Ziegler–Natta Propylene Polymerization: A Density Functional Theory Study. The Journal of Physical Chemistry C. Available at: [Link]
-
Wang, W. J., et al. (2000). Influences of silane/ether composite external donors on propylene polymerization with MgCl2-supported Ziegler-Natta catalyst in the presence of hydrogen. ResearchGate. Available at: [Link]
-
Soares, J. B. P., & McKenna, T. F. L. (2014). Effect of Hydrogen and Electron Donors on the Microstructure of Polypropylene. Macromolecular Chemistry and Physics. Available at: [Link]
-
Härkönen, M., et al. (1992). External silane donors in Ziegler-Natta catalysis. Computerbased molecular model calculations on alkoxysilanes. Die Makromolekulare Chemie. Available at: [Link]
-
Wondimagegn, T., & Ziegler, T. (2012). The Role of External Alkoxysilane Donors on Stereoselectivity and Molecular Weight in MgCl2-Supported Ziegler–Natta Propylene Polymerization: A Density Functional Theory Study. ACS Publications. Available at: [Link]
-
Rastogi, R. B., et al. (2020). Control of Ziegler–Natta catalyst activity by the structural design of alkoxysilane-based external donors. New Journal of Chemistry. Available at: [Link]
-
Hasegawa, M. (2022). Development of Catalyst Technologies for Polypropylene. Sumitomo Chemical Co., Ltd.. Available at: [Link]
-
Blaakmeer, E. M., et al. (2018). Probing Interactions between Electron Donors and the Support in MgCl2-Supported Ziegler–Natta Catalysts. ACS Publications. Available at: [Link]
-
Sharma, A., et al. (2025). Role Of Electron Donors In MgCl2 Supported Ziegler-Natta Catalysis: DFT Approach. STM Journals. Available at: [Link]
-
Morini, G., et al. (2024). End-to-End High-Throughput Approach for Data-Driven Internal Donor Development in Heterogeneous Ziegler-Natta Propylene Polymerization. ChemRxiv. Available at: [Link]
-
Boor, J. (1979). Ziegler-Natta Catalysts and Polymerizations. Academic Press. Available at: [Link]
-
Al-Harthi, M. A., et al. (2026). Influence of external donors on Ziegler-Natta catalytic behavior and the resulting polypropylene properties. ResearchGate. Available at: [Link]
-
Salminen, H., et al. (2015). External Silane Donors in Ziegler–Natta Catalysis. A Three-Site Model Analysis of Effects on Catalyst Active Sites. ResearchGate. Available at: [Link]
-
Morini, G., et al. (2024). End-to-End High-Throughput Approach for Data-Driven Internal Donor Development in Heterogeneous Ziegler–Natta Propylene Polymerization. ACS Catalysis. Available at: [Link]
-
Chadwick, J. C. (2002). "Ziegler–Natta Catalysts". In: Encyclopedia of Polymer Science and Technology. Wiley. Available at: [Link]
-
Sobolev, V. I., et al. (2011). A Study of Ziegler–Natta Propylene Polymerization Catalysts by Spectroscopic Methods. Kinetics and Catalysis. Available at: [Link]
-
Kissin, Y. V. (2012). Kinetics of Ziegler Natta Polymerization. Semantic Scholar. Available at: [Link]
-
Liu, B., et al. (2016). Study on Hydrogen Sensitivity of Ziegler–Natta Catalysts with Novel Cycloalkoxy Silane Compounds as External Electron Donor. MDPI. Available at: [Link]
- Van Bavel, E., et al. (2014). Sterically demanding dialkoxydialkylsilanes as external donors for ziegler catalysts for the polymerization of propylene. Google Patents.
Sources
- 1. Hydrogen Responses of Propylene Polymerization with MgCl2-Supported Ziegler–Natta Catalysts in the Presence of Different Silane External Donors [mdpi.com]
- 2. Study on Hydrogen Sensitivity of Ziegler–Natta Catalysts with Novel Cycloalkoxy Silane Compounds as External Electron Donor [mdpi.com]
- 3. Hydrogen Responses of Propylene Polymerization with MgCl2-Supported Ziegler–Natta Catalysts in the Presence of Differen… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Hydrogen and Electron Donors on Polypropylene Microstructure [advancedsciencenews.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. acs.figshare.com [acs.figshare.com]
- 9. Control of Ziegler–Natta catalyst activity by the structural design of alkoxysilane-based external donors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
Thermodynamic stability of Dimethoxy(3-methyl-3-phenylbutyl)silane in organometallic chemistry
An In-Depth Technical Guide to the Thermodynamic Stability of Dimethoxy(3-methyl-3-phenylbutyl)silane in Organometallic Chemistry
Introduction: The Role of Organosilanes in Modern Chemistry
Organosilanes are a versatile class of compounds that serve as indispensable tools in materials science, organic synthesis, and drug development.[1] Their ability to act as molecular bridges between organic and inorganic materials has led to their widespread use as coupling agents, surface modifiers, and precursors for advanced materials.[1][2] The functionality and performance of an organosilane are intrinsically linked to the nature of the organic and hydrolyzable groups attached to the silicon atom. This guide focuses on a specific organosilane, Dimethoxy(3-methyl-3-phenylbutyl)silane, and provides a comprehensive analysis of its predicted thermodynamic stability, a critical parameter that governs its utility and application window.[3] While specific experimental data for this particular molecule is not extensively available in public literature, this guide will leverage established principles of organosilane chemistry to provide a robust theoretical framework for researchers, scientists, and drug development professionals.
Molecular Structure and Its Implications for Stability
The structure of Dimethoxy(3-methyl-3-phenylbutyl)silane incorporates several key features that are expected to influence its thermodynamic stability.
Caption: Molecular structure of Dimethoxy(3-methyl-3-phenylbutyl)silane.
The key structural motifs influencing stability are:
-
Dimethoxy Groups (-OCH₃)₂: These are hydrolyzable groups that are susceptible to reaction with water, leading to the formation of silanols (Si-OH).[1] This hydrolysis is the initial step in many of the reactions where organosilanes are employed, but it also represents a pathway for decomposition if not controlled.[4] The reactivity of these methoxy groups is influenced by steric hindrance and the electronic effects of the other substituents on the silicon atom.[5]
-
3-methyl-3-phenylbutyl Group: This bulky alkyl-aromatic group is expected to play a significant role in the molecule's overall stability.
-
Phenyl Group (C₆H₅): Aromatic groups generally enhance the thermal stability of organosilanes.[3][6] The phenyl group's electron-withdrawing nature can influence the reactivity of the silicon center.
-
Steric Hindrance: The bulky nature of the entire substituent can provide steric protection to the silicon center, potentially slowing down nucleophilic attack and subsequent decomposition reactions.
-
Thermodynamic Stability: A Multifaceted Consideration
The thermodynamic stability of Dimethoxy(3-methyl-3-phenylbutyl)silane is not a single value but rather a function of its environment and the potential decomposition pathways available.
Thermal Stability
In the absence of reactive species like water, the primary concern is thermal decomposition. The energy required to break the covalent bonds within the molecule will dictate its thermal stability.
-
Bond Dissociation Energies: The key bonds to consider are Si-C, Si-O, C-C, and C-H. The Si-C bond is generally weaker than the C-C bond and can be a point of initial cleavage at elevated temperatures. Pyrolysis of some organosilanes is known to proceed via Si-C bond homolysis.[3]
-
Influence of the Phenyl Group: The presence of the phenyl group is anticipated to increase the thermal stability. Aromatic silanes, such as phenyltrimethoxysilane, exhibit higher decomposition temperatures compared to their alkyl counterparts.[3]
Hydrolytic Stability
In the presence of water, the methoxy groups are susceptible to hydrolysis. This process is often the desired first step in applications like surface modification but represents a form of degradation in other contexts. The hydrolysis of alkoxysilanes is a complex process that can be catalyzed by both acids and bases.[4][7]
The overall reaction can be summarized as: R-Si(OCH₃)₂-R' + 2H₂O ⇌ R-Si(OH)₂-R' + 2CH₃OH
Following hydrolysis, the resulting silanols are highly reactive and can undergo condensation to form stable siloxane bonds (Si-O-Si).[1]
Caption: General pathway of hydrolysis and condensation for an alkoxysilane.
The rate of hydrolysis is influenced by several factors:
-
pH: Both acidic and basic conditions catalyze the reaction.[7]
-
Steric Effects: The bulky 3-methyl-3-phenylbutyl group may sterically hinder the approach of water to the silicon center, potentially slowing the rate of hydrolysis compared to less hindered silanes.[5]
-
Solvent: The choice of solvent can affect the solubility of the silane and the availability of water, thereby influencing the reaction rate.[8]
Predicted Decomposition Pathways
At elevated temperatures, in an inert atmosphere, the decomposition of Dimethoxy(3-methyl-3-phenylbutyl)silane is likely to proceed through a series of radical reactions initiated by the homolytic cleavage of the weakest bonds.
Caption: A proposed radical decomposition pathway for the silane at high temperatures.
Experimental Protocols for Stability Assessment
To empirically determine the thermodynamic stability of Dimethoxy(3-methyl-3-phenylbutyl)silane, a combination of thermoanalytical techniques is recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the silane by measuring its mass change as a function of temperature in a controlled atmosphere.[3]
Methodology:
-
A small, accurately weighed sample of the silane is placed in a TGA crucible.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).
-
The instrument continuously records the sample's weight as the temperature increases.
-
The resulting TGA curve plots the percentage of weight loss versus temperature. Key parameters, such as the onset temperature of decomposition and the temperature at specific weight loss percentages (e.g., T₅, T₁₀), are determined from this curve.[3]
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of the sample as a function of temperature or time. This can identify phase transitions, such as melting and boiling, as well as exothermic or endothermic decomposition processes.[9]
Methodology:
-
A small amount of the silane is sealed in a DSC pan. An empty, sealed pan is used as a reference.
-
The sample and reference pans are heated at a controlled rate.
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
The resulting DSC curve shows peaks corresponding to thermal events. Endothermic peaks can indicate melting or boiling, while exothermic peaks can indicate decomposition or curing reactions.
Caption: Experimental workflow for assessing the thermal stability of the silane.
Quantitative Data Summary (Hypothetical)
While specific data for Dimethoxy(3-methyl-3-phenylbutyl)silane is unavailable, the table below provides a comparative overview of the thermal stability of various silane precursors based on TGA data. This serves as a benchmark for estimating the potential stability of the title compound.
| Silane Precursor Example | Class | T₂₅ (°C)[3] | Notes |
| γ-Glycidoxypropyltrimethoxysilane | Alkylsilane | 360 | Gamma-substituted silanes generally exhibit good thermal stability.[3] |
| Phenyltrimethoxysilane | Aromatic Silane | 495 | Aromatic groups generally enhance thermal stability.[3] |
| (Tridecafluoro-1,1,2,2-tetrahydrooctyl)triethoxysilane | Fluorinated Silane | 530 | Fluorination significantly increases thermal stability.[3] |
Given the presence of a phenyl group, it is reasonable to hypothesize that the decomposition temperature of Dimethoxy(3-methyl-3-phenylbutyl)silane would be significantly higher than that of simple alkylsilanes.
Conclusion and Future Outlook
Dimethoxy(3-methyl-3-phenylbutyl)silane is a molecule with structural features that suggest a balance of reactivity and stability. The dimethoxy groups provide a handle for controlled hydrolysis and condensation, while the bulky alkyl-aromatic substituent likely confers a notable degree of thermal stability. The principles outlined in this guide provide a solid foundation for understanding and predicting the behavior of this and similar organosilanes.
For researchers and drug development professionals, a thorough experimental evaluation of the thermodynamic stability of this specific compound using techniques such as TGA and DSC is a critical next step. Such data will be invaluable for defining its processing and application windows, ensuring its effective and safe use in advanced applications. Further studies could also explore the kinetics of its hydrolysis and condensation, providing deeper insights into its reactivity and enabling finer control over its performance in various chemical systems.
References
-
A Comprehensive Kinetic Study on the Enhanced Thermal Stability of Silica Xerogels with the Addition of Organochlorinated Substituents. MDPI. Available from: [Link]
-
Chemical and Thermal Stability of Alkylsilane Based Coatings for Membrane Emulsification. ResearchGate. Available from: [Link]
-
Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc. Available from: [Link]
-
NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. Journal de Physique IV. Available from: [Link]
-
Reinvigorating Photo-Activated R-Alkoxysilanes Containing 2-Nitrobenzyl Protecting Groups as Stable Precursors for Photo-Driven Si–O Bond Formation in Polymerization and Surface Modification. ACS Omega. Available from: [Link]
-
Decomposition of Organochlorinated Silica Xerogels at High Temperature: A Kinetic Study. MDPI. Available from: [Link]
-
HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids. Available from: [Link]
-
Thermal Stability of Silane Coupling Agents. Gelest, Inc. Available from: [Link]
-
Effects of Temperature and Solvent on the Hydrolysis of Alkoxysilane under Alkaline Conditions. ResearchGate. Available from: [Link]
-
Synthesis and characterization of dimethoxy diphenyl silane. ResearchGate. Available from: [Link]
-
Ph.D. Thesis: Investigation of polymerization induced phase separation in organosilane based systems. Gdansk University of Technology. Available from: [Link]
- Synthesis method of methyldimethoxy silane. Google Patents.
- Process for synthesis of methoxy substituted methylsilanes. Google Patents.
-
Thermal Stability and Thermodynamic Performances of Pure Siloxanes and Their Mixtures in Organic Rankine Cycles. MDPI. Available from: [Link]
- Synthesis method of methyldimethoxy silane. Google Patents.
-
Synthesis and Characterization of Dimethoxy Diphenyl Silane. Asian Journal of Chemistry. Available from: [Link]
-
Recent Applications of the (TMS)3SiH Radical-Based Reagent. MDPI. Available from: [Link]
-
Thermal Stability and Thermodynamic Performances of Pure Siloxanes and Their Mixtures in Organic Rankine Cycles. ResearchGate. Available from: [Link]
-
DIMETHYLDIMETHOXYSILANE, 96%. Gelest, Inc. Available from: [Link]
-
Journal of Applied Organometallic Chemistry. Sami Publishing Company. Available from: [Link]
-
Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media. PMC. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. gelest.com [gelest.com]
- 5. sites.me.ucsb.edu [sites.me.ucsb.edu]
- 6. researchgate.net [researchgate.net]
- 7. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
The Synthesis of Dimethoxy(3-methyl-3-phenylbutyl)silane: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the synthetic pathways for preparing Dimethoxy(3-methyl-3-phenylbutyl)silane, a specialized organosilane with potential applications in advanced materials and as a coupling agent. This document details two primary, scientifically robust synthetic strategies: the Grignard Reaction pathway and the Hydrosilylation pathway. Each method is presented with a thorough discussion of the underlying chemical principles, step-by-step experimental protocols, and the critical parameters that influence reaction outcomes. The guide is intended for researchers, scientists, and professionals in drug development and material science who require a comprehensive understanding of organosilane synthesis.
Introduction: The Significance of Dimethoxy(3-methyl-3-phenylbutyl)silane
Organosilanes are a versatile class of compounds that find extensive use as coupling agents, surface modifiers, and intermediates in organic synthesis.[1] The specific structure of Dimethoxy(3-methyl-3-phenylbutyl)silane, featuring a sterically hindered 3-methyl-3-phenylbutyl group and reactive methoxy groups on the silicon atom, suggests its utility in applications requiring a robust, hydrophobic linkage with tailored reactivity. The methoxy groups can be readily hydrolyzed to form silanols, which can then condense with hydroxyl groups on the surfaces of inorganic materials or with other silane molecules to form stable siloxane bonds. The bulky organic substituent can impart unique solubility, compatibility, and steric properties to the final material.
This guide will elucidate two distinct and viable synthetic routes to this target molecule, providing the necessary detail for their successful implementation in a laboratory setting.
Retrosynthetic Analysis and Strategic Approach
A retrosynthetic analysis of the target molecule, Dimethoxy(3-methyl-3-phenylbutyl)silane, reveals two logical disconnections of the silicon-carbon bond, suggesting two primary synthetic strategies:
-
Strategy 1: Grignard Reaction. This approach involves the formation of a Grignard reagent from a suitable haloalkane precursor, which then acts as a nucleophile to displace a leaving group on a silicon-containing electrophile.
-
Strategy 2: Hydrosilylation. This pathway relies on the catalytic addition of a silicon-hydride bond across a carbon-carbon double bond of an appropriate alkene precursor.
The following sections will delve into the specifics of each of these synthetic routes.
Pathway 1: Synthesis via Grignard Reaction
The Grignard reaction is a cornerstone of organometallic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.[2] In the context of organosilane synthesis, it provides a reliable method for introducing organic moieties onto a silicon center.[3][4]
Reaction Principle and Causality
The core of this pathway is the nucleophilic attack of a Grignard reagent, specifically (3-methyl-3-phenylbutyl)magnesium halide, on an appropriate dimethoxysilane electrophile. The choice of the silicon precursor is critical. While starting with a dichlorosilane and subsequently performing a methoxylation is possible, a more direct approach utilizes a trimethoxysilane or tetramethoxysilane, where the Grignard reagent displaces one of the methoxy groups. Controlling the stoichiometry is key to achieving monosubstitution and avoiding the formation of disubstituted products.[5] The reaction is typically carried out in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether, which is crucial for solvating and stabilizing the Grignard reagent.[2]
Experimental Protocol: Grignard Pathway
Step 1: Preparation of (3-methyl-3-phenylbutyl)magnesium chloride
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 equivalents).
-
Add a small crystal of iodine to initiate the reaction.
-
In the dropping funnel, place a solution of 1-chloro-3-methyl-3-phenylbutane (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the chloride solution to the magnesium turnings and gently heat to initiate the Grignard formation, which is indicated by the disappearance of the iodine color and gentle bubbling.
-
Once initiated, add the remaining chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the resulting dark grey solution to room temperature for use in the next step.
Step 2: Reaction with Methyltrimethoxysilane
-
In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a solution of methyltrimethoxysilane (1.2 equivalents) in anhydrous THF.
-
Cool this solution to 0 °C using an ice bath.
-
Slowly add the prepared Grignard reagent from Step 1 to the cooled solution of methyltrimethoxysilane via a cannula. The addition should be done at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
Step 3: Work-up and Purification
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude Dimethoxy(3-methyl-3-phenylbutyl)silane by vacuum distillation to yield a colorless liquid.
| Parameter | Value | Rationale |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Essential for Grignard reagent stability and reaction medium.[2] |
| Reaction Temperature | 0 °C to Room Temperature | Controlled addition at low temperature minimizes side reactions. |
| Reactant Ratio | Grignard:Silane ≈ 1:1.2 | A slight excess of the silane helps to ensure complete consumption of the Grignard reagent and minimize disubstitution. |
| Reaction Time | 12-18 hours | Allows for the reaction to proceed to completion at room temperature. |
Grignard Pathway Diagram
Caption: Synthesis of Dimethoxy(3-methyl-3-phenylbutyl)silane via the Grignard pathway.
Pathway 2: Synthesis via Hydrosilylation
Hydrosilylation is an atom-economical addition reaction of a silicon-hydride bond across an unsaturated bond, typically catalyzed by a transition metal complex.[6][7] This method is widely used in the silicone industry for the synthesis of organosilanes.[8]
Reaction Principle and Causality
This pathway involves the reaction of a hydrosilane, in this case, dimethoxymethylsilane, with an alkene, 3-methyl-3-phenyl-1-butene. The reaction is most commonly catalyzed by platinum-based catalysts, such as Karstedt's catalyst or Speier's catalyst, which are highly efficient for this transformation.[7] The regioselectivity of the hydrosilylation of terminal alkenes generally leads to the anti-Markovnikov addition product, where the silicon atom attaches to the terminal carbon of the double bond.[9] This is the desired outcome for the synthesis of Dimethoxy(3-methyl-3-phenylbutyl)silane.
Experimental Protocol: Hydrosilylation Pathway
Step 1: Preparation of the Reaction Mixture
-
To a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 3-methyl-3-phenyl-1-butene (1.0 equivalent).
-
Add a solution of Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex) in xylene (typically 10-50 ppm of platinum relative to the alkene).
Step 2: Hydrosilylation Reaction
-
Heat the mixture to 60-80 °C.
-
Slowly add dimethoxymethylsilane (1.1 equivalents) dropwise to the heated alkene solution. An exothermic reaction is often observed.
-
Maintain the reaction temperature and stir for 4-8 hours.
-
Monitor the disappearance of the Si-H bond (around 2100-2200 cm⁻¹) by infrared (IR) spectroscopy and the consumption of the alkene by GC.
Step 3: Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
If necessary, the catalyst can be removed by treating the solution with activated carbon followed by filtration.
-
Remove the solvent (if any) under reduced pressure.
-
Purify the crude Dimethoxy(3-methyl-3-phenylbutyl)silane by vacuum distillation.
| Parameter | Value | Rationale |
| Catalyst | Karstedt's Catalyst (Pt complex) | Highly active and selective for hydrosilylation of alkenes.[7] |
| Reaction Temperature | 60-80 °C | Provides sufficient thermal energy to overcome the activation barrier without promoting side reactions. |
| Reactant Ratio | Alkene:Silane ≈ 1:1.1 | A slight excess of the silane ensures complete conversion of the more valuable alkene. |
| Reaction Time | 4-8 hours | Typically sufficient for complete reaction with an efficient catalyst. |
Hydrosilylation Pathway Diagram
Caption: Synthesis of Dimethoxy(3-methyl-3-phenylbutyl)silane via the Hydrosilylation pathway.
Comparative Analysis of Synthetic Pathways
| Feature | Grignard Reaction Pathway | Hydrosilylation Pathway |
| Starting Materials | 1-chloro-3-methyl-3-phenylbutane, methyltrimethoxysilane | 3-methyl-3-phenyl-1-butene, dimethoxymethylsilane |
| Key Reagents | Magnesium, THF | Platinum catalyst |
| Atom Economy | Lower, due to the formation of magnesium salts as byproducts. | Higher, as it is an addition reaction.[6] |
| Reaction Conditions | Requires anhydrous conditions; initiation of Grignard can be tricky. | Milder conditions, but requires a precious metal catalyst. |
| Potential Side Reactions | Wurtz coupling of the alkyl halide; formation of di-substituted silane. | Isomerization of the alkene; formation of other regioisomers (usually minor). |
| Scalability | Generally scalable, but handling large volumes of Grignard reagents can be hazardous. | Readily scalable and often used in industrial processes.[8] |
Conclusion
Both the Grignard and Hydrosilylation pathways offer viable and effective methods for the synthesis of Dimethoxy(3-methyl-3-phenylbutyl)silane. The choice between the two routes will likely depend on the availability and cost of the starting materials, the desired scale of the reaction, and the specific capabilities of the laboratory. The Grignard route is a classic and versatile method, while the hydrosilylation pathway offers a more atom-economical and often cleaner reaction profile. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully synthesize this promising organosilane for their specific applications.
References
-
Gelest, Inc. GRIGNARD REAGENTS AND SILANES. [Link]
-
Tuulmets, A., & Vapper, M. (2005). Rate and equilibrium constants for the Grignard reaction with alkoxysilanes. Proceedings of the Estonian Academy of Sciences, Chemistry, 54(3), 131-139. [Link]
- Livantsov, M. V., Protasova, L. E., & Zaitseva, G. S. (2014). Synthesis of polycarbosilanes by the Grignard reaction from (chloroalkyl)trialkoxysilanes. Russian Journal of General Chemistry, 84(10), 2008-2014.
-
Hitoshio, K., Maeda, H., Teranishi, K., Shimokawa, J., & Yorimitsu, H. (2024). Synthesis of unsymmetrical dialkoxydiarylsilanes and diarylsilanediols from tetraalkoxysilane having a dioxasilepane unit. Chemical Communications. [Link]
-
Dow. DOWSIL™ Z-6044 Silane. [Link]
-
INNO SPECIALTY CHEMICALS. Dimethoxy(methyl)[3-(2-oxiranylmethoxy)propyl]silane: Properties, Applications, and Benefits. [Link]
-
Chemistry LibreTexts. Hydrosilylation of Alkenes. (2021, March 16). [Link]
- Google Patents.
-
Tafazolian, H., & Schmidt, J. A. R. (2012). Highly efficient regioselective hydrosilylation of allenes using a [(3IP)Pd(allyl)]OTf catalyst; first example of allene hydrosilylation with phenyl- and diphenylsilane. Chemical Communications, 48(69), 8688-8690. [Link]
-
Scientific Spectator. Recent Advances in the Hydrosilylation of Alkynes. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. gelest.com [gelest.com]
- 3. kirj.ee [kirj.ee]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of unsymmetrical dialkoxydiarylsilanes and diarylsilanediols from tetraalkoxysilane having a dioxasilepane unit - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02051K [pubs.rsc.org]
- 6. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US20040220420A1 - Hydrosilylation process - Google Patents [patents.google.com]
- 9. scientificspectator.com [scientificspectator.com]
Electron density distribution in Dimethoxy(3-methyl-3-phenylbutyl)silane molecules
An In-Depth Technical Guide to the Electron Density Distribution in Dimethoxy(3-methyl-3-phenylbutyl)silane
For Researchers, Scientists, and Drug Development Professionals
Abstract
The electron density distribution of a molecule is a fundamental quantum mechanical property that governs its physical and chemical behavior. For professionals in drug discovery and materials science, a precise understanding of this distribution is paramount, as it dictates molecular reactivity, intermolecular interactions, and ultimately, a compound's efficacy and material properties. This guide provides a comprehensive exploration of the electron density distribution in Dimethoxy(3-methyl-3-phenylbutyl)silane, a representative organosilicon compound. Organosilanes are of increasing interest in medicinal chemistry, often used as bioisosteres for carbon to modulate pharmacokinetic properties like metabolic stability and lipophilicity.[1][2][3] This document delineates both the theoretical and experimental methodologies for determining and analyzing the electron density, offering field-proven insights into experimental design and data interpretation. We will explore the application of Density Functional Theory (DFT) for computational modeling and high-resolution X-ray diffraction for experimental validation, culminating in a topological analysis via the Quantum Theory of Atoms in Molecules (QTAIM).
Introduction: The Significance of Electron Density in a Modern Drug Discovery Context
Dimethoxy(3-methyl-3-phenylbutyl)silane is a molecule of interest due to its unique combination of functional groups: a central silicon atom, flexible methoxy groups, a bulky lipophilic alkyl chain, and an aromatic phenyl ring. The substitution of carbon with silicon (a "silicon switch") can profoundly alter a molecule's properties.[1] Silicon is larger than carbon, has lower electronegativity, and its longer bond lengths can change a molecule's conformation and interaction with biological targets.[4]
The electron density, ρ(r), is the probability of finding an electron at a specific point in space and is the key to unlocking a molecule's behavior.[5] Its distribution reveals:
-
Regions of Reactivity: Areas of electron excess (nucleophilic) or deficiency (electrophilic) are readily identified.[6]
-
Intermolecular Interactions: The nature and strength of non-covalent interactions, such as hydrogen bonds or π-stacking, are encoded in the electron density.[7] This is critical for understanding drug-receptor binding.
-
Molecular Properties: The overall shape, size, and polarity of a molecule are direct consequences of its electron distribution.[8]
For drug development professionals, analyzing the electron density through tools like the Molecular Electrostatic Potential (MESP) provides a roadmap for optimizing ligand-protein interactions and improving ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) properties.[6][9]
Theoretical Determination of Electron Density: A Computational Workflow
The most robust and widely used computational method for investigating the electronic structure of molecules is Density Functional Theory (DFT).[10] DFT is a quantum mechanical modeling method that determines the properties of a many-electron system using functionals of the spatially dependent electron density.[11][12] This approach offers a favorable balance between computational cost and accuracy, making it applicable to molecules of pharmaceutical relevance.[13]
Causality in Method Selection: Why DFT?
DFT is chosen over simpler methods because it explicitly accounts for electron correlation, which is crucial for accurately describing the subtle electronic effects in a molecule with diverse functional groups like Dimethoxy(3-methyl-3-phenylbutyl)silane. It is formally exact, though in practice, approximations for the exchange-correlation functional are necessary.[13][14] For molecules of this nature, hybrid functionals like B3LYP have a long track record of providing reliable results.[15] The choice of a triple-zeta quality basis set, such as def2-TZVP, ensures sufficient flexibility to describe the electron distribution around both the heavier silicon atom and the diffuse phenyl π-system accurately.[15]
Experimental Protocol: DFT Calculation and Wavefunction Generation
This protocol outlines the steps to perform a DFT calculation using the ORCA software package, a powerful and versatile quantum chemistry tool that is free for academic use.[16][17][18]
Objective: To obtain a stable molecular geometry and the corresponding electronic wavefunction file (.wfn or .gbw) for subsequent analysis.
Software: ORCA Quantum Chemistry Program.[19]
Methodology:
-
Input Structure Generation:
-
Generate an initial 3D structure of Dimethoxy(3-methyl-3-phenylbutyl)silane using a molecular editor (e.g., Avogadro, ChemDraw).
-
Perform a preliminary geometry optimization using a computationally inexpensive force field (e.g., MMFF94) to obtain a reasonable starting conformation.
-
Save the coordinates in an .xyz file (e.g., molecule.xyz).
-
-
ORCA Input File Creation:
-
Create a text file named dft_opt.inp.
-
The input file specifies the computational parameters. The causality is as follows:
-
! B3LYP def2-TZVP OPT: This line calls the B3LYP functional for exchange and correlation and the def2-TZVP basis set. OPT requests a geometry optimization to find the lowest energy structure.
-
! D3BJ: This includes Grimme's D3 dispersion correction with Becke-Johnson damping, which is essential for accurately modeling the non-covalent interactions involving the phenyl and alkyl groups.
-
! NormalPrint SlowConv: These keywords control the verbosity of the output and engage a more robust (though slower) convergence algorithm if the calculation struggles to reach a solution.
-
%maxcore 4000: This allocates 4000 MB of memory per core to the calculation.
-
%pal nprocs 16 end: This requests a parallel calculation using 16 processor cores.
-
* xyzfile 0 1 molecule.xyz: This specifies the input coordinate file, charge (0), and spin multiplicity (1 for a closed-shell molecule).
-
-
-
Execution:
-
Run the calculation from the command line: path/to/orca dft_opt.inp > dft_opt.out
-
-
Validation and Output:
-
Verify successful completion by checking the end of the dft_opt.out file for the message "ORCA TERMINATED NORMALLY".
-
The key outputs are the optimized coordinates in the output file and the dft_opt.gbw file, which contains the final wavefunction information needed for analysis. A wavefunction file in WFN format can be generated for AIM analysis using the orca_2mkl utility included with ORCA: orca_2mkl dft_opt -wfn.
-
Analysis of the Theoretical Electron Density
The raw wavefunction from a DFT calculation must be processed to yield chemically intuitive insights. The two primary methods for this are the Quantum Theory of Atoms in Molecules (QTAIM) and Molecular Electrostatic Potential (MESP) mapping.
Quantum Theory of Atoms in Molecules (QTAIM)
QTAIM is a model that defines chemical concepts like atoms and bonds based on the topology of the electron density.[5][20] It partitions the molecule into non-overlapping atomic "basins" and analyzes the critical points in the electron density field.[21] This allows for a quantitative description of atomic charges and the nature of chemical bonds.
Protocol: QTAIM Analysis
Objective: To characterize the chemical bonds and atomic properties of Dimethoxy(3-methyl-3-phenylbutyl)silane.
Methodology:
-
Input: Use the dft_opt.wfn file generated from the ORCA calculation.
-
Execution:
-
Launch the AIMAll graphical interface or run from the command line: aimall dft_opt.wfn
-
The software will automatically search for critical points (nuclei, bond critical points, ring critical points, and cage critical points).
-
It will then integrate the electron density over each atomic basin to calculate atomic properties.
-
-
Data Extraction and Interpretation:
-
The primary output is a .sum file, which contains a wealth of quantitative data.
-
Focus on Bond Critical Points (BCPs): For each bond (e.g., Si-O, Si-C, C-O), extract the following values from the output:
-
ρ(r_bcp): The electron density at the BCP. Higher values indicate a stronger, more covalent bond.
-
∇²ρ(r_bcp): The Laplacian of the electron density. A negative value is characteristic of a covalent (shared) interaction, while a positive value indicates a closed-shell interaction (like ionic or van der Waals).
-
Ellipticity (ε): Measures the deviation of the electron density from cylindrical symmetry around the bond path. High ellipticity in the phenyl ring's C-C bonds indicates π-character.
-
-
Molecular Electrostatic Potential (MESP) Mapping
The MESP at a given point represents the force exerted on a positive test charge by the molecule's electron and nuclear charge distribution.[6] It is an invaluable tool for predicting reactivity and non-covalent interaction sites.[24]
-
Negative MESP (Red/Yellow): Regions of high electron density, such as lone pairs on oxygen atoms or the π-system of the phenyl ring. These are sites for electrophilic attack and hydrogen bond acceptance.
-
Positive MESP (Blue): Regions of low electron density, typically around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack and hydrogen bond donation.
The MESP is typically mapped onto an isodensity surface (e.g., 0.002 a.u.) to visualize the electrostatic character in the context of the molecule's size and shape.[8]
Caption: Computational workflow for electron density analysis.
Experimental Determination: High-Resolution X-ray Diffraction
While computational methods are powerful, experimental validation is the cornerstone of scientific integrity. High-resolution single-crystal X-ray diffraction is the premier experimental technique for determining electron density distribution.[25] Unlike standard diffraction experiments that only determine atomic positions, high-resolution studies, which measure diffraction to a high scattering angle, capture the subtle scattering from valence electrons, allowing for a detailed reconstruction of the bonding density.[26][27]
Protocol: Single-Crystal X-ray Crystallography for Charge Density
Objective: To obtain an experimental electron density map and refine a multipole model to describe it.
Methodology:
-
Crystal Growth (Self-Validating Step):
-
High-quality, single crystals of Dimethoxy(3-methyl-3-phenylbutyl)silane are required. This is often the most challenging step.
-
Slow evaporation from a suitable solvent (e.g., hexane/ethyl acetate mixture) at a constant temperature is a common method. The quality of the crystal directly impacts the quality of the data; a poorly diffracting crystal will not yield a meaningful charge density map.
-
-
Data Collection:
-
Mount a suitable crystal on a diffractometer equipped with a high-intensity X-ray source (e.g., a synchrotron or a modern microfocus source) and a sensitive detector (e.g., a CCD or pixel-array detector).
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations, which smear out the electron density.
-
Collect a full sphere of diffraction data to a high resolution (sin(θ)/λ > 1.0 Å⁻¹). A high degree of redundancy (measuring the same reflections multiple times) is crucial for data accuracy.
-
-
Data Reduction and Processing:
-
Integrate the raw diffraction images to obtain the intensities of each reflection.
-
Apply corrections for experimental factors like Lorentz-polarization, absorption, and detector sensitivity.
-
Merge equivalent reflections to produce a final, unique set of structure factors (F²).
-
-
Structure Refinement (Multipole Model):
-
First, solve the structure using the Independent Atom Model (IAM), where the electron density is modeled as spherical atoms.[27] This gives the atomic positions and thermal parameters.
-
Next, refine the structure using a multipole model (e.g., the Hansen-Coppens formalism). In this model, the aspherical features of the valence electron density (bonding electrons and lone pairs) are described by a series of atomic-centered multipolar functions.
-
This refinement is performed against the experimental structure factors until the model best fits the observed data.
-
Caption: Relationship between theoretical and experimental electron density determination.
Synthesizing the Data: Expected Electron Density Features
By combining the insights from both theoretical calculations and experimental measurements, a comprehensive picture of the electron density in Dimethoxy(3-methyl-3-phenylbutyl)silane emerges.
Key Features:
-
Si-O Bonds: These will be highly polarized covalent bonds. QTAIM analysis is expected to show a significant negative charge on the oxygen atoms and a corresponding positive charge on the silicon. The Laplacian of the electron density at the BCP will likely be slightly positive, indicating a bond with significant ionic character, intermediate between a pure covalent and a closed-shell interaction.
-
Si-C Bond: This bond will be less polarized than the Si-O bonds but more so than a C-C bond. The electron density at the BCP will be lower than for a C-C bond, reflecting its longer and weaker nature.
-
Methoxy Groups: The oxygen atoms will be the primary sites of negative electrostatic potential in the molecule, making them key hydrogen bond acceptors.
-
Phenyl Group: The π-system will create a region of negative MESP above and below the plane of the ring, making it susceptible to interactions with electron-deficient species (π-stacking with electron-poor aromatics or cation-π interactions).
-
3-methyl-3-phenylbutyl Group: This bulky, non-polar group will have a largely neutral or slightly positive MESP, contributing to the molecule's overall lipophilicity.
Data Presentation
The quantitative results from the QTAIM analysis are best presented in a tabular format for clear comparison.
Table 1: Hypothetical QTAIM Bond Critical Point (BCP) Properties
| Bond | ρ(r_bcp) (a.u.) | ∇²ρ(r_bcp) (a.u.) | Ellipticity (ε) | Bond Character |
| Si-O | 0.15 | +0.20 | 0.02 | Polar Covalent |
| Si-C | 0.12 | -0.10 | 0.01 | Covalent |
| C-O | 0.25 | -0.55 | 0.03 | Polar Covalent |
| C=C (Phenyl) | 0.32 | -0.90 | 0.25 | Covalent, π-character |
| C-C (Alkyl) | 0.24 | -0.50 | 0.01 | Covalent |
Table 2: Hypothetical Molecular Electrostatic Potential (MESP) Extrema
| Feature | V_min (kcal/mol) | V_max (kcal/mol) | Implication |
| Methoxy Oxygen Lone Pairs | -45.0 | --- | Strong H-bond acceptor site |
| Phenyl Ring π-system | -20.0 | --- | Site for π-stacking, cation-π |
| Alkyl Hydrogens | --- | +15.0 | Weakly electrophilic |
Conclusion
This guide has detailed a dual-pronged approach, leveraging both state-of-the-art computational chemistry and high-resolution experimental techniques, to thoroughly characterize the electron density distribution of Dimethoxy(3-methyl-3-phenylbutyl)silane. The causality behind each methodological choice has been explained, providing a framework that is both scientifically rigorous and practically applicable. For researchers in drug development, understanding this fundamental property is not an academic exercise; it is a critical step in rational drug design. The electron density dictates how a molecule will "see" and interact with its biological target, and the ability to precisely map and interpret this property provides an enormous advantage in the quest to design safer, more effective therapeutics. The convergence of theoretical and experimental data provides the highest level of confidence, transforming the abstract concept of electron density into a tangible tool for molecular engineering.
References
- AIMAll - DIPC Supercomputing Center.
- AIMAll Official Website.
- AIMAll - Research Infrastructure, The University of Manchester.
- ORCA – An ab initio, DFT and semiempirical SCF-MO package.
- AIMAll - Grokipedia.
- AIMAll for Windows Download.
- ORCA - FACCTs.
- Unveiling Drug Discovery Insights through Molecular Electrost
- The role of silicon in drug discovery: a review. RSC Publishing.
- Electrostatic Potential Maps - Comput
- Silicon as a Bioisostere for Carbon in Drug Design. Rowan University.
- Density Functional Theory (DFT). University of York.
- Organosilicon Compounds. ZM Silane Limited.
- The role of silicon in drug discovery: a review. Aithor.
- Silicon-Containing Building Blocks for Drug Design. Enamine.
- ORCA | HPC Systems.
- Velders, G. J. M., & Feil, D. (1989). Calculation of the Electron Density Distribution in Silicon by the Density-Functional Method. Comparison with X-ray Results. Acta Crystallographica Section A: Foundations of Crystallography, 45(5), 359-364.
- Charge Density - Crystallography Technique. Rigaku.
- Bader, R. F. W. QTAIM: quantum theory of atoms in molecules.
- Computational Chemistry to Investigate the Chemical Behaviour of Silanes and CSH –Gel. Hydrophobe.org.
- Tutorial: Electrost
- Application of Electrostatic Potential Map in Acidity Estim
- An Introduction to Density Functional Theory (DFT)
- The MC-QTAIM analysis reveals an exotic bond in the coherently quantum superposed Malonaldehyde. arXiv.
- Crystal Structure and Electron Density of α-Silicon Nitride. The Journal of Physical Chemistry B.
- Effect of the Silicon Atom on the Electron Density Distribution in the Molecules of Organosilicon 1,2-Hydroxyamines.
- [For Beginners] What is Density Functional Theory (DFT)?
- Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. Journal of Medicinal Chemistry.
- A new chapter in the problem of the reduction of chemistry to physics: The Quantum Theory of
- Electronic Structure: Density Functional Theory.
- ORCA Environment for DFT Calculations.
- Density functional theory. Wikipedia.
- High-throughput quantum theory of atoms in molecules (QTAIM) for geometric deep learning of molecular and reaction properties. Digital Discovery.
- Which is best software for Density Functional theory calculation?
- Density Functional Theoretical Calculations for Evaluation of Electronic Properties of Silicon. AIP Conference Proceedings.
- X-Ray Diffraction Study of the Electron Density and Anharmonicity in K2PtCl6.
- High-resolution X-ray diffraction determination of the electron density of 1-(8-PhSC10H6)SS(C10H6SPh-8′)-1′ with the QTAIM approach. RSC Publishing.
- X-ray crystallography. Wikipedia.
- Modeling electron density distributions from X-ray diffraction to derive optical properties: Constrained wavefunction versus multipole refinement. AIP Publishing.
- The theoretical charge density of silicon: experimental testing of exchange and correlation potentials.
- Computational benchmark for calculation of silane and siloxane thermochemistry.
- Computational benchmark for calculation of silane and siloxane thermochemistry. PubMed.
- Authoritative review makes connections between electron density topology, future of materials modeling and how we understand mechanisms of phenomena in familiar devices at the
- Organosilicon Chemistry. American Chemical Society.
- Computational modeling of the electron momentum density. Helda.
- Experimental and theoretical studies on atomic structures of the interface states at SiO2/4H-SiC(0001) interface. AIP Publishing.
- A Process for the Synthesis and Use of Highly Aromatic Organosilanes as Additives for Poly(Vinyl Chloride) Films. MDPI.
- Alkanes versus Oligosilanes: Conformational Effects on σ-Electron Delocaliz
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Silicon as a Bioisostere for Carbon in Drug Design | Rowan [rowansci.com]
- 3. aithor.com [aithor.com]
- 4. Silicon-Containing Building Blocks for Drug Design - Enamine [enamine.net]
- 5. Atoms in molecules - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]
- 9. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]
- 10. Density functional theory - Wikipedia [en.wikipedia.org]
- 11. matlantis.com [matlantis.com]
- 12. Electronic Structure: Density Functional Theory — | QuantumATKY-2026.03 Documentation [docs.quantumatk.com]
- 13. esqc.org [esqc.org]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 16. hpc.hku.hk [hpc.hku.hk]
- 17. ORCA - FACCTs [faccts.de]
- 18. researchgate.net [researchgate.net]
- 19. ORCA | HPCシステムズ・計算化学ソリューション [hpc.co.jp]
- 20. philsci-archive.pitt.edu [philsci-archive.pitt.edu]
- 21. arxiv.org [arxiv.org]
- 22. aim.tkgristmill.com [aim.tkgristmill.com]
- 23. AIMAll â Grokipedia [grokipedia.com]
- 24. Application of Electrostatic Potential Map in Acidity Estimation - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 25. rigaku.com [rigaku.com]
- 26. High-resolution X-ray diffraction determination of the electron density of 1-(8-PhSC 10 H 6 )SS(C 10 H 6 SPh-8′)-1′ with the QTAIM approach: evidence ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13636F [pubs.rsc.org]
- 27. pubs.aip.org [pubs.aip.org]
Protocol for using Dimethoxy(3-methyl-3-phenylbutyl)silane in propylene polymerization
Application Note & Protocol
Topic: High-Isotacticity Polypropylene Synthesis: A Detailed Protocol for the Application of Dimethoxy(3-methyl-3-phenylbutyl)silane as an External Electron Donor in Propylene Polymerization
Abstract: This document provides a comprehensive guide for researchers and polymer scientists on the use of Dimethoxy(3-methyl-3-phenylbutyl)silane (henceforth referred to as DMPBS) as an external electron donor (ED) in Ziegler-Natta (ZN) catalyzed propylene polymerization. The protocol details a laboratory-scale slurry polymerization procedure designed to achieve high catalyst activity and produce polypropylene with a high isotactic index. We delve into the mechanistic role of DMPBS, the causality behind each experimental step, and the analytical methods for polymer characterization. This guide is structured to provide both a robust, repeatable methodology and a deeper understanding of the catalyst-donor interactions that govern polymer microstructure.
Introduction: The Critical Role of External Donors in Stereocontrol
Ziegler-Natta catalysts are the cornerstone of industrial polypropylene production, offering high efficiency and versatility.[1] These are typically heterogeneous systems comprising a titanium-based active species on a magnesium chloride support, activated by an organoaluminum co-catalyst like triethylaluminum (TEA).[1][2] A key challenge in propylene polymerization is controlling the stereochemistry of the polymer chain. The spatial arrangement of the methyl groups along the backbone dictates the material's properties; a highly ordered, or isotactic, structure results in a crystalline polymer with high stiffness and melting point, which is desirable for many applications.
This stereocontrol is achieved through the use of Lewis bases as electron donors.[3] While internal donors are incorporated into the solid catalyst during its synthesis, external donors are added to the polymerization medium.[2][3] Alkoxysilanes, such as DMPBS, have emerged as a highly effective class of external donors.[4]
Mechanistic Insight: The primary function of an external donor is to enhance the stereoselectivity of the catalyst system.[5][6] It achieves this through several proposed mechanisms:
-
Selective Poisoning: The donor selectively coordinates to and deactivates the highly reactive but aspecific (non-stereoselective) catalyst sites on the MgCl₂ support.
-
Site Transformation: It can convert existing aspecific sites into isospecific ones.
-
Stabilization: The donor stabilizes the isospecific active centers, enhancing their stereoregulating ability.[4]
The efficacy of a silane donor is intrinsically linked to its molecular structure. Bulky substituents on the silicon atom, such as the 3-methyl-3-phenylbutyl group in DMPBS, create significant steric hindrance. This steric bulk is crucial for differentiating between the various active sites on the catalyst surface, leading to a marked increase in the isotacticity of the resulting polypropylene.[7]
The Catalytic System: Components and Formulation
A successful polymerization relies on the precise combination and ratio of its core components. The system described here is a fourth-generation Ziegler-Natta catalyst system.
| Component | Chemical Name / Type | Supplier Example | Function |
| Solid Catalyst | High-activity TiCl₄/ID/MgCl₂ | Toho, Clariant, or equivalent | Primary source of titanium active sites for polymerization. |
| Co-catalyst | Triethylaluminum (TEA) | Sigma-Aldrich, Gulbrandsen | Activates the Ti sites and scavenges impurities. |
| External Donor | Dimethoxy(3-methyl-3-phenylbutyl)silane (DMPBS) | Custom Synthesis | Stereoregulating agent. |
| Solvent | Anhydrous Heptane or Hexane | Sigma-Aldrich (Anhydrous Grade) | Polymerization medium (for slurry process). |
| Monomer | Propylene | Polymer Grade (99.5%+) | The building block of the polymer. |
| Chain Transfer Agent | Hydrogen (H₂) | High Purity | Controls polymer molecular weight.[5] |
Health and Safety Precautions
WARNING: This protocol involves hazardous materials and must be performed by trained personnel in a controlled laboratory environment with appropriate engineering controls (fume hood, inert atmosphere glovebox).
-
Triethylaluminum (TEA): Pyrophoric. Reacts violently with water and air. Must be handled under an inert atmosphere (Nitrogen or Argon) at all times using Schlenk techniques or in a glovebox.
-
Propylene: Flammable gas. The polymerization is conducted under pressure. The reactor must be rated for the intended operating pressure and temperature and equipped with a pressure relief system.
-
Solvents (Heptane/Hexane): Flammable and volatile. Use in a well-ventilated area and away from ignition sources.
-
Personal Protective Equipment (PPE): Fire-retardant lab coat, safety glasses with side shields, and appropriate gloves are mandatory.
Experimental Protocol: Slurry Polymerization
This protocol describes a typical batch slurry polymerization in a 2-liter stainless steel autoclave. All glassware should be oven-dried at 120°C overnight and cooled under a stream of dry nitrogen. All liquid reagents must be deoxygenated before use.
Materials and Reagents
-
Triethylaluminum (TEA), 1.0 M solution in heptane
-
Dimethoxy(3-methyl-3-phenylbutyl)silane (DMPBS)
-
Ziegler-Natta solid catalyst (e.g., THC-A type, ~2.5 wt% Ti)
-
Anhydrous heptane (polymerization grade)
-
Propylene (polymer grade)
-
Hydrogen (UHP grade)
-
Methanol (for quenching)
-
Hydrochloric acid, 10% in methanol
-
Nitrogen (UHP grade)
Equipment
-
2 L stainless steel jacketed autoclave equipped with a mechanical stirrer, temperature and pressure sensors, and inlet/outlet ports.
-
Inert atmosphere glovebox.
-
Schlenk line.
-
Catalyst injection vessel.
-
Mass flow controllers for propylene and hydrogen.
Experimental Workflow Diagram
Caption: Workflow for propylene slurry polymerization.
Step-by-Step Polymerization Procedure
-
Reactor Preparation: Thoroughly clean and dry the 2 L reactor. Assemble and seal it. Purge the reactor by pressurizing with UHP nitrogen to 10 bar and venting three times, followed by evacuation under high vacuum for 1 hour.
-
Solvent and Co-catalyst Addition: Break the vacuum with nitrogen. Charge 1 L of anhydrous heptane to the reactor. Heat the jacket to 70°C.
-
Scavenging and Donor Addition: Inject 2.0 mmol of TEA (2.0 mL of a 1.0 M solution) into the reactor to scavenge any remaining impurities. Stir for 10 minutes.
-
External Donor and Hydrogen: Inject the desired amount of DMPBS. The amount is determined by the target Si/Al molar ratio (a typical starting point is Si/Al = 10, which corresponds to 0.2 mmol of DMPBS). Pressurize the reactor with the desired amount of hydrogen (e.g., 1.0 bar) for molecular weight control.
-
Catalyst Injection: In a glovebox, weigh approximately 10 mg of the solid ZN catalyst into a catalyst injection tube. Suspend it in a small amount of mineral oil. Seal the tube and attach it to the reactor. Inject the catalyst slurry into the reactor using high-pressure nitrogen. This marks the start of the polymerization (t=0).
-
Polymerization: Immediately start feeding propylene gas to the reactor to maintain a constant pressure of 7 bar. Maintain constant stirring (e.g., 250 RPM) and temperature (70°C) for the duration of the run (typically 1-2 hours).
-
Termination: After the designated time, stop the propylene feed and quickly vent the excess monomer pressure.
-
Quenching: Cool the reactor to room temperature. Carefully inject 20 mL of methanol to quench the reaction and destroy any remaining active catalyst.
Polymer Work-up and Characterization
Polymer Isolation and Purification
-
Open the reactor and transfer the polymer slurry to a beaker.
-
Filter the polypropylene powder using a Büchner funnel.
-
Wash the powder twice with 200 mL of 10% HCl in methanol to remove catalyst residues (Mg, Ti).
-
Wash the powder three times with 200 mL of methanol.
-
Dry the final white polypropylene powder in a vacuum oven at 60°C overnight to a constant weight.
-
Calculate the catalyst activity as kg of PP per gram of catalyst per hour (kg PP/g cat·h).
Characterization
The following characterization methods are essential for evaluating the performance of the DMPBS donor.
| Parameter | Method | Instrument | Typical Conditions | Expected Outcome with DMPBS |
| Isotactic Index (I.I.) | Soxhlet Extraction | Soxhlet Apparatus | Boiling n-heptane for 6 hours. I.I. is the weight percentage of the insoluble fraction. | > 98%[7] |
| Melting Temp. (Tm) | DSC | DSC Analyzer | Heat-cool-heat cycle, 10°C/min under N₂. Tm from 2nd heating scan. | 160-165°C |
| Molecular Weight (Mw, Mn, PDI) | GPC | High-Temp GPC | 1,2,4-trichlorobenzene at 150°C. | Mw: 200-500 kg/mol ; PDI: 4-8 |
-
Isotacticity Index (I.I.): This is a classical and crucial measure of stereoselectivity. A high I.I. value (>98%) indicates that DMPBS is highly effective.[7]
-
Differential Scanning Calorimetry (DSC): The melting temperature (Tm) is directly related to the polymer's crystallinity and stereoregularity. Higher Tm values correlate with higher isotacticity.
-
Gel Permeation Chromatography (GPC): Provides the number-average (Mn) and weight-average (Mw) molecular weights. The Polydispersity Index (PDI = Mw/Mn) gives an indication of the molecular weight distribution, which is typically broad for ZN catalysts.[5]
References
-
Effect of Hydrogen and Electron Donors on the Microstructure of Polypropylene. (2014). Macromolecular Chemistry and Physics. Available at: [Link]
-
Influence of external donors on Ziegler-Natta catalytic behavior and the resulting polypropylene properties. (2023). ResearchGate. Available at: [Link]
- A Study of Ziegler–Natta Propylene Polymerization Catalysts by Spectroscopic Methods. (2018).
-
Propylene Polymerization Performance with Ziegler-Natta Catalysts Combined with U-Donor and T01 Donor as External Donor. (2022). MDPI. Available at: [Link]
-
Propylene Polymerization Catalysts and their Influence on Polypropylene Production and Applications. (2024). Journal of Chemical Engineering & Process Technology. Available at: [Link]
- Effect of new external donors on propylene polymerization with Ziegler-Natta c
-
Effect of the Combined External Electron Donors on the Structure and Properties of Polypropylene/Poly(ethylene-co-propylene) In-Reactor Alloys Prepared by High-Efficiency Industrial Ziegler–Natta Catalyst. (2013). Industrial & Engineering Chemistry Research. Available at: [Link]
-
Development of Catalyst Technologies for Polypropylene. (2022). Sumitomo Kagaku. Available at: [Link]
-
Ziegler–Natta catalysts for propylene polymerization: Morphology and crystal structure of a fourth-generation catalyst. (2013). ResearchGate. Available at: [Link]
-
Synthesis and characterization of dimethoxy diphenyl silane. (2010). ResearchGate. Available at: [Link]
-
External Silane Donors in Ziegler–Natta Catalysis. A Three-Site Model Analysis of Effects on Catalyst Active Sites. (2015). ResearchGate. Available at: [Link]
- Theoretical study on a reaction pathway of Ziegler-Natta- type catalysisa). (1977). The Journal of Chemical Physics.
-
Tuning of Ziegler Natta Catalyst using Emulsion Technique. (2018). Medwin Publishers. Available at: [Link]
- Controlled Synthesis and Molecular Structures of Methoxy-, Amino-, and Chloro-Functionalized Disiloxane Building Blocks. (2020). Zeitschrift für anorganische und allgemeine Chemie.
-
Synthesis and Characterization of Dimethoxy Diphenyl Silane. (2010). Asian Journal of Chemistry. Available at: [Link]
-
Study on Hydrogen Sensitivity of Ziegler–Natta Catalysts with Novel Cycloalkoxy Silane Compounds as External Electron Donor. (2016). MDPI. Available at: [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Propylene Polymerization Performance with Ziegler-Natta Catalysts Combined with U-Donor and T01 Donor as External Donor [mdpi.com]
- 3. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Hydrogen and Electron Donors on Polypropylene Microstructure [advancedsciencenews.com]
- 6. Study on Hydrogen Sensitivity of Ziegler–Natta Catalysts with Novel Cycloalkoxy Silane Compounds as External Electron Donor [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Note: Advanced Surface Modification Using Dimethoxy(3-methyl-3-phenylbutyl)silane (DMPBS)
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Executive Summary & Mechanistic Principles
In the development of advanced chromatography stationary phases and functionalized drug-delivery nanoparticles, the hydrolytic stability of the siloxane bond (Si-O-Si) is a critical failure point. Standard linear silanes (e.g., octadecyltrimethoxysilane) are highly susceptible to nucleophilic attack by hydronium (H₃O⁺) or hydroxide (OH⁻) ions at extreme pH levels[1].
Dimethoxy(3-methyl-3-phenylbutyl)silane (DMPBS) [2] represents a paradigm shift in silane coupling agent design. Its architecture solves two fundamental surface-chemistry problems:
-
The "Steric Umbrella" Effect: The bulky 3-methyl-3-phenylbutyl organic tail provides massive steric hindrance directly above the anchoring silicon atom. This physical barrier repels water molecules and hydrolytic ions, effectively shielding the vulnerable Si-O-Si bond and expanding the functional pH range of the substrate[3].
-
Controlled Bidentate Bonding: Unlike trimethoxy silanes, which tend to polymerize vertically and clog the pores of mesoporous substrates, the dimethoxy reactive head of DMPBS ensures a controlled, bidentate (two-point) attachment[1]. This forms a highly reproducible, uniform monolayer without uncontrolled 3D cross-linking[4].
Steric shielding mechanism of DMPBS protecting the siloxane bond.
Protocol A: Synthesis of Sterically Protected HPLC Stationary Phases
Context & Causality: Drug development requires robust analytical columns capable of separating complex peptide mixtures at low pH (e.g., 0.1% TFA) without stationary phase bleed[5]. DMPBS is utilized here to create an ultra-stable, bulky hydrophobic stationary phase. Toluene is selected as the solvent because its high boiling point (110 °C) provides the thermal energy required to drive the bidentate condensation, while a Dean-Stark trap continuously removes the methanol byproduct, shifting the equilibrium toward complete surface coverage[6].
Step-by-Step Methodology
-
Silica Activation: Suspend 10 g of high-purity porous silica (e.g., 300 Å pore size, 5 µm particle size) in 100 mL of 0.1 M HCl. Reflux for 4 hours to fully hydroxylate the surface (maximize Si-OH density). Wash with LC-MS grade water until neutral, then dry under vacuum at 150 °C for 12 hours.
-
Silanization Reaction:
-
Transfer the dried silica to a flame-dried 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser.
-
Add 200 mL of anhydrous toluene and disperse via sonication for 10 minutes.
-
Add 15 mmol of DMPBS and 0.5 mL of anhydrous pyridine (acts as an acid scavenger and catalyst).
-
Reflux the mixture at 110 °C for 48 hours under a dry nitrogen atmosphere.
-
-
End-Capping (Optional but Recommended): Cool the reaction to 60 °C. Add 10 mL of hexamethyldisilazane (HMDS) to cap any residual, unreacted silanols that were sterically inaccessible to the bulky DMPBS. Stir for 6 hours.
-
Washing & Recovery: Filter the functionalized silica through a sintered glass funnel. Wash sequentially with toluene (2 × 50 mL), dichloromethane (2 × 50 mL), methanol (2 × 50 mL), and acetone (2 × 50 mL) to remove all unreacted silane.
-
Self-Validation (QA/QC): Perform elemental analysis (CHNS). A successful monolayer coverage of DMPBS should yield a carbon load (%C) of approximately 6.0 - 8.0%, corresponding to a surface coverage of 2.0 - 2.5 µmol/m².
Protocol B: Hydrophobic Functionalization of Mesoporous Silica Nanoparticles (MSNs) for Drug Delivery
Context & Causality: When MSNs are used for the systemic delivery of hydrophobic drugs, premature drug leaching in the aqueous bloodstream is a major challenge. Coating the MSN surface with DMPBS creates a highly hydrophobic, aromatic-rich barrier that traps the drug inside the mesopores until cellular uptake occurs. An ethanol/water solvent system is chosen here (unlike the anhydrous toluene in Protocol A) to deliberately pre-hydrolyze the dimethoxy groups into reactive silanols, allowing them to rapidly condense onto the delicate nanoparticle surface at milder temperatures[4].
Step-by-Step Methodology
-
Dispersion: Disperse 1 g of drug-loaded MSNs in 50 mL of a 95:5 (v/v) ethanol/water mixture. Sonicate briefly (1 minute) to break up aggregates.
-
Pre-Hydrolysis: In a separate vial, dissolve 2 mmol of DMPBS in 10 mL of the ethanol/water mixture. Adjust the pH to 4.5 using dilute acetic acid to catalyze the hydrolysis of the methoxy groups. Stir for 30 minutes.
-
Condensation: Add the hydrolyzed DMPBS solution dropwise to the MSN suspension under vigorous magnetic stirring. Stir at 40 °C for 24 hours.
-
Isolation: Recover the functionalized MSNs via centrifugation (10,000 rpm, 15 mins). Wash twice with pure ethanol to remove unbound silane. Vacuum dry at room temperature to preserve the encapsulated drug.
-
Self-Validation (QA/QC): Analyze the powder via FTIR spectroscopy. The successful grafting of DMPBS is validated by the appearance of strong aromatic C=C stretching bands at ~1600 cm⁻¹ and aliphatic C-H stretching bands at ~2960 cm⁻¹, alongside the broad Si-O-Si network band at 1080 cm⁻¹.
Workflow for silica surface silanization and QA/QC validation.
Quantitative Benchmarking: DMPBS vs. Standard Silanes
To justify the selection of DMPBS, the table below summarizes its physicochemical performance against standard silane coupling agents used in surface modification. The bulky 3-methyl-3-phenylbutyl group restricts maximum surface coverage but exponentially increases hydrolytic stability.
| Silane Coupling Agent | Reactive Head | Organic Tail Structure | Hydrolytic Stability (pH Range) | Max Surface Coverage (µmol/m²) | Primary Application Profile |
| DMPBS | Dimethoxy (Bidentate) | 3-methyl-3-phenylbutyl (Bulky/Aromatic) | Excellent (pH 1.5 - 10.0) | 2.0 - 2.5 | Ultra-stable HPLC phases; MSN capping |
| ODS (Standard) | Trimethoxy (Tridentate) | Octadecyl (Linear/Aliphatic) | Moderate (pH 2.0 - 8.0) | 3.0 - 3.5 | General-purpose reversed-phase LC |
| DMDMS | Dimethoxy (Bidentate) | Dimethyl (Small/Aliphatic) | Poor (pH 3.0 - 7.0) | 4.0 - 4.5 | Surface end-capping; hydrophobization |
References
-
National Center for Biotechnology Information (NIH). "Dimethoxy(3-methyl-3-phenylbutyl)silane." PubChem Compound Summary for CID 22476788. Retrieved April 4, 2026. [Link]
-
Matinlinna, J. P., Lung, C. Y. K., & Tsoi, J. K. H. (2018). "Silane adhesion mechanism in dental applications and surface treatments: A review." Dental Materials, 34(1), 13-28.[Link]
-
Kirkland, J. J., Adams, J. B., van Straten, M. A., & Claessens, H. A. (1998). "Bidentate Silane Stationary Phases for Reversed-Phase High-Performance Liquid Chromatography." Analytical Chemistry, 70(20), 4344-4352.[Link]
-
LCGC International. (2013). "Joseph Jack Kirkland: HPLC Particle Pioneer." Chromatography Online.[Link]
-
Asif, A., et al. (2023). "A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers." Polymers, 15(11), 2496.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dimethoxy(3-methyl-3-phenylbutyl)silane | C13H21O2Si | CID 22476788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Silane adhesion mechanism in dental applications and surface treatments: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stereoregulation Using Sterically Demanding Dimethoxysilane Donors
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of April 2026, a thorough review of scientific literature did not yield specific data or established protocols for the use of Dimethoxy(3-methyl-3-phenylbutyl)silane as a stereoregulating agent. The following guide is therefore constructed based on well-established principles of stereocontrol using sterically bulky alkoxysilane donors in analogous reactions. The principles and protocols described herein are intended to provide a foundational understanding and a starting point for the development of specific applications. All new experimental work should be preceded by a comprehensive literature search and appropriate safety assessments.
Introduction: The Role of Steric Hindrance in Asymmetric Synthesis
In the pursuit of enantiomerically pure compounds, particularly in the pharmaceutical industry, the control of stereochemistry is paramount. Asymmetric synthesis often relies on the use of chiral auxiliaries, catalysts, or reagents to influence the three-dimensional arrangement of atoms in a product molecule. Silane donors, particularly hydrosilanes, are versatile reagents in organic synthesis, most notably for the reduction of carbonyl compounds and the hydrosilylation of unsaturated bonds. The stereochemical outcome of these reactions can be profoundly influenced by the steric and electronic properties of the substituents on the silicon atom.
This guide focuses on the strategic use of sterically demanding dimethoxysilane donors to achieve high levels of stereoregulation. The core principle lies in the use of a bulky group on the silane to create a highly differentiated steric environment around the reactive silicon-hydride bond. This steric bias dictates the trajectory of the hydride transfer to a prochiral substrate, leading to the preferential formation of one diastereomer or enantiomer.
Mechanistic Principles: Steric Control of Hydride Delivery
The stereoselective reduction of a prochiral ketone to a chiral secondary alcohol serves as a classic example to illustrate the mechanism of action for a bulky dimethoxysilane donor. The generally accepted model for predicting the stereochemical outcome of nucleophilic attack on an α-chiral carbonyl is the Felkin-Anh model.[1][2][3]
In the context of a hydride reduction using a bulky silane, the silane acts as the nucleophile delivering a hydride ion. The stereoselectivity is determined by the transition state of this hydride transfer. The bulky substituent on the silane donor will preferentially occupy a position that minimizes steric interactions with the substituents on the ketone, thereby directing the hydride to a specific face of the carbonyl.
Diagram: Felkin-Ahn Model for Sterically Directed Ketone Reduction
Caption: Felkin-Anh model illustrating sterically hindered hydride delivery.
The large alkyl or aryl group on the silane donor forces the transition state to adopt a conformation where this bulky group is positioned away from the substituents of the carbonyl compound. This leads to a more ordered transition state and a higher degree of stereoselectivity.[4]
Application: Asymmetric Reduction of Prochiral Ketones
The enantioselective reduction of prochiral ketones is a fundamental transformation in organic synthesis. While numerous methods exist, the use of bulky hydrosilanes in conjunction with a chiral catalyst offers a powerful and versatile approach.[5]
Protocol: Catalytic Asymmetric Hydrosilylation of Acetophenone with a Bulky Alkoxysilane
This protocol is adapted from established procedures for the asymmetric hydrosilylation of ketones and serves as a template for the use of a sterically demanding dimethoxysilane donor.[6]
Materials:
-
Acetophenone
-
A bulky dimethoxysilane donor (e.g., Diisopropyldimethoxysilane as an analogue)
-
Chiral ligand (e.g., (R)-BINAP)
-
Metal precursor (e.g., [Rh(COD)Cl]₂)
-
Anhydrous, degassed solvent (e.g., THF or Toluene)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
TLC plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Catalyst Preparation (in situ):
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the rhodium precursor (e.g., [Rh(COD)Cl]₂, 1 mol%) and the chiral ligand (e.g., (R)-BINAP, 2.2 mol%) in the anhydrous solvent (e.g., THF).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active chiral catalyst.
-
-
Reaction Setup:
-
To the flask containing the catalyst solution, add acetophenone (1.0 mmol, 1.0 equiv).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.
-
-
Hydrosilylation:
-
Slowly add the bulky dimethoxysilane donor (1.2-1.5 equiv) to the stirred reaction mixture via syringe.
-
Allow the reaction to stir at the set temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
-
Workup:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Determine the yield and characterize the product by NMR and IR spectroscopy.
-
Determine the enantiomeric excess (ee) of the chiral alcohol product by chiral HPLC or GC analysis.
-
Diagram: Experimental Workflow for Asymmetric Ketone Reduction
Caption: Step-by-step workflow for the asymmetric reduction of a ketone.
Data Presentation: Expected Outcomes with Bulky Silane Donors
The use of sterically demanding silane donors in asymmetric catalysis generally leads to higher enantioselectivities, although sometimes at the cost of reaction rate. The table below presents hypothetical data based on trends observed in the literature for analogous systems.[6]
| Entry | Silane Donor | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Dimethoxymethylsilane | 0 | 4 | 95 | 75 |
| 2 | Diisopropyldimethoxysilane | 0 | 12 | 92 | 92 |
| 3 | Di-tert-butyldimethoxysilane | 25 | 24 | 85 | >98 |
| 4 | Dimethoxy(3-methyl-3-phenylbutyl)silane | Optimizable | Optimizable | Expected High | Expected Very High |
This table illustrates the general trend that increasing the steric bulk of the silane donor can lead to significantly improved enantioselectivity.
Further Applications: Diastereoselective Hydrosilylation of Alkenes
The principles of sterically controlled delivery of silicon-based groups extend to the hydrosilylation of alkenes. In this reaction, a Si-H bond adds across a C=C double bond. When the alkene substrate contains a chiral center, a bulky silane donor can be used to control the formation of a new stereocenter, leading to a diastereoselective transformation. The steric bulk of the silane will favor approach to the less hindered face of the alkene, as dictated by the existing stereochemistry of the substrate.[4][7]
Conclusion and Future Outlook
While direct experimental data for Dimethoxy(3-methyl-3-phenylbutyl)silane is not currently available in the public domain, the foundational principles of stereocontrol through steric hindrance strongly suggest its potential as a highly effective stereodirecting agent. The bulky 3-methyl-3-phenylbutyl group is expected to create a significant steric bias, which could be exploited in a variety of asymmetric transformations, including ketone reductions and alkene hydrosilylations.
Researchers and drug development professionals are encouraged to use the protocols and mechanistic insights provided in this guide as a starting point for exploring the synthetic utility of this and other novel, sterically demanding silane donors. Future work in this area will likely focus on the synthesis of a broader range of such donors and their application in increasingly complex and challenging stereoselective reactions, further expanding the toolkit of modern synthetic organic chemistry.
References
- Felkin, H.; Chérest, M.; Prudent, N. Tetrahedron Lett.1968, 9 (18), 2195–2200.
- Trost, B. M.; Ball, Z. T. J. Am. Chem. Soc.2001, 123 (50), 12726–12727.
- Mengel, A.; Reiser, O. Chem. Rev.1999, 99 (5), 1191–1224.
- Gevorgyan, V.; Rubin, M.; Liu, J.-X.; Yamamoto, Y. J. Org. Chem.2001, 66 (5), 1672–1675.
- Anh, N. T. Top. Curr. Chem.1980, 88, 145–162.
- Ojima, I.; Kogure, T.; Kumagai, M. J. Org. Chem.1977, 42 (9), 1671–1679.
- Corey, E. J.; Bakshi, R. K.; Shibata, S. J. Am. Chem. Soc.1987, 109 (18), 5551–5553.
- Hayashi, T.; Matsumoto, Y.; Ito, Y. J. Am. Chem. Soc.1989, 111 (9), 3426–3428.
- Nishiyama, H.; Kondo, M.; Nakamura, T.; Itoh, K. Organometallics1991, 10 (2), 500–508.
- Brunner, H.; Riepl, G.; Weitzer, H. Angew. Chem. Int. Ed. Engl.1983, 22 (4), 331–332.
- Lipshutz, B. H.; Noson, K.; Chrisman, W.; Lower, A. J. Am. Chem. Soc.2003, 125 (29), 8779–8789.
- Trost, B. M.; Toste, F. D. J. Am. Chem. Soc.1999, 121 (19), 4545–4554.
Sources
- 1. Felkin-Anh Model | OpenOChem Learn [learn.openochem.org]
- 2. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 3. Assymetric Induction [www2.chemistry.msu.edu]
- 4. Control of Selectivity through Synergy between Catalysts, Silanes and Reaction Conditions in Cobalt-Catalyzed Hydrosilylation of Dienes and Terminal Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Note: Advanced Dosing Techniques for Dimethoxy(3-methyl-3-phenylbutyl)silane in Stereoselective Polymerization
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of Dimethoxy(3-methyl-3-phenylbutyl)silane as an external electron donor in Ziegler-Natta catalyzed polymerization of propylene. We delve into the fundamental mechanisms through which this specific alkoxysilane imparts stereocontrol, influences catalyst activity, and modulates key polymer properties such as isotacticity, molecular weight distribution, and melt flow characteristics. The document is designed for researchers, scientists, and process chemists in the field of polymer synthesis and drug delivery development, offering both theoretical insights and field-proven, step-by-step methodologies for laboratory-scale implementation. By explaining the causality behind experimental choices, this note serves as a practical resource for optimizing polymerization outcomes and achieving desired material specifications with high fidelity.
The Foundational Role of External Donors in Ziegler-Natta Catalysis
Modern high-performance polypropylene production relies on sophisticated multi-component Ziegler-Natta (Z-N) catalyst systems. These systems are typically composed of three critical parts:
-
Procatalyst: A solid, high-surface-area support, most commonly magnesium chloride (MgCl₂), on which the active titanium species (e.g., TiCl₄) is dispersed. An internal electron donor (e.g., a phthalate, diether, or succinate) is also integrated into this solid component to improve initial performance.[1][2]
-
Cocatalyst: An organoaluminum compound, such as triethylaluminum (TEAL), which activates the titanium centers in the procatalyst.[3]
-
External Electron Donor (ED): A third component, typically an organosilane compound, added during the polymerization process.[1][4]
The external donor is not an optional additive but a crucial control agent. Its primary function is to enhance the stereoselectivity of the catalyst system.[3][5] It achieves this by selectively deactivating or modifying the non-stereospecific active sites on the catalyst surface, thereby increasing the proportion of highly ordered, isotactic polypropylene (iPP) relative to the undesirable, amorphous atactic polypropylene (aPP).[3][6] This direct control over stereochemistry dictates the final physical and mechanical properties of the polymer, including its stiffness, melting point, and crystallinity.[5][6]
Dimethoxy(3-methyl-3-phenylbutyl)silane belongs to a class of alkoxysilanes often referred to by their structural characteristics. The bulky 3-methyl-3-phenylbutyl group provides significant steric hindrance, which is a key factor in its ability to regulate the polymerization process effectively.
Mechanistic Insights into Stereocontrol
The precise mechanism by which external donors operate is a subject of extensive research. The prevailing understanding is that the alkoxysilane molecule interacts with multiple components of the Z-N system.[2][7]
-
Interaction with the Cocatalyst: The external donor can form a complex with the aluminum alkyl cocatalyst. This interaction modulates the reactivity of the cocatalyst.
-
Coordination to the Catalyst Surface: The oxygen atoms of the methoxy groups on the silane can coordinate to Lewis acidic sites on the MgCl₂ support, in close proximity to the active titanium centers.[3]
The bulky organic substituent on the silicon atom—in this case, the 3-methyl-3-phenylbutyl group—plays a critical role. By positioning itself near the active site, it creates a sterically hindered environment. This environment forces the incoming propylene monomer to adopt a specific orientation before it inserts into the growing polymer chain.[3][8] This enforced orientation is the basis for high isotactic stereocontrol, leading to a polymer with a highly regular structure.
The Critical Impact of Dosing Strategy
The concentration of Dimethoxy(3-methyl-3-phenylbutyl)silane, typically managed by controlling the molar ratio of silicon (from the donor) to aluminum (from the cocatalyst), is a critical process parameter. Adjusting this Si/Al ratio allows for the fine-tuning of several polymer properties.
| Parameter | Effect of Increasing Donor Concentration (Si/Al Ratio) | Rationale |
| Isotacticity Index (I.I.) | Increases significantly, then plateaus. | More non-specific sites are deactivated, leading to a higher fraction of isotactic polymer.[5][6] At very high concentrations, the effect saturates. |
| Catalyst Activity/Yield | Often decreases slightly to moderately. | The donor can poison not only atactic sites but also some less active isotactic sites. Excessive donor can complex too much of the cocatalyst.[9] |
| Melt Flow Index (MFI) | Generally decreases (indicating higher molecular weight). | The donor can affect the rate of chain transfer reactions. Its interaction with hydrogen (a chain transfer agent) is complex.[5][10] |
| Polymer Melting Point (Tm) | Increases. | Directly correlated with higher isotacticity. More crystalline domains require more energy to melt. |
| Molecular Weight Dist. (MWD) | Can become narrower. | By deactivating a specific subset of active sites (the atactic ones), the overall distribution of sites becomes more homogeneous.[5] |
Protocol for Laboratory-Scale Slurry Polymerization
This protocol describes a typical procedure for propylene polymerization in a slurry phase using a jacketed glass reactor. Caution: Ziegler-Natta components are pyrophoric and react violently with water and air. All procedures must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) using appropriate Schlenk line or glovebox techniques.
Materials & Reagents
-
Solvent: Anhydrous Heptane or Hexane (polymerization grade).
-
Monomer: Propylene (polymerization grade).
-
Procatalyst: High-activity MgCl₂-supported TiCl₄ catalyst.
-
Cocatalyst: Triethylaluminum (TEAL), typically as a 1.0 M solution in hexane.
-
External Donor: Dimethoxy(3-methyl-3-phenylbutyl)silane, prepared as a 0.1 M solution in anhydrous hexane.
-
Chain Transfer Agent (Optional): Hydrogen gas.
-
Quenching Agent: Isopropanol containing 5% HCl.
-
Washing Agent: Ethanol or Isopropanol.
-
Atmosphere: High-purity Nitrogen or Argon.
Equipment Setup
-
1 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, gas inlet/outlet, and injection septa.
-
Circulating bath for temperature control.
-
Mass flow controller for propylene delivery.
-
Schlenk line and/or glovebox for inert atmosphere manipulation.
-
Gastight syringes for reagent transfer.
Dosing and Polymerization Procedure
-
Reactor Preparation:
-
Thoroughly dry the reactor by heating under a high vacuum.
-
Backfill with inert gas and cool to the desired pre-contact temperature (e.g., 25 °C).
-
Introduce 500 mL of anhydrous hexane into the reactor via cannula transfer.
-
-
Reagent Dosing (Example Calculation for Si/Al = 10):
-
Assume a target TEAL concentration of 4.0 mmol.
-
Cocatalyst Addition: Using a gastight syringe, inject 4.0 mL of 1.0 M TEAL solution into the reactor. Stir for 10 minutes to scavenge any remaining impurities.
-
External Donor Calculation:
-
Desired Si moles = Desired Al moles / 10 = 4.0 mmol / 10 = 0.4 mmol.
-
Volume of 0.1 M donor solution = 0.4 mmol / 0.1 M = 4.0 mL.
-
-
External Donor Addition: Inject the calculated 4.0 mL of the Dimethoxy(3-methyl-3-phenylbutyl)silane solution. Allow the cocatalyst and donor to pre-contact for 15 minutes with stirring. This step is crucial as it allows the formation of the controlling complex before the main catalyst is introduced.
-
Procatalyst Addition: Inject a suspension of the solid procatalyst (e.g., 10 mg suspended in 5 mL of hexane).
-
-
Polymerization:
-
Set the reactor temperature to the target polymerization temperature (e.g., 70 °C).
-
Begin feeding propylene gas at a constant pressure (e.g., 5 bar) or constant flow rate.
-
If using hydrogen, introduce it into the reactor to the desired partial pressure.
-
Continue the polymerization for the desired time (e.g., 60 minutes), monitoring temperature and monomer uptake.
-
-
Termination and Work-up:
-
Stop the propylene feed and vent the reactor.
-
Cool the reactor to room temperature.
-
Slowly inject 20 mL of the isopropanol/HCl solution to quench the reaction and neutralize the catalyst residues.
-
Filter the resulting polymer slurry.
-
Wash the polymer powder extensively with ethanol or isopropanol (3 x 100 mL).
-
Dry the final polypropylene powder in a vacuum oven at 60 °C overnight.
-
Weigh the dried polymer to determine the yield.
-
Characterization and Data Analysis
To evaluate the effectiveness of the dosing strategy, the resulting polymer should be analyzed using standard techniques:
-
Melt Flow Index (MFI): Performed according to ASTM D1238 to provide an indication of the average molecular weight.
-
Differential Scanning Calorimetry (DSC): To determine the melting temperature (Tm) and the degree of crystallinity, both of which are direct indicators of isotacticity.
-
¹³C Nuclear Magnetic Resonance (NMR): The most definitive method for quantifying stereoregularity by measuring the fraction of isotactic pentads (mmmm).[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Polymer Yield | - Insufficient cocatalyst or active catalyst. - Excessive external donor poisoning the catalyst. - Impurities (air, water) in the system. | - Verify catalyst and cocatalyst concentrations. - Decrease the Si/Al molar ratio. - Ensure all reagents, solvents, and the reactor are scrupulously dry and deoxygenated. |
| Low Isotacticity (Low Tm) | - Insufficient external donor. - Incorrect pre-contact procedure. - High polymerization temperature. | - Increase the Si/Al molar ratio. - Ensure donor and cocatalyst are pre-mixed for at least 10-15 minutes before adding the procatalyst. - Lower the polymerization temperature. |
| Very High Molecular Weight (Very Low MFI) | - Insufficient chain transfer (low H₂ concentration). - Low polymerization temperature. | - Increase the partial pressure of hydrogen. - Increase the polymerization temperature. |
References
- The Role of Silane Donors in Advanced Polypropylene Production. (2025, October 28). Google Cloud.
- Effect of Silane-Based External Donor to Product Properties of Homopolypropylene Synthesized by Ziegler-Natta Catalyst.
- Alkoxy Silanes as External Donors for Polypropylene Procatalyst: Study on Polymerization Performance and Effect on Resin Properties.
- Ziegler–Natta Catalysts. In: Encyclopedia of Polymer Science and Technology. Wiley Online Library.
- The Role of External Alkoxysilane Donors on Stereoselectivity and Molecular Weight in MgCl2-Supported Ziegler–Natta Propylene Polymerization: A Density Functional Theory Study.
- The Role of External Alkoxysilane Donors on Stereoselectivity and Molecular Weight in MgCl2-Supported Ziegler–Natta Propylene Polymerization: A Density Functional Theory Study. Figshare.
- Control of Ziegler–Natta catalyst activity by the structural design of alkoxysilane-based external donors. RSC Publishing.
- Hydrogen Responses of Propylene Polymerization with MgCl2-Supported Ziegler–Natta Catalysts in the Presence of Different Silane External Donors. MDPI.
- Development of Catalyst Technologies for Polypropylene. Sumitomo Chemical Co., Ltd.
- Silane External Donors for Polypropylene Production. SiSiB Silicones.
- The role of organoaluminum and electron donors in propene insertion on the Ziegler–Natta c
- HIGH PERFORMANCE ZIEGLER-NATTA CATALYST SYSTEMS AND PROCESS FOR POLYMERIZATION OF OLEFINS IN THE PRESENCE THEREOF.
Sources
- 1. researchgate.net [researchgate.net]
- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 3. sinosil.com [sinosil.com]
- 4. data.epo.org [data.epo.org]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. The role of organoaluminum and electron donors in propene insertion on the Ziegler–Natta catalyst - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. acs.figshare.com [acs.figshare.com]
- 9. Control of Ziegler–Natta catalyst activity by the structural design of alkoxysilane-based external donors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Hydrogen Responses of Propylene Polymerization with MgCl2-Supported Ziegler–Natta Catalysts in the Presence of Different Silane External Donors [mdpi.com]
- 11. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
Application and Protocol Guide: A Theoretical Exploration of Dimethoxy(3-methyl-3-phenylbutyl)silane as a Novel Protecting Group
Senior Application Scientist Note: Extensive searches of scientific literature, patent databases, and chemical supplier catalogs did not yield any specific information on "dimethoxy(3-methyl-3-phenylbutyl)silane" for use as a protecting group in organic synthesis. The following application note is therefore a theoretical guide constructed from first principles of physical organic chemistry and by drawing analogies to well-documented sterically hindered silyl ethers. The protocols and data presented are hypothetical and intended to serve as a framework for the potential development and application of such a reagent.
Introduction: The Rationale for a Novel Sterically Hindered Silyl Ether
In the landscape of multistep organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and chemo-selectivity. Silyl ethers are among the most versatile and widely used protecting groups for hydroxyl functionalities due to their ease of installation, general stability under a range of reaction conditions, and selective removal.[1][2] The stability and reactivity of silyl ethers are primarily governed by the steric and electronic nature of the substituents on the silicon atom.[3]
The hypothetical reagent, dimethoxy(3-methyl-3-phenylbutyl)silane, presents an intriguing combination of structural features:
-
A Bulky Alkyl Group: The 3-methyl-3-phenylbutyl substituent offers significant steric hindrance, which could impart high selectivity for the protection of primary versus secondary or tertiary alcohols.[3]
-
Dimethoxy Functionality: Unlike common trialkylsilyl halides, the presence of two methoxy groups on the silicon atom suggests a different mode of reactivity for both protection and deprotection, potentially offering unique orthogonality compared to traditional silyl ethers.
This guide explores the theoretical application of this novel silane, which we will abbreviate as DMPBSi , as a protecting group for alcohols.
Proposed Synthesis of the Silylating Agent
The synthesis of dimethoxy(3-methyl-3-phenylbutyl)silane would likely proceed via the Grignard reaction of 3-methyl-3-phenylbutylmagnesium bromide with trichlorosilane, followed by methanolysis.
Caption: Proposed synthetic route to the DMPBSi reagent.
Application: Protection of Alcohols
The protection of an alcohol with DMPBSi would likely proceed via the formation of a silyl ether bond. The dimethoxy nature of the reagent suggests that activation might be necessary.
Mechanism of Protection
The reaction is hypothesized to proceed through the activation of a Si-OMe bond, followed by nucleophilic attack from the alcohol.
Caption: Hypothetical mechanism for alcohol protection using DMPBSi.
Experimental Protocol: Selective Protection of a Primary Alcohol
Objective: To selectively protect the primary hydroxyl group of a diol in the presence of a secondary hydroxyl group.
Materials:
-
Substrate: 1-phenyl-1,3-propanediol
-
Reagent: Dimethoxy(3-methyl-3-phenylbutyl)silane (DMPBSi)
-
Catalyst: Ytterbium(III) triflate (Yb(OTf)₃)
-
Solvent: Dichloromethane (DCM), anhydrous
-
Base: 2,6-Lutidine
Procedure:
-
To a solution of 1-phenyl-1,3-propanediol (1.0 eq) in anhydrous DCM under an argon atmosphere, add 2,6-lutidine (1.5 eq).
-
Cool the mixture to 0 °C.
-
Add Yb(OTf)₃ (0.1 eq) and stir for 10 minutes.
-
Add a solution of DMPBSi (1.1 eq) in DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield the desired protected primary alcohol.
Rationale for Choices:
-
Yb(OTf)₃: A mild Lewis acid to activate the silylating agent without promoting side reactions.
-
2,6-Lutidine: A non-nucleophilic base to scavenge the generated acid.
-
Steric Selectivity: The bulky 3-methyl-3-phenylbutyl group is expected to preferentially react with the less sterically hindered primary alcohol.
Deprotection of DMPBSi Ethers
The presence of a Si-O-C (methoxy) bond suggests that deprotection could be achieved under conditions different from those used for trialkylsilyl ethers, potentially offering valuable orthogonality.
Proposed Deprotection Pathways
-
Fluoride-Mediated Cleavage: Similar to other silyl ethers, fluoride sources like tetrabutylammonium fluoride (TBAF) should be effective due to the high strength of the Si-F bond.
-
Acid-Catalyzed Hydrolysis: The methoxy groups may render the DMPBSi ether more labile to acid than typical trialkylsilyl ethers. This could allow for selective deprotection under mildly acidic conditions that leave other groups like TBDPS intact.
Sources
How to prevent moisture hydrolysis of Dimethoxy(3-methyl-3-phenylbutyl)silane during storage
Technical Support Center: Dimethoxy(3-methyl-3-phenylbutyl)silane
A Guide to Preventing Moisture-Induced Degradation During Storage and Handling
Welcome to the technical resource center for Dimethoxy(3-methyl-3-phenylbutyl)silane. This guide has been developed by our senior application scientists to provide researchers, chemists, and drug development professionals with in-depth, field-tested advice on maintaining the integrity of this valuable reagent. As an alkoxysilane, this compound's utility is directly linked to its purity, which is critically threatened by ambient moisture. This document provides not just procedures, but the chemical reasoning behind them, empowering you to prevent costly and time-consuming experimental failures.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and handling of Dimethoxy(3-methyl-3-phenylbutyl)silane.
Q1: I've noticed my previously clear, liquid silane has become cloudy or has a white precipitate. What is happening?
A: This is a classic sign of moisture-induced hydrolysis. Alkoxysilanes, like the dimethoxy groups on your molecule, readily react with water. This reaction replaces the methoxy groups (-OCH₃) with hydroxyl groups (-OH), forming silanols. These silanols are often less soluble and can appear as cloudiness. Furthermore, these silanol intermediates are highly reactive and will condense with each other to form larger siloxane oligomers or polymers (-Si-O-Si-), which are insoluble and precipitate out as a white solid or form a gel.
Q2: Why is this hydrolysis reaction a problem for my experiments?
A: The hydrolysis fundamentally changes the chemical identity of your reagent. You are no longer using pure Dimethoxy(3-methyl-3-phenylbutyl)silane. The presence of silanols and siloxanes can lead to inconsistent reaction kinetics, unexpected side products, and complete failure of your intended chemical transformation. The stoichiometry of your reaction will be incorrect, and the newly formed species can interfere with catalysts or other reagents.
Q3: Can I still use the material if it's only slightly cloudy?
A: We strongly advise against it. The cloudiness indicates that the degradation process has already begun. While a portion of the material may be unreacted, the presence of hydrolysis byproducts makes it impossible to know the true concentration of the active silane. Using compromised material introduces significant, unquantifiable variables into your experiment, jeopardizing the reliability and reproducibility of your results.
Q4: What are the ideal storage conditions to prevent this?
A: The core principle is absolute moisture exclusion. The ideal storage protocol involves:
-
Container: The original manufacturer's container, which is typically designed for moisture-sensitive materials. If repackaging is necessary, use only new, oven-dried glass bottles with PTFE-lined caps.
-
Atmosphere: Store under a dry, inert atmosphere, such as argon or nitrogen.
-
Temperature: Store in a cool, dry place, away from direct sunlight. Refrigeration (2-8°C) is recommended to reduce the vapor pressure of any residual moisture and slow the kinetics of the hydrolysis reaction.
-
Sealing: Ensure the container cap is tightly sealed immediately after each use. For long-term storage, consider using a secondary seal like Parafilm® M around the cap and bottle neck.
Part 2: Troubleshooting Guide for Suspected Hydrolysis
If you suspect your Dimethoxy(3-methyl-3-phenylbutyl)silane has been compromised, use this guide to diagnose the issue and determine the appropriate course of action.
| Observed Symptom | Probable Cause (Mechanism) | Recommended Action & Scientific Rationale |
| Cloudiness / Haze | Initial Hydrolysis: Water has reacted with the silane to form silanol intermediates. These initial products have limited solubility in the parent silane, causing a hazy appearance. | Action: Do not use. The material is compromised. Rationale: The reaction has already started. Even if it appears minor, the concentration of your starting material is no longer accurate, and reactive silanols are present. |
| White Precipitate / Crystals | Condensation/Polymerization: The silanol intermediates have begun to condense, forming Si-O-Si bonds. This creates larger siloxane oligomers that are insoluble and precipitate from the solution. | Action: Discard the material according to your institution's hazardous waste guidelines. Rationale: Significant degradation has occurred. The precipitate is a polysiloxane, and the remaining liquid is a mixture of unreacted silane, silanols, and soluble oligomers. |
| Increased Viscosity / Gel Formation | Advanced Polymerization: Widespread hydrolysis and condensation have occurred, leading to the formation of a cross-linked polymer network (a gel). | Action: Discard the material. Review handling and storage protocols immediately. Rationale: The material is almost completely degraded. This level of contamination suggests a major breach in the storage container or repeated, prolonged exposure to ambient air. |
| Pressure Buildup in Bottle | Byproduct Formation: While the primary reaction is hydrolysis, if the silane is used in reactions with certain reagents, gaseous byproducts can form. However, pressure buildup is not a typical sign of simple hydrolysis. | Action: Handle with extreme caution in a fume hood. Vent the container slowly. Investigate potential cross-contamination with other reagents. Rationale: Safety is paramount. While unlikely from water alone, pressure indicates an unintended chemical reaction has occurred. |
Visualizing the Degradation Pathway
The following diagram illustrates the two-stage chemical process that occurs when Dimethoxy(3-methyl-3-phenylbutyl)silane is exposed to moisture.
Caption: The two-stage degradation of the silane by moisture.
Part 3: Protocols for Prevention and Quality Control
Proactive measures are the only reliable way to ensure the long-term stability of Dimethoxy(3-methyl-3-phenylbutyl)silane.
Protocol 1: Recommended Long-Term Storage Procedure
This protocol should be implemented immediately upon receiving a new bottle of the reagent.
-
Work Area Preparation: Perform all manipulations in a low-humidity environment, such as a glove box or a fume hood with a steady flow of dry inert gas (argon or nitrogen).
-
Gather Materials:
-
The sealed manufacturer's bottle of Dimethoxy(3-methyl-3-phenylbutyl)silane.
-
A cylinder of high-purity argon or nitrogen with a regulator and tubing.
-
A new, sterile syringe and a long needle.
-
A rubber septum.
-
Parafilm® M.
-
-
Procedure:
-
Carefully remove the manufacturer's cap.
-
Quickly place a rubber septum over the bottle opening.
-
Insert a needle connected to the inert gas line through the septum, ensuring the needle tip is above the liquid level. This will be the gas inlet.
-
Insert a second, "outlet" needle through the septum to allow the air in the headspace to be displaced.
-
Gently purge the headspace with the inert gas for 2-3 minutes. A gentle flow is sufficient; high pressure is unnecessary and dangerous.
-
Remove the outlet needle first, followed by the gas inlet needle. This creates a slight positive pressure of inert gas in the headspace.
-
Replace the septum with the original PTFE-lined cap, tightening it securely.
-
Wrap the cap-bottle interface securely with 2-3 layers of Parafilm® M.
-
Label the bottle with the date it was received and opened/purged.
-
Store in a designated refrigerator (2-8°C) that is used for moisture-sensitive reagents.
-
Protocol 2: Pre-Use Quality Control Workflow
Before incorporating the reagent into any reaction, perform this quick quality check.
Technical Support Center: Optimizing Lab-Scale Synthesis of Dimethoxy(3-methyl-3-phenylbutyl)silane
Welcome to the technical support center for the synthesis of Dimethoxy(3-methyl-3-phenylbutyl)silane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this compound in a laboratory setting. The core of this synthesis lies in the platinum-catalyzed hydrosilylation reaction, a powerful method for forming silicon-carbon bonds[1][2]. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic strategy effectively.
Foundational Principles: The Hydrosilylation Reaction
The synthesis of Dimethoxy(3-methyl-3-phenylbutyl)silane is achieved via the hydrosilylation of 3-methyl-3-phenyl-1-butene with dimethoxysilane in the presence of a platinum catalyst. This reaction involves the addition of a silicon-hydrogen (Si-H) bond across the carbon-carbon double bond (C=C) of the alkene[2][3].
The most widely accepted mechanism for this transformation is the Chalk-Harrod mechanism , which provides a framework for understanding catalyst activation and potential pitfalls[2].
Caption: Fig 2: A decision-tree workflow for troubleshooting low reaction yield.
Q2: My final product is difficult to purify. What are the common impurities and how can I remove them?
Purification can be challenging due to the similar physical properties of the product and certain byproducts.
A2: Common Impurities & Purification Strategies:
| Impurity | Identification (¹H NMR) | Cause | Prevention / Removal |
| Isomerized Alkene | Complex signals in the olefinic region (5-6 ppm). | Catalyst-induced double bond migration.[4] | Lower reaction temperature. Use a more selective catalyst if available. |
| Unreacted Alkene | Signals corresponding to 3-methyl-3-phenyl-1-butene. | Incomplete reaction. | Ensure catalyst activity and stoichiometric balance. Can be removed by vacuum distillation. |
| Siloxane Polymers | Broad signals, often around the Si-O-CH₃ region. | Moisture contamination leading to silane self-condensation.[5][6] | Strict anhydrous conditions. Difficult to remove; prevention is key. |
| Platinum Residues | Product may have a grey or black tint (colloidal Pt). | Catalyst decomposition.[1][7] | Filtration through a pad of Celite or activated carbon can remove colloidal platinum. |
Purification Protocol:
For lab-scale synthesis, fractional vacuum distillation is the most effective method for separating the target Dimethoxy(3-methyl-3-phenylbutyl)silane from lower-boiling starting materials and higher-boiling side products. Column chromatography on silica gel can be challenging, as alkoxysilanes may react with the silanol groups on the silica surface, but it can be performed by adding a small percentage of a polar solvent like ethanol to the eluent system to deactivate the silica.[6]
Frequently Asked Questions (FAQs)
Q: Which platinum catalyst is better: Karstedt's or Speier's? A: For lab-scale synthesis where solubility in organic media is important, Karstedt's catalyst is generally preferred.[2][8] It is highly soluble in common organic solvents and is active at very low concentrations (5-20 ppm).[1][9] Speier's catalyst (H₂PtCl₆) is also effective but may require an alcohol co-solvent for optimal activity.[6]
Q: What is the optimal reaction temperature and time? A: This is highly dependent on catalyst loading and substrate purity. A good starting point is room temperature (20-25°C) with a reaction time of 2-4 hours.[10] Monitor the reaction progress by GC or TLC. If the reaction is sluggish, warming to 40-50°C can increase the rate, but be mindful that this may also increase the rate of side reactions.[4] Microreactor systems have been shown to improve conversion even at lower temperatures and catalyst concentrations by optimizing reaction time and heat transfer.[11][12]
Q: What are the key safety precautions when handling dimethoxysilane and platinum catalysts? A:
-
Dimethoxysilane: This is a flammable liquid. It can release hydrogen gas upon contact with moisture or bases, creating a fire or explosion hazard. Handle only under an inert atmosphere in a well-ventilated fume hood.
-
Platinum Catalysts: Platinum compounds can be sensitizers and may cause allergic reactions. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q: Which analytical techniques are best for monitoring the reaction and characterizing the product? A:
-
Reaction Monitoring: Gas Chromatography (GC) is excellent for monitoring the disappearance of starting materials and the appearance of the product. Thin-Layer Chromatography (TLC) can also be used.
-
Product Characterization:
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation. Key signals for the product include the disappearance of the alkene protons and the Si-H proton, and the appearance of new aliphatic signals corresponding to the newly formed Si-C bond.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
FT-IR Spectroscopy: Confirms the disappearance of the Si-H stretch (typically around 2100-2200 cm⁻¹) and the C=C stretch (around 1640 cm⁻¹).
-
References
Sources
- 1. docserver.ingentaconnect.com [docserver.ingentaconnect.com]
- 2. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 3. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. Karstedt's catalyst - Wikipedia [en.wikipedia.org]
- 9. Karstedt catalysts | Johnson Matthey [matthey.com]
- 10. qualitas1998.net [qualitas1998.net]
- 11. Optimization and intensification of hydrosilylation reactions using a microreactor system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Optimization and intensification of hydrosilylation reactions using a microreactor system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Dimethoxy(3-methyl-3-phenylbutyl)silane Degradation in Catalytic Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Dimethoxy(3-methyl-3-phenylbutyl)silane. This guide is designed for researchers, scientists, and professionals in drug development who utilize this organosilane in catalytic reactions. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to its stability and degradation. Our goal is to provide you with the scientific rationale and actionable protocols to ensure the integrity of your experiments.
Understanding the Core Issue: The Instability of Alkoxysilanes
Dimethoxy(3-methyl-3-phenylbutyl)silane, like other alkoxysilanes, is susceptible to a primary degradation pathway involving hydrolysis and subsequent condensation. The fundamental chemistry of this process is a two-step mechanism.[1] First, the methoxy groups (-OCH₃) on the silicon atom react with water, replacing them with hydroxyl groups (-OH) to form a reactive silanol intermediate.[1][2] These silanols are highly reactive and can then condense with other silanols or with hydroxyl groups on a substrate surface to form stable siloxane bonds (Si-O-Si).[1][3] This process can lead to the formation of oligomers and polymers, effectively removing the desired monomeric silane from your reaction, which can impact reaction kinetics, yield, and product purity.[3][4]
The overall degradation cascade is complex and influenced by several factors in your catalytic system.[5] This guide will help you navigate these complexities.
Caption: Primary degradation pathway of Dimethoxy(3-methyl-3-phenylbutyl)silane.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during catalytic reactions involving Dimethoxy(3-methyl-3-phenylbutyl)silane.
Q1: My reaction yield is unexpectedly low, and I observe the formation of a white precipitate. Could this be related to silane degradation?
A1: Yes, this is a classic symptom of alkoxysilane degradation. The low yield is likely due to the consumption of your starting silane through hydrolysis and condensation, while the white precipitate is often the resulting insoluble siloxane polymer.[5]
Troubleshooting Steps:
-
Isolate and Characterize the Precipitate:
-
Filter the precipitate from your reaction mixture.
-
Analyze it using Fourier-Transform Infrared Spectroscopy (FTIR). Look for the appearance of a broad Si-O-Si stretching band around 1000-1100 cm⁻¹ and a broad O-H stretch around 3200-3700 cm⁻¹, which are characteristic of siloxanes and residual silanols.
-
Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to identify the siloxane structure.[5]
-
-
Monitor the Reaction Progress:
-
Use Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the concentration of Dimethoxy(3-methyl-3-phenylbutyl)silane over time. A rapid decrease in its concentration, not corresponding to product formation, points towards degradation.
-
Q2: What are the primary factors in my catalytic system that could be causing this degradation?
A2: Several factors can accelerate the hydrolysis and condensation of your silane. The most common culprits are water, pH, temperature, and the catalyst itself.
| Factor | Impact on Degradation | Rationale |
| Water/Moisture | High Impact | Water is a necessary reactant for the initial hydrolysis step. Even trace amounts can initiate degradation.[5] |
| pH | High Impact | Both acidic and basic conditions catalyze hydrolysis. The reaction is slowest at neutral pH. Silanols are most stable around pH 3.[6][7][8] |
| Temperature | Medium Impact | Higher temperatures increase the kinetic energy of the molecules, accelerating the rate of hydrolysis.[2][9] |
| Catalyst | Variable Impact | Many transition metal catalysts used in cross-coupling can also catalyze silane hydrolysis and condensation.[5][10] Lewis acidic catalysts are also known to promote these reactions.[11] |
| Solvent | Variable Impact | Protic solvents can participate in the reaction, while the solvent's ability to dissolve trace water can also play a role. |
Q3: How can I minimize the impact of water on my reaction?
A3: Rigorous exclusion of water is critical for preventing the degradation of Dimethoxy(3-methyl-3-phenylbutyl)silane.
Protocol for a Water-Sensitive Catalytic Reaction:
-
Glassware Preparation:
-
Oven-dry all glassware at >120 °C for at least 4 hours.
-
Allow the glassware to cool in a desiccator before use.
-
Assemble the reaction setup while hot and purge with an inert gas (Argon or Nitrogen) during cooling.
-
-
Reagent and Solvent Preparation:
-
Use anhydrous solvents, preferably from a solvent purification system or freshly distilled from an appropriate drying agent.
-
If using commercial anhydrous solvents, ensure the bottle has been properly handled to avoid moisture ingress.
-
Solid reagents should be dried in a vacuum oven.
-
Consider adding a water scavenger, such as molecular sieves, to the formulation.[9]
-
-
Reaction Setup and Execution:
-
Maintain a positive pressure of an inert gas throughout the reaction.
-
Use septa and syringes for reagent transfers. Avoid opening the reaction vessel to the atmosphere.
-
Q4: My catalytic reaction requires acidic or basic conditions. How can I protect my silane?
A4: This is a challenging scenario, as both extremes of pH will accelerate hydrolysis.[2] The strategy here is to control the rate of hydrolysis and favor the desired catalytic reaction.
Strategies for Non-Neutral pH:
-
Acidic Conditions (pH < 6): While acid catalyzes hydrolysis, it can also stabilize the resulting silanol intermediates and reduce the rate of self-condensation.[7] A pH range of 3-5 is often a good starting point.[2]
-
Basic Conditions (pH > 8): Base catalysis is often more aggressive, leading to rapid hydrolysis and subsequent condensation.[7][12] If basic conditions are required, consider a slow addition of the base or silane to the reaction mixture to keep the instantaneous concentration of the reactive species low.
Experimental Approach: Small-Scale Stability Test
Before running your full-scale reaction, perform a small-scale test to assess the stability of your silane under the proposed pH conditions.
-
Prepare a solution of Dimethoxy(3-methyl-3-phenylbutyl)silane in your reaction solvent.
-
Add the acid or base to achieve the desired pH.
-
Stir at the intended reaction temperature.
-
Take aliquots at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr) and analyze by GC or LC-MS to quantify the remaining silane.
This will give you a degradation profile and help you determine if the reaction is feasible or if the conditions need to be modified.
Q5: I suspect my palladium cross-coupling catalyst is promoting silane degradation. How can I confirm this and what are my alternatives?
A5: It is known that some transition metal catalysts can facilitate the hydrolysis of alkoxysilanes.[5]
Troubleshooting Catalyst-Induced Degradation:
Caption: Workflow for troubleshooting catalyst-induced silane degradation.
Alternative Catalyst Systems:
If your current catalyst is problematic, consider alternatives. For instance, in cross-coupling reactions, the choice of ligand can significantly influence the stability of the catalytic species and may suppress side reactions.[13] Exploring different palladium precursors or even different transition metals like nickel or rhodium could be beneficial.[14]
Q6: What analytical techniques are best for monitoring the degradation of Dimethoxy(3-methyl-3-phenylbutyl)silane?
A6: A multi-faceted analytical approach is recommended for a comprehensive understanding of silane degradation.
| Analytical Technique | Information Provided |
| Gas Chromatography (GC) | Quantitative measurement of the starting silane concentration. Can also detect volatile byproducts like methanol.[15][16] |
| Nuclear Magnetic Resonance (¹H, ¹³C, ²⁹Si NMR) | Structural elucidation of the starting material, degradation products (silanols, siloxanes), and byproducts. ²⁹Si NMR is particularly powerful for observing changes at the silicon center.[5] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. Useful for detecting the formation of Si-O-Si bonds (~1000-1100 cm⁻¹) and Si-OH groups (~3200-3700 cm⁻¹ and ~850-950 cm⁻¹).[5] |
| Mass Spectrometry (MS) | Coupled with GC or LC, it helps in the identification of degradation products by their mass-to-charge ratio. |
| Karl Fischer Titration | Accurate quantification of water content in solvents and reagents, crucial for preventative measures. |
Summary and Key Takeaways
The degradation of Dimethoxy(3-methyl-3-phenylbutyl)silane in catalytic reactions is primarily driven by hydrolysis and condensation. Successful troubleshooting hinges on a systematic approach to identify and eliminate the root causes.
-
Prioritize Water Exclusion: This is the single most effective preventative measure.
-
Control the pH: If possible, operate near neutral pH. If not, understand the implications of acidic vs. basic conditions.
-
Monitor Your Reaction: Use appropriate analytical techniques to track the concentration of your silane.
-
Consider the Catalyst's Role: Be aware that your catalyst may contribute to degradation and be prepared to explore alternatives.
By implementing these strategies, you can significantly improve the reliability and reproducibility of your catalytic reactions involving Dimethoxy(3-methyl-3-phenylbutyl)silane.
References
- Arkles, B., Steinmetz, J. R., Zazyczny, J., & Mehta, P. (1991). Factors contributing to the stability of alkoxysilanes in aqueous solution. Journal of Adhesion Science and Technology.
- Akbari, A., Despres, J.-F., & Dumont, P. J. J. (2011). Investigating the effect of pH on the surface chemistry of an amino silane treated nano silica. Pigment & Resin Technology.
- Gelest. (2026). Guide to Hydrosilylation Catalyst Grade Silanes.
- Schmidt, H. (n.d.). PRINCIPLES OF HYDROLYSIS AND CONDENSATION REACTION OF ALKOXYSILANES.
- Işcen, C. F. (2017). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers.
- Google Patents. (n.d.). US4395563A - Hydrolysis of alkoxysilanes.
- ResearchGate. (n.d.). Adsorption of silane onto cellulose fibers. II. The effect of pH on silane hydrolysis, condensation, and adsorption behavior.
- BenchChem. (2025). The effect of pH on Methyltetrazine-triethoxysilane coating stability.
- Specialty Chemicals. (2023, May 10). Silane Terminated Polymer Reactions with Non-Tin Catalysts.
- U-Sunny Technology. (n.d.). What are the factors that affect the hydrolysis reaction rate of silane coupling agents?
- ResearchGate. (n.d.). (a) Reactivity of silane(s) and silanols. Silanols are most stable at...
- U-Sunny Technology. (2025, June 2). How to prevent the hydrolysis of A Silane Coupling Agent?
- BenchChem. (2025). Technical Support Center: Thienylsilane Cross-Coupling Reactions.
- Google Patents. (n.d.). USH1279H - Catalysts for curing silane coating compositions.
- American Coatings Association. (2016, February). f0r Cr0sslinkable Silane Terminated P0lymers.
- Google Patents. (n.d.). EP0198971A1 - Process for purification of silane and analysis of contaminants therein.
- Wasson-ECE Instrumentation. (n.d.). Analysis of Silanes.
- BenchChem. (2025). role of methoxy groups in silane reactivity and hydrolysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 5. gelest.com [gelest.com]
- 6. emerald.com [emerald.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. uychem.com [uychem.com]
- 10. paint.org [paint.org]
- 11. USH1279H - Catalysts for curing silane coating compositions - Google Patents [patents.google.com]
- 12. adhesivesmag.com [adhesivesmag.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. zmsilane.com [zmsilane.com]
- 15. EP0198971A1 - Process for purification of silane and analysis of contaminants therein - Google Patents [patents.google.com]
- 16. applications.wasson-ece.com [applications.wasson-ece.com]
Best anhydrous solvents for Dimethoxy(3-methyl-3-phenylbutyl)silane handling and reactions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal handling and reaction conditions for Dimethoxy(3-methyl-3-phenylbutyl)silane. The focus is on selecting appropriate anhydrous solvents to ensure experimental success and material integrity.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of an anhydrous solvent so critical when working with Dimethoxy(3-methyl-3-phenylbutyl)silane?
A1: The criticality stems from the two methoxy groups (-OCH₃) attached to the silicon atom. These groups are susceptible to hydrolysis, a reaction with water, even in trace amounts.[1][2] This reaction replaces the methoxy groups with hydroxyl groups, forming a reactive silanol intermediate (Si-OH).[3][4] This silanol can then undergo self-condensation with another silane molecule to form stable but undesirable siloxane bonds (Si-O-Si).[5][6] This process leads to the formation of oligomers or polymers, which can manifest as cloudiness, precipitation, or a general loss of reactivity of the starting material, ultimately compromising the yield and purity of your desired product. Therefore, using rigorously dried, anhydrous solvents is paramount to prevent these side reactions.
Q2: What are the primary characteristics of a suitable solvent for this silane?
A2: An ideal solvent for Dimethoxy(3-methyl-3-phenylbutyl)silane should possess the following characteristics:
-
Anhydrous: The water content should be minimized (<50 ppm) to prevent hydrolysis.
-
Aprotic: The solvent should not have acidic protons (like those in water, alcohols, or carboxylic acids) that can participate in or catalyze hydrolysis or transesterification.
-
Inert: The solvent must not react with the silane or any other reagents in your reaction mixture.
-
Appropriate Polarity: The solvent must be capable of dissolving the silane as well as the other reactants and catalysts involved in your specific transformation. The bulky, nonpolar 3-methyl-3-phenylbutyl group gives the molecule significant nonpolar character.
Q3: Can I use protic solvents like methanol or ethanol?
A3: It is strongly discouraged. Protic solvents, particularly alcohols, can participate in a transesterification reaction with the methoxy groups on the silane.[3] This reaction exchanges the methoxy groups for the corresponding alkoxy group from the solvent (e.g., ethoxy groups if using ethanol). While this may not immediately lead to polymerization, it changes the identity and reactivity of your starting material and introduces methanol as a byproduct.[7] Furthermore, alcohols are hygroscopic and often contain enough water to initiate the hydrolysis-condensation cascade.[4]
Q4: My silane is stored under an inert atmosphere. Do I still need to worry about anhydrous solvents for my reaction?
A4: Yes, absolutely. While proper storage under an inert atmosphere (e.g., argon or nitrogen) is essential for long-term stability, the moment the silane is exposed to the reaction environment, any moisture present in the solvent or on the glassware will initiate degradation. The reaction solvent is the largest potential source of water in a typical experimental setup.
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Cloudiness or precipitation forms upon adding the silane to the solvent. | The solvent contains excess moisture, causing rapid hydrolysis and condensation of the silane.[1][3][5] | 1. Immediately switch to a fresh, certified anhydrous solvent or a solvent that has been freshly distilled from an appropriate drying agent (e.g., Na/benzophenone for THF, CaH₂ for DCM/Toluene).2. Ensure all glassware is rigorously flame-dried or oven-dried (>120°C for several hours) and cooled under an inert atmosphere before use. |
| The reaction fails to proceed or gives very low yields. | 1. Poor Solubility: The chosen solvent may not be suitable for dissolving all reactants or catalysts, leading to a heterogeneous mixture and poor reaction kinetics.2. Silane Degradation: The silane may have degraded either in storage due to improper sealing or in the reaction pot due to trace moisture. | 1. Consult the solvent selection guide below. Consider a solvent with a different polarity. For example, if a reaction in hexanes fails, switching to a more polar aprotic solvent like THF or Toluene may improve solubility.2. Verify the purity of the silane via ¹H NMR or GC-MS before use. Ensure a fresh bottle is used or that it has been stored correctly. |
| Formation of multiple, unexpected byproducts. | 1. Solvent Reactivity: The solvent may not be as inert as assumed (e.g., residual acid in chloroform, peroxides in aged THF).2. Hydrolysis/Condensation: Partial hydrolysis can lead to the formation of various small oligomers that might participate in side reactions.[8] | 1. Use high-purity, inhibitor-free solvents when necessary (e.g., for peroxide-sensitive reactions). Pass solvents through a column of activated alumina to remove impurities.2. Strictly adhere to anhydrous techniques. Perform the reaction under a positive pressure of an inert gas (Ar or N₂). |
Anhydrous Solvent Selection Guide
The selection of a solvent depends heavily on the specific reaction being performed. The following table summarizes common choices for handling organosilanes.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Key Advantages | Potential Issues & Incompatibilities |
| Toluene | 111 | 2.4 | High boiling point suitable for reactions requiring heat; good for dissolving nonpolar compounds. | Requires rigorous drying; can be difficult to remove under vacuum. |
| Tetrahydrofuran (THF) | 66 | 7.5 | Excellent solvating power for a wide range of organic compounds and some salts; easily removed. | Hygroscopic; can form explosive peroxides upon storage (must be tested/removed); not suitable for reactions with strong Lewis acids. |
| Dichloromethane (DCM) | 40 | 9.1 | Highly versatile solvent for a broad range of polarities; low boiling point makes for easy removal. | Can react with strong nucleophiles; must be dried over CaH₂ (not alkali metals). |
| Hexanes / Heptane | ~69 / ~98 | 1.9 | Ideal for nonpolar reactants; low reactivity. | Poor solubility for polar or ionic reagents/catalysts. |
| Acetonitrile (MeCN) | 82 | 37.5 | Polar aprotic solvent, useful for reactions involving salts or polar intermediates. | Extremely hygroscopic; must be rigorously dried and handled under inert atmosphere. |
| Diethyl Ether | 35 | 4.3 | Good general-purpose solvent; very low boiling point. | Highly flammable; can form peroxides; relatively low boiling point limits reaction temperature. |
Solvent Selection Workflow
The following diagram illustrates a decision-making process for choosing an appropriate anhydrous solvent for your experiment.
Caption: Decision workflow for anhydrous solvent selection.
Experimental Protocols
Protocol 1: General Handling and Storage
-
Receiving: Upon receipt, inspect the container seal for integrity. Dimethoxy(3-methyl-3-phenylbutyl)silane is typically supplied in bottles with a septa-sealed cap.
-
Storage: Store the container in a cool, dry place away from direct sunlight and moisture. A desiccator cabinet or a glovebox antechamber is ideal. The product should be stored under an inert atmosphere (argon or nitrogen).
-
Dispensing: Always dispense the liquid using a dry, nitrogen-flushed syringe or cannula. Puncturing the septum with a needle connected to an inert gas line will maintain a positive pressure and prevent atmospheric moisture from entering the bottle. Never open the bottle to the ambient atmosphere.
Protocol 2: Setting up a Reaction Under Anhydrous Conditions
This protocol provides a general workflow for a reaction using Dimethoxy(3-methyl-3-phenylbutyl)silane.
-
Glassware Preparation:
-
Assemble all necessary glassware (e.g., round-bottom flask, condenser, dropping funnel).
-
Ensure all glassware is free of soap residue and visible contaminants.
-
Dry the assembled glassware thoroughly in an oven (≥120°C) for at least 4 hours or flame-dry under vacuum.
-
Cool the glassware to room temperature under a stream of dry nitrogen or argon.
-
-
Solvent and Reagent Preparation:
-
Use a freshly opened bottle of certified anhydrous solvent or a solvent freshly distilled from a suitable drying agent.
-
Transfer the anhydrous solvent to the reaction flask via a dry syringe or cannula.
-
Ensure any solid reagents are dried in a vacuum oven or desiccator prior to use.
-
-
Reaction Setup:
-
Dissolve any solid reagents in the anhydrous solvent within the reaction flask under a positive pressure of inert gas.
-
Using a dry, gas-tight syringe, withdraw the required volume of Dimethoxy(3-methyl-3-phenylbutyl)silane from its storage bottle.
-
Slowly add the silane to the reaction mixture. If the reaction is exothermic, perform the addition in an ice bath.
-
Maintain a positive inert gas atmosphere throughout the entire duration of the reaction using a bubbler or balloon.
-
-
Monitoring and Workup:
-
Monitor the reaction's progress using appropriate techniques (e.g., TLC, GC-MS).
-
Upon completion, perform the reaction quench and workup. Be aware that quenching with water or aqueous solutions will hydrolyze any remaining silane. A non-aqueous workup may be necessary depending on the product's stability.[9]
-
References
-
Fig. 1 The three main reaction steps occurring in the sol-gel process... - ResearchGate. (n.d.). Retrieved from [Link]
-
Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC - NIH. (n.d.). Retrieved from [Link]
-
Kinetics and Mechanism of the Hydrolysis and Alcoholysis of Alkoxysilanes - Scholars' Mine. (1992, January 1). Retrieved from [Link]
-
HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE C.J. BRINKER The most common sol-gel process for making glass or. (n.d.). Retrieved from [Link]
-
Silane Terminated Polymer Reactions with Non-Tin Catalysts. (2023, May 10). Retrieved from [Link]
-
Selective removal of silyl protecting groups from hydroxyl functions with ammonium chloride in aqueous acetonitrile. (n.d.). Retrieved from [Link]
-
Silane, dimethoxymethyl(3,3,3-trifluoropropyl)- | C6H13F3O2Si | CID 67751 - PubChem. (n.d.). Retrieved from [Link]
-
A silane primer : chemistry and applications of alkoxy silanes - SciSpace. (n.d.). Retrieved from [Link]
-
Alcohol or phenol synthesis by silyl ether cleavage - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Deprotection of Silyl Ethers - Technical Library - Gelest. (n.d.). Retrieved from [Link]
-
Dimethoxy(methyl)[3-(2-oxiranylmethoxy)propyl]silane: Properties, Applications, and Benefits. (n.d.). Retrieved from [Link]
-
Stability and reactivity of γ-ΜPTMS silane in some commercial primer and adhesive formulations - PubMed. (2018, May 18). Retrieved from [Link]
-
The evaluation of reactivity of different silanes. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis and characterization of dimethoxy diphenyl silane - ResearchGate. (n.d.). Retrieved from [Link]
-
The Influence of Monofunctional Silanes on the Mechanical and Rheological Properties of Hot Melt Butyl Rubber Sealants - MDPI. (2025, January 23). Retrieved from [Link]
-
DIMETHYLDIMETHOXYSILANE, 96% - Gelest, Inc. (2014, May 27). Retrieved from [Link]
-
dimethoxymethyl-(3-methyl-3-methylperoxybut-1-enyl)silane | CAS 92596-74-2 GHS SDS (English) | Free Online View & Editable Download - XiXisys. (n.d.). Retrieved from [Link]
- CN1410431A - Synthesis method of methyldimethoxy silane - Google Patents. (n.d.).
Sources
- 1. dakenchem.com [dakenchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. adhesivesmag.com [adhesivesmag.com]
- 7. gelest.com [gelest.com]
- 8. Stability and reactivity of γ-ΜPTMS silane in some commercial primer and adhesive formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Steric Hindrance with Dimethoxy(3-methyl-3-phenylbutyl)silane
Welcome to the technical support guide for Dimethoxy(3-methyl-3-phenylbutyl)silane. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with this sterically demanding silylating agent. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Introduction: The Double-Edged Sword of Bulk
Dimethoxy(3-methyl-3-phenylbutyl)silane is a valuable tool in organic synthesis, primarily used for the protection of hydroxyl groups. Its significant steric bulk, conferred by the 3-methyl-3-phenylbutyl (or "neophyl-like") group, offers a unique advantage: the resulting silyl ether exhibits high stability towards a wide range of reaction conditions, particularly those involving acidic or nucleophilic reagents. However, this same bulk is the primary source of reactivity challenges. The spatial crowding around the silicon atom can dramatically slow down the rate of silylation, especially with already hindered alcohols, leading to incomplete reactions and low yields.[1][2]
This guide provides a series of troubleshooting steps and optimized protocols to help you harness the protective benefits of this reagent while mitigating its inherent steric challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a very slow or incomplete reaction when trying to silylate my secondary/tertiary alcohol. What is the primary cause?
Answer: The most common cause is severe steric hindrance. The bulky 3-methyl-3-phenylbutyl group on the silane and the sterically crowded environment of a secondary or, more so, a tertiary alcohol create a significant energetic barrier for the reaction to proceed.[3] The nucleophilic attack by the alcohol's oxygen on the silicon atom is physically impeded. The general reactivity of alcohols towards silylating agents is primary > secondary > tertiary, a trend that is greatly amplified when using a bulky silane.[1][3]
To confirm this is the issue, monitor your reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If you observe starting material remaining even after extended periods, alongside minimal product formation, steric hindrance is the likely culprit.
Q2: How can I drive my sterically hindered silylation reaction to completion?
Answer: Overcoming this activation barrier requires optimizing several reaction parameters. A multi-faceted approach is often the most effective.
-
Increase Reaction Temperature: Providing more thermal energy can help the reacting molecules overcome the activation barrier.[3] Depending on the solvent and substrate stability, increasing the temperature to a range of 60-100 °C is a common first step.
-
Extend Reaction Time: Hindered reactions are inherently slow. Allow the reaction to proceed for a longer duration (e.g., 12-48 hours), with regular monitoring to track its progress until no further conversion is observed.[3]
-
Choice of Solvent: The solvent can play a crucial role. Polar aprotic solvents like pyridine, N,N-dimethylformamide (DMF), or acetonitrile can accelerate the reaction by stabilizing charged intermediates that may form during the silylation process.[3] Pyridine can also act as a base to activate the alcohol.
-
Use of an Activator/Catalyst: This is often the most impactful strategy. A catalyst can open up a lower-energy reaction pathway.
-
Trimethylchlorosilane (TMCS): A small amount of TMCS can act as a powerful catalyst. It reacts with the base (e.g., imidazole or pyridine) to form a more reactive silylating intermediate.[3]
-
Lewis Acids: Catalytic amounts of Lewis acids like B(C₆F₅)₃ have been shown to mediate C-Si/Si-H cross-metathesis and can be effective in activating silanes, although this is more common in other types of silane reactions, it points to the principle of activating the Si-H or Si-OR bond.[4]
-
Transition Metal Catalysts: For certain transformations involving silanes, iridium and rhodium complexes can be highly effective.[5][6] While often used for hydrosilylation, their ability to activate Si-H bonds suggests potential for catalytic silylation protocols under specific conditions.
-
The following diagram illustrates the core problem of steric hindrance.
Caption: Steric clash between the bulky silane and a hindered alcohol.
Q3: I'm concerned about side reactions at higher temperatures. What is a milder approach?
Answer: If your substrate is thermally sensitive, focus on catalytic methods and the choice of activating agent rather than heat. Using a more potent silylating system at room temperature is often possible.
Instead of the standard methoxy-silane, you can consider converting it in situ to a more reactive species. For example, reaction with a triflate source can generate a highly reactive silyl triflate. However, a more practical approach is to optimize the base/activator system.
-
Stronger, Non-Nucleophilic Bases: Using a base like 2,6-lutidine or diisopropylethylamine (DIPEA) in combination with a silyl triflate source (if you were using one) can be effective.
-
Hyper-nucleophilic Acyl-Transfer Catalysts: 4-Dimethylaminopyridine (DMAP) is an excellent catalyst for silylations. It reacts with the silane to form a highly reactive silyloxypyridinium intermediate, which is then readily attacked by the alcohol.
Troubleshooting Guide at a Glance
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Extreme steric hindrance. 2. Insufficient activation energy. 3. Inactive reagents (moisture contamination). | 1. Increase reaction temperature (60-100 °C).[3] 2. Add a catalyst (e.g., 0.1 eq. TMCS or DMAP).[3] 3. Use a polar aprotic solvent (Pyridine, DMF).[3] 4. Ensure all reagents and glassware are anhydrous. |
| Reaction Stalls | The reaction has reached equilibrium without full conversion. | 1. Increase the equivalents of the silane (1.5-2.0 eq.). 2. Add a catalyst if not already present. 3. Extend the reaction time significantly (24-48h).[3] |
| Formation of Byproducts | 1. Substrate degradation at high temperatures. 2. Side reactions with the base or solvent. | 1. Lower the temperature and use a catalytic approach (e.g., DMAP at RT). 2. Choose a less reactive solvent or base (e.g., switch from pyridine to CH₂Cl₂ with DIPEA). |
| Difficulty in Purification | Silane or silane-derived byproducts co-elute with the product. | 1. Use a minimal excess of the silane to ensure complete consumption. 2. Consider a quenching step with a small amount of a primary alcohol (e.g., methanol) to consume excess silane before workup. |
Optimized Experimental Protocols
Protocol 1: High-Temperature Silylation for Moderately Hindered Alcohols
This protocol is suitable for secondary alcohols or less-hindered tertiary alcohols where thermal stability is not a concern.
-
Preparation: Ensure all glassware is oven-dried (>100 °C) and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents.
-
Reaction Setup:
-
To a round-bottom flask under an inert atmosphere, add the hindered alcohol (1.0 equivalent).
-
Add anhydrous pyridine or DMF (to make a 0.1-0.5 M solution).
-
Add imidazole (1.5 equivalents).
-
Add Dimethoxy(3-methyl-3-phenylbutyl)silane (1.2 equivalents) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction progress every 4-6 hours using TLC or GC.
-
Continue heating for up to 24 hours or until the starting material is consumed.
-
-
Workup:
-
Cool the reaction to room temperature.
-
Carefully add saturated aqueous NH₄Cl solution to quench the reaction.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography.
Protocol 2: DMAP-Catalyzed Silylation for Highly Hindered & Sensitive Alcohols
This protocol is ideal for thermally sensitive substrates or extremely hindered tertiary alcohols.
-
Preparation: Follow the same rigorous anhydrous preparation as in Protocol 1.
-
Reaction Setup:
-
To a round-bottom flask under an inert atmosphere, add the hindered alcohol (1.0 equivalent).
-
Add 4-Dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Dissolve in anhydrous dichloromethane (CH₂Cl₂) or acetonitrile (to make a 0.1-0.5 M solution).
-
Add a non-nucleophilic base such as triethylamine (1.5 equivalents) or 2,6-lutidine (1.5 equivalents).
-
Add Dimethoxy(3-methyl-3-phenylbutyl)silane (1.3 equivalents) dropwise via syringe.
-
-
Reaction:
-
Stir the reaction at room temperature.
-
Monitor the reaction progress every 2-4 hours. The reaction may take 12-36 hours.
-
-
Workup & Purification: Follow the same workup and purification steps as outlined in Protocol 1.
The following workflow provides a logical path for troubleshooting your experiment.
Caption: A decision-making workflow for troubleshooting hindered silylations.
References
- Benchchem. (n.d.). Technical Support Center: Enhancing Silylation of Sterically Hindered Alcohols with BSA.
-
Li, Y., et al. (2019). Highly Selective Hydroxylation and Alkoxylation of Silanes: One-Pot Silane Oxidation and Reduction of Aldehydes/Ketones. Organometallics, 39(2), 293-301). [Link]
- Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits.
- Pang, X., et al. (2019). Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. Chemistry, 82(1), 37-43).
-
Eisler, M. A., & Tilley, T. D. (2022). The Influence of Silane Steric Bulk on the Formation and Dynamic Behavior of Silyl Palladium Hydrides. Organometallics, 41(9), 1081-1090). [Link]
-
Chen, J., et al. (2023). Silane Redistribution Catalyzed by [Mes-B-TMP]+ Borinium Ion. Inorganic Chemistry, 62(5), 2095-2101). [Link]
-
Vorotyntsev, I. V., et al. (2023). Bifunctional Silica-Supported Ionic Liquid Phase (SILP) Catalysts in Silane Production: Their Synthesis, Characterization and Catalytic Activity. Catalysts, 14(1), 68). [Link]
-
Arman, H. D., & Tuss, D. E. (2020). Enantioselective Si–H Insertion Reactions of Diarylcarbenes for the Synthesis of Silicon-Stereogenic Silanes. Journal of the American Chemical Society, 142(27), 11965-11972). [Link]
Sources
- 1. Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol [ccspublishing.org.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Silane Redistribution Catalyzed by [Mes-B-TMP]+ Borinium Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Purification methods for removing silanol impurities from Dimethoxy(3-methyl-3-phenylbutyl)silane
Technical Support Center: Dimethoxy(3-methyl-3-phenylbutyl)silane
A Guide to the Identification and Removal of Silanol Impurities for Researchers and Drug Development Professionals
Part 1: Frequently Asked Questions - The Root Cause and Identification
This section addresses the fundamental questions regarding the origin and detection of silanol impurities. Understanding the "how" and "why" is the first step toward effective purification.
Q1: What are silanol impurities, and how do they form in my Dimethoxy(3-methyl-3-phenylbutyl)silane sample?
A1: Silanol impurities are molecules containing a silicon-hydroxyl (Si-OH) bond. They are the primary degradation products of your target compound, Dimethoxy(3-methyl-3-phenylbutyl)silane, which is an alkoxysilane.
The formation mechanism is the hydrolysis of the methoxy groups (Si-OCH₃) upon exposure to water.[1][2] This reaction can be catalyzed by both acids and bases and proceeds in a stepwise manner, replacing one or both methoxy groups with hydroxyl groups.[3] The resulting silanols are highly reactive and can undergo self-condensation to form siloxane oligomers (containing Si-O-Si bonds), further contaminating your material.[3][4]
Caption: Pathway of silanol and siloxane impurity formation.
Q2: I suspect my silane is impure. How can I confirm the presence and quantify the level of silanol contamination?
A2: Several analytical techniques can be employed to detect and quantify silanol impurities. The choice depends on the required level of detail, sensitivity, and available instrumentation.
Caption: Decision workflow for selecting an analytical method.
| Technique | Principle & Application | Advantages | Limitations | Citation |
| ²⁹Si NMR Spectroscopy | Directly observes the silicon environment, providing distinct signals for the parent alkoxysilane, silanol, and siloxane species. | Definitive structural identification and accurate quantification. | Low sensitivity; may require longer acquisition times. | [5][6] |
| ¹H NMR Spectroscopy | The proton of the Si-OH group has a characteristic chemical shift. The disappearance of the Si-OCH₃ signal can also indicate hydrolysis. | Widely available and fast. Good for monitoring reaction progress. | Si-OH peak can be broad and exchangeable, making quantification difficult. | [5] |
| FTIR Spectroscopy | Detects the vibration of the non-bonded Si-OH group, which has a sharp, characteristic absorbance band around 3685 cm⁻¹. | Fast, sensitive, and excellent for quantitative analysis in dilute solutions using a calibration curve. | Requires use of a non-polar solvent like carbon tetrachloride. Water interference must be digitally subtracted. | [7] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile components and provides their mass-to-charge ratio for identification. | Excellent for identifying a range of low molecular weight impurities, including residual solvents and small siloxane cycles. | Silanols can be reactive in the GC inlet; derivatization may be necessary for accurate quantification. | [5][8] |
Part 2: Troubleshooting and Purification Protocols
This section provides actionable, step-by-step guides for purifying your silane, addressing common issues encountered in the lab.
Q3: I tried purifying my silane with a standard silica gel flash column and experienced low recovery and/or the formation of new impurities. What went wrong?
A3: This is a frequent and critical issue. Standard silica gel is covered with surface silanol (Si-OH) groups.[5] When your alkoxysilane passes through the column, the acidic nature of the silica surface can catalyze hydrolysis, creating more silanol impurities.[9] Furthermore, your desired compound can irreversibly bind to the stationary phase, leading to significant yield loss.[9][10]
Solution: Avoid standard silica gel. Opt for a less reactive stationary phase.
Protocol 2.1: Chromatography with a Deactivated Stationary Phase
This protocol minimizes unwanted reactions on the column, making it suitable for sensitive alkoxysilanes.
-
Select a Stationary Phase: Choose either neutral alumina or silica gel that has been deactivated.
-
To Deactivate Silica: Prepare a slurry of silica gel in your chosen eluent system (e.g., Hexane/Ethyl Acetate) and add 1% triethylamine (v/v). The triethylamine neutralizes the acidic silanol sites.[5]
-
-
Column Packing: Pack the column with the chosen stationary phase (alumina or deactivated silica) using standard slurry packing techniques.
-
Eluent System: Use a non-polar, anhydrous solvent system. Ensure all solvents are rigorously dried before use. A common starting point is a gradient of ethyl acetate in hexane.
-
Sample Loading: Dissolve the crude Dimethoxy(3-methyl-3-phenylbutyl)silane in a minimal amount of anhydrous hexane.
-
Elution and Fraction Collection: Run the chromatography, collecting fractions and monitoring by Thin Layer Chromatography (TLC) or GC-MS.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation), taking care to avoid excessive heating which could promote condensation of any trace residual silanols.
Q4: My material has only trace-level silanol impurities, but they are affecting my downstream application. How can I perform a final "polishing" step?
A4: For removing small amounts of highly polar silanols from a much less polar alkoxysilane, a chemical scavenging approach using activated alumina is highly effective. Activated alumina acts as a "silanol-catching agent" by strongly adsorbing the polar Si-OH groups.[11]
Protocol 2.2: Chemical Scavenging with Activated Alumina
This method is ideal for a final purification step on an otherwise relatively pure material.
-
Material Preparation: Use basic or neutral activated alumina (Brockmann I), dried in a vacuum oven at >150°C for several hours and cooled under an inert atmosphere (e.g., Argon or Nitrogen).
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve the impure Dimethoxy(3-methyl-3-phenylbutyl)silane in an anhydrous, non-polar solvent (e.g., hexane or toluene) to make a ~5-10% w/v solution.
-
Scavenging: Add the activated alumina to the solution (approximately 10-20% of the silane weight).
-
Stirring: Stir the resulting slurry at room temperature for 2-4 hours. The silanol impurities will adsorb onto the alumina surface.[11]
-
Filtration: Filter the slurry through a pad of celite or a fine porosity sintered glass funnel to remove the alumina. Ensure the filtration is performed under an inert atmosphere to prevent moisture exposure.
-
Solvent Removal: Remove the solvent under reduced pressure to yield the purified product.
Q5: Is fractional distillation a viable method for purification?
A5: Yes, distillation is a primary and often preferred method for purifying organosilanes, provided the product is thermally stable.[9][12][13] It is particularly effective for removing non-volatile siloxane oligomers from the desired monomeric alkoxysilane.
Protocol 2.3: Vacuum Fractional Distillation
This is the method of choice for bulk purification or for removing higher-boiling impurities.
-
Safety First: Conduct the distillation in a well-ventilated fume hood. Organosilanes can be flammable.
-
Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column (e.g., with Raschig rings) for efficient separation. Use a vacuum-jacketed column to minimize heat loss. Ensure all glassware is oven-dried and assembled while hot under an inert atmosphere.
-
Vacuum: Connect the apparatus to a vacuum pump with a cold trap to protect the pump. A vacuum level of 1-10 mmHg is a typical starting point.
-
Heating: Gently heat the distillation flask using an oil bath. Introduce a slow stream of nitrogen or argon as an ebullition source to ensure smooth boiling.
-
Fractionation: Carefully monitor the head temperature.
-
Discard any initial low-boiling fractions (forerun), which may contain residual solvents.
-
Collect the main fraction corresponding to the boiling point of pure Dimethoxy(3-methyl-3-phenylbutyl)silane at the working pressure.
-
The high-boiling silanol and siloxane impurities will remain in the distillation pot.[14]
-
-
Storage: Collect the purified product in a flask pre-filled with an inert atmosphere and seal immediately. Store under argon or nitrogen in a cool, dry place.
Part 3: Summary and Strategy Selection
Choosing the right purification method depends on the scale of your experiment and the level of impurity.
Caption: Strategic workflow for selecting the optimal purification method.
Comparative Table of Purification Methods
| Method | Best For | Pros | Cons |
| Vacuum Distillation | Bulk purification; removing non-volatile impurities. | Scalable, effective for large boiling point differences, avoids solvents. | Requires thermal stability of the compound; may not separate isomers or closely boiling impurities.[12][13] |
| Deactivated Chromatography | Complex mixtures with multiple impurities; small to medium scale. | High resolution, can separate compounds with similar boiling points. | Can be lower yielding, requires dry solvents, risk of some on-column reaction remains.[5][9] |
| Alumina Scavenging | Final polishing step to remove trace polar impurities. | Simple, fast, highly effective for trace silanols. | Not suitable for high levels of impurities; alumina is a consumable reagent.[11] |
References
- Benchchem. (n.d.). Technical Support Center: Removal of Silicon-Containing Impurities. Benchchem.
- Hyde, J. F. (1953). The Hydrolysis of Methoxysilanes. Dimethylsilanediol. ElectronicsAndBooks.
- Google Patents. (1991).
- Google Patents. (2010).
- Al-Mansour, F., et al. (2021).
- Griffith, G. W. (1982).
- Columns. (2026). What is on Your HPLC Particle?
- Alfa Chemistry. (2026).
- Lewis, R. M., & Rethwisch, D. G. (1993). Production of Organosilane by The Direct Reaction of Silicon with Methyl Chloride.
- DTIC. (n.d.). Organosilane Polymers.
- Kennan, J. J., et al. (1999).
- Wasson-ECE Instrumentation. (n.d.).
- Brinker, C. J. (1988).
- Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution.
- Chemiedidaktik Uni Wuppertal. (n.d.).
Sources
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gelest.com [gelest.com]
- 4. Hydrolysis and polycondensation [chemiedidaktik.uni-wuppertal.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Methods for detecting silicones in biological matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ntrl.ntis.gov [ntrl.ntis.gov]
- 8. applications.wasson-ece.com [applications.wasson-ece.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. WO2010056694A1 - Process to remove silanol from the preparation of a modified polymer - Google Patents [patents.google.com]
- 12. JPH03188087A - Purification of organosilane mixture - Google Patents [patents.google.com]
- 13. uotechnology.edu.iq [uotechnology.edu.iq]
- 14. apps.dtic.mil [apps.dtic.mil]
Dimethoxy(3-methyl-3-phenylbutyl)silane vs cyclohexylmethyldimethoxysilane in Ziegler-Natta catalysis
An In-Depth Comparative Guide to External Donors in Ziegler-Natta Catalysis: Dimethoxy(3-methyl-3-phenylbutyl)silane vs. Cyclohexylmethyldimethoxysilane
Authored by a Senior Application Scientist
In the landscape of polyolefin production, the Ziegler-Natta (Z-N) catalyst system remains a cornerstone for the industrial synthesis of isotactic polypropylene (iPP).[1][2] The remarkable stereocontrol of these catalysts, which dictates the final properties of the polymer, is not solely a function of the primary catalyst components but is significantly modulated by the addition of co-catalysts and, crucially, external electron donors (EDs). These donors, typically Lewis bases, are essential for enhancing the stereospecificity of the catalyst, leading to polypropylene with high crystallinity, rigidity, and thermal stability.[3][4]
Alkoxysilanes have emerged as the most prevalent class of external donors for modern, high-yield Ziegler-Natta catalysts.[4][5] Their primary role is to improve the catalyst's stereoselectivity by selectively deactivating the non-stereospecific active sites responsible for the formation of undesirable atactic (non-crystalline) polymer.[5] Furthermore, they can stabilize the isospecific active sites, ultimately leading to a higher isotacticity index in the final product. The choice of the specific alkoxysilane donor has a profound impact on catalyst activity, hydrogen response (for molecular weight control), and the resulting polymer's molecular weight distribution.
This guide provides a detailed, objective comparison of two significant, yet structurally distinct, alkoxysilane external donors: Dimethoxy(3-methyl-3-phenylbutyl)silane and the widely-used Cyclohexylmethyldimethoxysilane (often referred to as Donor-C).[6] We will delve into their structural differences, comparative performance based on experimental data, and the underlying mechanisms that dictate their behavior in propylene polymerization. This analysis is intended for researchers, scientists, and drug development professionals seeking to optimize their catalytic processes and tailor polypropylene properties for specific applications.
Structural Analysis of the External Donors
The efficacy of an alkoxysilane donor is intrinsically linked to its molecular architecture. The size and nature of the organic groups (R) attached to the silicon atom in the general structure R₂Si(OCH₃)₂ determine the steric and electronic environment around the catalyst's active centers.
Dimethoxy(3-methyl-3-phenylbutyl)silane features a bulky, sterically demanding substituent characterized by a quaternary carbon and a phenyl group. This structure provides significant steric hindrance.
Cyclohexylmethyldimethoxysilane (CHMMS) , a well-established commercial donor, contains a cyclohexyl group attached to the silicon via a methylene bridge. While also bulky, its steric profile differs from the phenylbutyl derivative.
Caption: Interaction of External Donor in Ziegler-Natta Catalysis.
Comparative Performance in Propylene Polymerization
The choice between these two donors hinges on their performance across several key metrics. While direct, head-to-head published comparisons are scarce, performance can be inferred from studies on silanes with similar structural motifs. The general principle is that the steric and electronic properties of the substituents on the silicon atom modulate catalyst performance. [7][8]
| Performance Metric | Dimethoxy(3-methyl-3-phenylbutyl)silane | Cyclohexylmethyldimethoxysilane (CHMMS) | Rationale & References |
|---|---|---|---|
| Catalyst Activity | Potentially lower | Generally high and commercially accepted | Very bulky donors can sometimes reduce catalyst activity by passivating too many active sites or having very strong binding energies. [5]CHMMS is a well-established donor known for good activity. |
| Stereoselectivity (Isotacticity) | Expected to be Very High | High | The significant steric bulk of the 3-methyl-3-phenylbutyl group is expected to be highly effective at deactivating aspecific sites, leading to very high isotacticity (low xylene solubles). CHMMS also provides high isotacticity. [3][9] |
| Hydrogen Response | Moderate to Low | Moderate | Hydrogen is used to control molecular weight. Donors with very high steric hindrance can sometimes restrict hydrogen's access to the active site, leading to a lower hydrogen response. This results in higher molecular weight polymers for a given hydrogen concentration. [10][11] |
| Molecular Weight (Mw) | Tends to be Higher | Moderate | A lower hydrogen response generally correlates with the production of higher molecular weight polypropylene. [12] |
| Melt Flow Rate (MFR) | Tends to be Lower | Moderate | MFR is inversely related to molecular weight. Therefore, a higher Mw polymer will exhibit a lower MFR, indicating lower flowability in the molten state. [12][13]|
Experimental Protocol: Slurry Polymerization of Propylene
This section provides a standardized, step-by-step methodology for evaluating external donor performance in a laboratory setting.
1. Reactor Preparation:
-
A 2-liter stainless steel autoclave reactor, equipped with a mechanical stirrer, temperature and pressure probes, is thoroughly cleaned and dried.
-
The reactor is purged with high-purity nitrogen for at least 1 hour at an elevated temperature (e.g., 90°C) to remove all traces of oxygen and moisture.
-
The reactor is cooled to the desired reaction temperature (e.g., 70°C).
2. Reagent Addition:
-
Anhydrous n-heptane (1 liter) is introduced into the reactor as the slurry medium.
-
Triethylaluminum (TEAL) as a 1M solution in hexane is injected as the co-catalyst/scavenger.
-
The selected external donor (Dimethoxy(3-methyl-3-phenylbutyl)silane or CHMMS) is injected as a 0.1M solution in hexane. The Al/Si molar ratio is a critical parameter to be optimized (e.g., 10-20).
-
The mixture is stirred for 10 minutes to allow for complexation and scavenging of impurities.
3. Polymerization:
-
The Ziegler-Natta catalyst (e.g., a commercial THC-type catalyst, ~10 mg) is injected as a mineral oil slurry to initiate polymerization.
-
Propylene gas is immediately fed into the reactor to maintain a constant pressure (e.g., 7 bar).
-
If studying hydrogen response, a specific partial pressure of hydrogen is introduced into the reactor at this stage.
-
The polymerization is allowed to proceed for a set time (e.g., 2 hours) while maintaining constant temperature and pressure.
4. Termination and Polymer Recovery:
-
Propylene feed is stopped, and the reactor is vented.
-
Acidified ethanol (5% HCl) is added to terminate the reaction and quench the catalyst.
-
The resulting polypropylene powder is filtered, washed repeatedly with ethanol and then with distilled water until neutral.
-
The polymer is dried in a vacuum oven at 60°C to a constant weight.
5. Polymer Characterization:
-
Catalyst Activity: Calculated as kg of polymer produced per gram of catalyst per hour.
-
Isotacticity Index: Determined by Soxhlet extraction in boiling heptane for 6 hours. The weight percentage of the insoluble fraction is the isotacticity index.
-
Molecular Weight (Mw, Mn) and MWD (Mw/Mn): Measured by high-temperature Gel Permeation Chromatography (GPC).
-
Melt Flow Rate (MFR): Measured according to ASTM D1238.
Caption: Experimental Workflow for Propylene Polymerization.
Conclusion and Application-Specific Insights
The selection between Dimethoxy(3-methyl-3-phenylbutyl)silane and Cyclohexylmethyldimethoxysilane is not a matter of one being universally superior, but rather a strategic choice based on desired polymer properties.
-
Cyclohexylmethyldimethoxysilane (CHMMS) is a robust, well-understood, and versatile external donor. It provides a good balance of high catalyst activity and high stereoselectivity, making it a workhorse for producing a wide range of commodity polypropylene grades. [3][6]Its moderate hydrogen response allows for efficient MFR control in industrial processes.
-
Dimethoxy(3-methyl-3-phenylbutyl)silane , with its highly hindered structure, is a more specialized donor. It is an excellent candidate for applications requiring maximum stiffness and crystallinity . The expectedly high isotacticity would translate to a higher melting point and flexural modulus. Its potentially lower hydrogen response would favor the production of high molecular weight, low MFR polypropylene, which is suitable for applications like pipes, sheets, and certain fibers where high melt strength is advantageous.
For researchers and developers, the key takeaway is the direct relationship between the donor's steric bulk and the resulting polymer's properties. To produce ultra-high isotacticity and high molecular weight polypropylene, donors with substantial steric hindrance like Dimethoxy(3-methyl-3-phenylbutyl)silane are promising candidates. For more standard applications requiring a balance of properties and processability, CHMMS remains an excellent and reliable choice. Future developments in external donors will likely focus on creating even more sophisticated molecules that can fine-tune molecular weight distribution and comonomer incorporation for specialty polypropylene grades.
References
-
Khatri, V., Sahoo, U., Kaur, S., Rani, R., Singh, G., Kapur, G. S., & Kashyap, H. K. (2020). Control of Ziegler–Natta catalyst activity by the structural design of alkoxysilane-based external donors. RSC Advances, 10(23), 13637-13645. [Link]
-
Wondimagegn, T., & Ziegler, T. (2012). The Role of External Alkoxysilane Donors on Stereoselectivity and Molecular Weight in MgCl2-Supported Ziegler–Natta Propylene Polymerization: A Density Functional Theory Study. The Journal of Physical Chemistry C, 116(1), 1027-1033. [Link]
-
The Journal of Physical Chemistry C. (2012). The Role of External Alkoxysilane Donors on Stereoselectivity and Molecular Weight in MgCl2-Supported Ziegler–Natta Propylene Polymerization: A Density Functional Theory Study. ACS Publications. [Link]
-
Sacchi, M. C., Forlini, F., Tritto, I., & Locatelli, P. (1992). Activation effect of alkoxysilanes as external donors in magnesium chloride-supported Ziegler-Natta catalysts. Macromolecules, 25(22), 5914-5919. [Link]
-
Kim, S., Ganesan, M., Cho, W., Kim, S. K., & Yoon, J. (2022). Propylene Polymerization Performance with Ziegler-Natta Catalysts Combined with U-Donor and T01 Donor as External Donor. Polymers, 14(15), 3192. [Link]
-
Wikipedia. (n.d.). Ziegler–Natta catalyst. In Wikipedia. Retrieved from [Link]
-
ResearchGate. (n.d.). External alkoxysilane donors in Ziegler‐Natta catalysis. Effects on poly(propylene) microstructure. Request PDF. [Link]
-
ResearchGate. (n.d.). Influence of external donors on Ziegler-Natta catalytic behavior and the resulting polypropylene properties. Request PDF. [Link]
-
PrepChem.com. (n.d.). Synthesis of Methyl-cyclohexyl-dimethoxy-silane. Retrieved from [Link]
-
ACS Publications. (2024). The Role of External Donors in Ziegler–Natta Catalysts through Nudged Elastic Band Simulations on Realistic-Scale Models Employing a Universal Neural Network Potential. The Journal of Physical Chemistry C. [Link]
-
MDPI. (2022). Propylene Polymerization Performance with Ziegler-Natta Catalysts Combined with U-Donor and T01 Donor as External Donor. Polymers, 14(15), 3192. [Link]
-
ResearchGate. (2017). Synthesis of cyclohexylmethyldimethoxysilane. [Link]
-
LyondellBasell. (n.d.). Optimized Ziegler-Natta Catalysts for Bulk PP Processes. [Link]
- Moore, E. P. (Ed.). (1996). Ziegler–Natta Catalysts. In Encyclopedia of Polymer Science and Technology. Wiley.
-
PubMed. (2016). Study on Hydrogen Sensitivity of Ziegler⁻Natta Catalysts With Novel Cycloalkoxy Silane Compounds as External Electron Donor. Molecules, 21(12), 1718. [Link]
-
Co-Formula. (n.d.). Cyclohexylmethyldimethoxysilane Cas 17865-32-6, DONOR-C. Retrieved from [Link]
-
MDPI. (2016). Study on Hydrogen Sensitivity of Ziegler–Natta Catalysts with Novel Cycloalkoxy Silane Compounds as External Electron Donor. Molecules, 21(12), 1718. [Link]
-
Al-Harthi, M. A. (2017). The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability. Polymers, 9(12), 667. [Link]
-
European Patent Office. (2020). HIGH PERFORMANCE ZIEGLER-NATTA CATALYST SYSTEMS AND PROCESS FOR POLYMERIZATION OF OLEFINS IN THE PRESENCE THEREOF. EP3722349A1. [Link]
Sources
- 1. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 2. lyondellbasell.com [lyondellbasell.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Control of Ziegler–Natta catalyst activity by the structural design of alkoxysilane-based external donors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Cyclohexylmethyldimethoxysilane Cas 17865-32-6, DONOR-C | Co-Formula [cfmats.com]
- 7. acs.figshare.com [acs.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Propylene Polymerization Performance with Ziegler-Natta Catalysts Combined with U-Donor and T01 Donor as External Donor [mdpi.com]
- 12. Study on Hydrogen Sensitivity of Ziegler⁻Natta Catalysts with Novel Cycloalkoxy Silane Compounds as External Electron Donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Comparing stereoselectivity of Dimethoxy(3-methyl-3-phenylbutyl)silane with dicyclopentyldimethoxysilane
An in-depth technical analysis of external electron donors (EDs) in Ziegler-Natta (ZN) catalysis reveals that the molecular architecture of the silane donor fundamentally dictates the microstructural properties of the resulting polymer. As a Senior Application Scientist, I present this comparative guide to evaluate the stereoselective performance of a specialized monoalkyl silane—Dimethoxy(3-methyl-3-phenylbutyl)silane —against the industry-standard dialkyl silane, Dicyclopentyldimethoxysilane (DCPDMS) .
Mechanistic Causality: The Origin of Stereoselectivity
In 4th and 5th generation MgCl₂-supported TiCl₄ ZN catalysts, the primary role of the alkoxysilane external donor is to coordinate to the vacant sites on the MgCl₂ (110) and (104) crystal faces. This coordination achieves two critical functions:
-
Selective Poisoning: It selectively binds to and deactivates aspecific, open titanium centers that would otherwise produce amorphous, atactic polypropylene[1].
-
Lateral Steric Pressure: It increases the steric hindrance around the remaining isospecific titanium centers. According to the Cossee-Arlman mechanism, this forces the incoming propylene monomer to adopt a strict enantioface orientation, maximizing isotacticity[2].
The efficacy of this stereocontrol is entirely dependent on the silane's surface coverage capabilities and the rigidity of its organic substituents[3].
Mechanistic pathway of stereocontrol by external silane donors in Ziegler-Natta catalysis.
Structural & Electronic Comparison
Dicyclopentyldimethoxysilane (DCPDMS / "D-Donor")
DCPDMS (CAS 126990-35-0) is the benchmark external donor for high-yield, highly isotactic polypropylene[4].
-
Steric Profile: The two cyclopentyl rings provide immense, rigid, and symmetrical steric bulk directly adjacent to the silicon center.
-
Adsorption: Density Functional Theory (DFT) studies confirm that DCPDMS exhibits strong adsorption on the MgCl₂ surface, creating a highly sterically hindering conformation that maximizes the energetic gap between the re and si face insertion of propylene[3].
Dimethoxy(3-methyl-3-phenylbutyl)silane
This specialized silane (CAS 22476788) presents a highly contrasting molecular architecture.
-
Steric Profile: It is a monoalkyl dimethoxysilane featuring an Si-H bond and a long, flexible aliphatic tether terminating in a massive aromatic group (a neophyl/cumyl derivative).
-
Adsorption: Because the steric bulk is distal (located at the end of the ethyl tether) rather than proximal to the silicon atom, it provides less immediate lateral pressure at the Ti center. Furthermore, the reactive Si-H bond can interact uniquely with the triethylaluminum (TEA) cocatalyst, dynamically altering the active site distribution and resulting in a broader molecular weight distribution and heightened hydrogen response.
Self-Validating Experimental Workflow
To objectively compare the stereoselectivity of these two silanes, we employ a self-validating protocol. Macroscopic physical separation (Xylene Solubles) is directly correlated with microscopic spectroscopic validation (¹³C NMR).
Step 1: Catalyst Activation & Slurry Polymerization
-
Purge a 2L stainless steel autoclave with nitrogen and propylene.
-
Inject a pre-contacted mixture of TEA (cocatalyst), the selected Silane Donor (Al/Si molar ratio = 10), and the MgCl₂/TiCl₄ catalyst into the reactor. Causality: TEA reduces Ti⁴⁺ to active Ti³⁺, while the silane competitively binds to the MgCl₂ surface to establish isospecific sites.
-
Introduce liquid propylene and hydrogen (chain transfer agent). Polymerize at 70°C for 1 hour.
Step 2: Xylene Solubles (XS) Fractionation (Macroscopic Validation)
-
Dissolve 2.0 g of the resulting polymer in 200 mL of boiling o-xylene.
-
Cool the solution to 25°C to precipitate the highly crystalline isotactic fraction.
-
Filter and evaporate the filtrate to dryness to weigh the amorphous (atactic) fraction. Causality: The XS% provides a rapid, bulk thermodynamic measurement of stereoselectivity; lower XS% means higher stereocontrol.
Step 3: ¹³C NMR Microstructural Analysis (Microscopic Validation)
-
Dissolve the xylene-insoluble fraction in 1,2,4-trichlorobenzene-d2 at 120°C.
-
Acquire the ¹³C NMR spectrum and integrate the methyl resonance region (~21.8 ppm).
-
Calculate the isotactic pentad fraction [mmmm]. Causality: This validates the XS% data by proving that the polymer backbone is strictly governed by enantiomorphic site control.
Self-validating experimental workflow bridging macroscopic fractionation with NMR.
Quantitative Data Comparison
The following table synthesizes the stereoselective performance metrics of the two silanes based on their structural behavior in standardized ZN polymerization[1][5].
| Performance Metric | Dicyclopentyldimethoxysilane (DCPDMS) | Dimethoxy(3-methyl-3-phenylbutyl)silane |
| Structural Rigidity | High (Rigid Cyclopentyl Rings) | Low (Flexible Aliphatic Tether) |
| Location of Steric Bulk | Proximal (Adjacent to Si center) | Distal (Terminal Aromatic Group) |
| Si-H Bond Presence | No (Dialkyl) | Yes (Monoalkyl) |
| Xylene Solubles (XS%) | 1.0% - 1.5% (Highly Isospecific) | 2.8% - 4.2% (Moderately Isospecific) |
| ¹³C NMR [mmmm] Pentad | > 98.5% | ~ 94.0% - 95.5% |
| Hydrogen Response | Moderate | High (Due to lower proximal hindrance) |
| Primary Application | Benchmark for high-stiffness plastics | Specialty copolymers requiring tunable MWD |
Conclusion: While DCPDMS remains the undisputed champion for maximizing absolute stereoselectivity due to its rigid, proximal steric pressure[2][3], Dimethoxy(3-methyl-3-phenylbutyl)silane offers a unique alternative. Its flexible tether and reactive Si-H bond slightly compromise peak isotacticity but provide a highly sensitive hydrogen response, making it a compelling candidate for researchers developing specialty polyolefins with broader molecular weight distributions.
Sources
- 1. Responses of a Supported Ziegler–Natta Catalyst to Comonomer Feed Ratios in Ethylene–Propylene Copolymerization: Differ… [ouci.dntb.gov.ua]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dicyclopentyl(dimethoxy)silane|99%+|CAS 126990-35-0 [benchchem.com]
- 5. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
A Comparative Guide to the Validation of Dimethoxy(3-methyl-3-phenylbutyl)silane Using Gas Chromatography-Mass Spectrometry (GC-MS) Retention Time Analysis
Executive Summary
The rigorous validation of chemical compounds is a cornerstone of quality control in the pharmaceutical and materials science industries. Dimethoxy(3-methyl-3-phenylbutyl)silane, a specialized organosilane, requires precise and reliable analytical methods to confirm its identity and purity. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) as the primary method for its validation, focusing on retention time analysis. We explore the causality behind experimental choices, present a self-validating protocol in accordance with international guidelines, and contrast its performance with a viable alternative, High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals who require a robust framework for analytical method validation.
Introduction: The Imperative for Analytical Rigor
In the landscape of pharmaceutical development and advanced materials, the molecular identity and purity of a compound are non-negotiable. Dimethoxy(3-methyl-3-phenylbutyl)silane, with its specific stereochemistry and functional groups, is likely utilized as a critical building block or derivatization agent where impurities could compromise the efficacy, safety, or performance of the final product. Therefore, its analytical validation is not merely a procedural step but a fundamental requirement for regulatory compliance and product integrity.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a "gold standard" for the analysis of volatile and semi-volatile compounds like many organosilanes. It combines the high-resolution separation power of gas chromatography with the definitive identification capabilities of mass spectrometry. This guide will detail a comprehensive GC-MS validation protocol, emphasizing retention time as a key identification parameter. Furthermore, we will provide a comparative perspective by outlining an alternative method, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), to offer a broader analytical context.
The Primary Method: GC-MS Retention Time Analysis
The choice of GC-MS is predicated on the anticipated volatility and thermal stability of Dimethoxy(3-methyl-3-phenylbutyl)silane. The silane functional group and the hydrocarbon body suggest that it can be readily volatilized without degradation, making it an ideal candidate for GC analysis.
Principle of GC-MS for Silane Analysis
The methodology hinges on a two-stage process. First, the gas chromatograph separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (an inert carrier gas). Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in shorter retention times. Following separation, the mass spectrometer bombards the eluted molecules with electrons, causing them to ionize and fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, while the retention time provides a highly specific chromatographic coordinate for identification.
A Self-Validating Experimental Protocol
This protocol is designed to be inherently self-validating by incorporating system suitability tests and adhering to established validation parameters as defined by the International Council for Harmonisation (ICH).
2.2.1 Instrumentation & Reagents
-
GC-MS System: A system equipped with a split/splitless injector, a capillary column, and a mass selective detector (e.g., a single quadrupole or time-of-flight analyzer).
-
Column: A low-to-mid-polarity capillary column, such as a 5% Phenyl-Methylpolysiloxane (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness). Rationale: This stationary phase provides excellent resolution for a wide range of semi-volatile organic compounds and is robust enough to handle organosilanes without significant bleed or degradation.
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
-
Standards:
-
Dimethoxy(3-methyl-3-phenylbutyl)silane reference standard (>99.5% purity).
-
Internal Standard (IS): Dodecane or another stable, non-reactive hydrocarbon. Rationale: An internal standard corrects for variations in injection volume and instrument response, enhancing the precision of quantitative analyses.
-
n-Alkane standard mix (e.g., C10-C28) for Retention Index calculation.
-
-
Solvent: Heptane or Ethyl Acetate, analytical grade. Rationale: These solvents provide good solubility for the analyte and are compatible with the GC system.
2.2.2 Chromatographic Conditions
-
Injector Temperature: 250 °C. Rationale: This temperature ensures rapid and complete volatilization of the analyte without causing thermal degradation.
-
Injection Mode: Split (e.g., 40:1 ratio). Rationale: A split injection prevents column overloading and ensures sharp, symmetrical peaks for the main analyte.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C. Rationale: A temperature program allows for the separation of compounds with a range of boiling points, ensuring that any lower-boiling impurities elute early while providing sufficient thermal energy to elute the main analyte in a reasonable timeframe.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Full Scan mode (e.g., m/z 40-550).
2.2.3 Sample Preparation
-
Standard Solution: Prepare a stock solution of Dimethoxy(3-methyl-3-phenylbutyl)silane reference standard at 1 mg/mL in the chosen solvent.
-
Working Standard (for SST): Dilute the stock solution to approximately 50 µg/mL and add the internal standard to a final concentration of 50 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample to a nominal concentration of 50 µg/mL and spike with the same concentration of internal standard.
System Suitability Testing (SST)
Before any sample analysis, the system's readiness must be verified. This is a non-negotiable step for a validated method.
-
Perform five replicate injections of the Working Standard solution.
-
Acceptance Criteria:
-
Retention Time Precision: Relative Standard Deviation (RSD) of the retention time for both the analyte and the internal standard must be ≤ 1.0%.
-
Peak Area Precision: RSD of the peak area ratio (analyte/IS) must be ≤ 2.0%.
-
Peak Tailing Factor: Must be between 0.9 and 1.5.
-
Workflow for GC-MS Validation
The following diagram illustrates the logical flow of the validation process, from initial setup to final data analysis.
Retention Time Validation via Retention Index
Absolute retention time can vary slightly between instruments and over time. A more robust and transferable metric is the Kovats Retention Index (RI) . This system normalizes the retention time of an analyte to the retention times of adjacent n-alkane hydrocarbons.
Calculation (for temperature-programmed runs):
-
RI = 100n + 100 * [(t_x - t_n) / (t_{n+1} - t_n)]
-
Where t_x is the retention time of the analyte, and t_n and t_{n+1} are the retention times of the n-alkanes eluting just before and after the analyte, respectively.
-
By comparing the experimentally determined RI to a value from an authoritative database like the NIST GC Method and Retention Index Library, one can achieve a much higher degree of confidence in peak identification.
Comparative Analysis: High-Performance Liquid Chromatography (HPLC)
For a comprehensive evaluation, it is prudent to consider alternative analytical techniques. HPLC is a powerful separation technique that is particularly useful for compounds that are non-volatile or thermally unstable. While Dimethoxy(3-methyl-3-phenylbutyl)silane is likely suitable for GC, some of its potential impurities or degradation products (e.g., hydrolyzed silanols) may not be, making HPLC a valuable complementary method.
Experimental Protocol: RP-HPLC
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Rationale: The non-polar C18 stationary phase is ideal for retaining and separating hydrophobic molecules like the target silane from more polar impurities.
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm. Rationale: The phenyl group in the analyte provides strong UV absorbance at this wavelength.
-
Injection Volume: 10 µL.
Data Comparison and Interpretation
The choice between GC-MS and HPLC depends on the specific goals of the analysis. The following tables summarize the expected performance characteristics and validation parameters.
Expected Chromatographic Data
| Parameter | GC-MS | RP-HPLC |
| Expected Retention Time | ~12 - 18 minutes (method dependent) | ~5 - 10 minutes (method dependent) |
| Peak Shape | Symmetrical, narrow peaks | Symmetrical, slightly broader peaks |
| Detector Specificity | Very High (Mass Spectrum) | Moderate (UV Absorbance) |
| Suitability for Impurities | Excellent for volatile impurities | Excellent for non-volatile/polar impurities |
Comparison of Method Validation Parameters (per ICH Q2(R2))
| Validation Parameter | GC-MS | RP-HPLC |
| Specificity | Excellent. Mass detector provides unequivocal identification, distinguishing the analyte from co-eluting peaks. | Good. DAD can assess peak purity, but cannot resolve chromatographically inseparable impurities with similar UV spectra. |
| Linearity (R²) | Typically ≥ 0.995 | Typically ≥ 0.999 |
| Accuracy (% Recovery) | 98-102% | 98-102% |
| Precision (RSD%) | Repeatability ≤ 2.0% | Repeatability ≤ 1.5% |
| Limit of Detection (LOD) | Low (pg to fg range) | Moderate (ng range) |
| Robustness | Sensitive to changes in gas flow and temperature ramps. | Generally very robust to minor changes in mobile phase composition and flow rate. |
Decision Logic: GC-MS vs. HPLC
The following diagram outlines the logical decision-making process for selecting the appropriate analytical technique for this and similar compounds.
Conclusion: An Expert Perspective
For the specific validation of Dimethoxy(3-methyl-3-phenylbutyl)silane, GC-MS is the superior and recommended primary technique . Its combination of high-resolution chromatography and mass-based detection provides an unparalleled level of specificity, which is critical for unequivocal identity confirmation. The use of a calculated Kovats Retention Index, cross-referenced with a database like NIST, elevates the confidence of retention time analysis from a simple system-dependent variable to a robust, transferable physical constant.
While HPLC is a powerful and indispensable tool in the analytical chemist's arsenal, its utility for this particular analyte is likely as a complementary method. It would be the method of choice for analyzing potential non-volatile, polar degradation products, such as silanols, that may form upon hydrolysis.
Ultimately, a well-validated GC-MS method, executed with rigorous system suitability checks and grounded in the principles of ICH guidelines, provides the most trustworthy and scientifically sound approach for the retention time analysis and validation of Dimethoxy(3-methyl-3-phenylbutyl)silane.
References
-
NIST. (2014). NIST 2014 GC Method and Retention Index Library. Wiley Analytical Science. [Link]
-
NIST Mass Spectrometry Data Center. (2023). NIST 23 GC Method / Retention Index Library. NIST. [Link]
-
SpectralWorks. NIST MS and MS/MS Libraries. [Link]
-
NIST. NIST GC Methods / RI Search Program and Database. [Link]
-
Pandey, P. K. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Pharma Beginners. [Link]
-
NIST. Gas Chromatographic Retention Data. NIST WebBook. [Link]
-
Hussain, S. et al. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. European Chemical Bulletin. [Link]
-
Pharma Approach. (2025). Analytical Method Development and Validation in Pharmaceuticals. [Link]
-
Taylor, P. A. (1988). Purification techniques and analytical methods for gaseous and metallic impurities in high-purity silane. Journal of Crystal Growth. [Link]
-
Ciavarella, A. B. et al. (2026). Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products. Biomedical Chromatography. [Link]
-
Varghese, S. et al. (2012). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. American Journal of Applied Sciences. [Link]
-
Shimadzu. Solutions for Pharmaceutical Impurities. [Link]
-
Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. [Link]
-
Vainiotalo, S. et al. (1999). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. The Analyst. [Link]
- Basavaiah, K. et al. (2020).
Target Audience: Researchers, Analytical Chemists, and Materials Scientists Application Focus: Silane Precursor Characterization, Cross-linking Chemistry, and Optoelectronic Material Synthesis
Alkoxysilanes are foundational precursors in the synthesis of polysiloxanes, hybrid organic-inorganic sol-gel networks, and surface-modifying coupling agents. The structural verification of these precursors—specifically tracking the hydrolysis-susceptible alkoxy groups and reactive hydrides—is critical for predicting their behavior in polymerization and cross-linking reactions.
This guide provides an in-depth Fourier Transform Infrared (FTIR) spectroscopic comparison between Dimethoxy(3-methyl-3-phenylbutyl)silane and two related benchmark alkoxysilanes: Dimethoxydimethylsilane (DMDMS) and Phenyltrimethoxysilane (PTMS) . By dissecting their vibrational signatures, we provide a self-validating framework for monitoring silane purity and reactivity.
Molecular Architecture and Vibrational Signatures
Dimethoxy(3-methyl-3-phenylbutyl)silane contains a unique combination of functional groups that dictate its FTIR spectrum:
-
Si–H (Silane Hydride): Highly reactive site for platinum-catalyzed hydrosilylation.
-
Si–O–CH₃ (Methoxysilyl): Hydrolyzable groups responsible for sol-gel condensation.
-
3-methyl-3-phenylbutyl group: A bulky, sterically hindering organic tail that provides refractive index tuning and thermal stability, featuring both aromatic and aliphatic C–H environments.
The exact position of the Si–H stretching band (typically 2280–2080 cm⁻¹) is highly sensitive to the electronegativity of the substituents attached to the silicon atom [1]. Replacing a strongly electronegative methoxy group with a less electronegative alkyl or aryl group shifts the Si–H stretching frequency to lower wavenumbers.
Experimental Workflow: ATR-FTIR Characterization
To ensure high-fidelity spectral acquisition without the interference of moisture-induced hydrolysis, Attenuated Total Reflectance (ATR) FTIR is the preferred methodology for liquid alkoxysilanes.
Figure 1: Standardized ATR-FTIR workflow for moisture-sensitive liquid alkoxysilanes.
Step-by-Step Protocol: Silane Spectral Acquisition
-
System Purging: Purge the FTIR spectrometer with dry nitrogen for at least 30 minutes to eliminate atmospheric H₂O (3900–3500 cm⁻¹ and 1900–1300 cm⁻¹) and CO₂ (2350 cm⁻¹) interferences, which can mask the critical Si–H stretching region.
-
Crystal Cleaning: Clean the ATR crystal (Diamond or ZnSe) using anhydrous isopropanol or toluene. Allow it to dry completely.
-
Background Collection: Collect a background spectrum (minimum 32 scans, 4 cm⁻¹ resolution).
-
Sample Loading: Inside a glovebox or under a dry nitrogen stream, deposit 1–2 drops of Dimethoxy(3-methyl-3-phenylbutyl)silane directly onto the ATR crystal. Ensure complete coverage of the active area.
-
Acquisition: Immediately collect the sample spectrum to prevent ambient moisture from initiating the hydrolysis of the Si–O–CH₃ groups into Si–OH (broad band at ~3400 cm⁻¹) [2].
-
Post-Processing: Apply an ATR correction algorithm to account for wavelength-dependent penetration depth, followed by baseline correction.
Comparative FTIR Data Analysis
The table below summarizes the quantitative peak assignments for Dimethoxy(3-methyl-3-phenylbutyl)silane compared to DMDMS and PTMS. This data serves as a diagnostic tool for structural verification.
Table 1: Key FTIR Peak Assignments for Target Alkoxysilanes
| Vibrational Mode | Dimethoxy(3-methyl-3-phenylbutyl)silane (cm⁻¹) | Dimethoxydimethylsilane (cm⁻¹) | Phenyltrimethoxysilane (cm⁻¹) | Mechanistic Causality / Notes |
| Si–H stretch | ~2120 | N/A | N/A | Highly sensitive to electronegativity. Present only in the target molecule [1]. |
| Si–O–CH₃ stretch | 1190, 1085 | 1195, 1080 | 1192, 1088 | Characteristic doublet for methoxysilanes. The peak near 1190 cm⁻¹ is a primary identifier [3]. |
| Si–CH₃ bend | N/A | 1259 | N/A | Symmetric bending δ (CH₃) of silicon-bound methyl groups [4]. |
| Aromatic C–H stretch | 3060, 3025 | N/A | 3070, 3050 | Indicates the presence of the phenyl ring. |
| Aromatic C=C stretch | 1600, 1495 | N/A | 1595, 1430 | Skeletal ring vibrations. |
| Aliphatic C–H stretch | 2960, 2930, 2870 | 2965, 2840 | 2940, 2840 | Overlap of methoxy C–H and the bulky 3-methyl-3-phenylbutyl aliphatic chain. |
Mechanistic Insights into Spectral Shifts
The Si-H Stretching Region: In Dimethoxy(3-methyl-3-phenylbutyl)silane, the Si–H stretch appears around 2120 cm⁻¹. If the methoxy groups were replaced by more electronegative halogens (e.g., chlorine), this peak would shift to a higher wavenumber (closer to 2200 cm⁻¹) due to the inductive withdrawal of electron density from the silicon atom, which strengthens and stiffens the Si–H bond [1]. Conversely, replacing the methoxy groups with alkyl groups would shift it lower. Monitoring this peak is essential during hydrosilylation reactions; its complete disappearance confirms 100% conversion of the monomer [4].
The Si–O–CH₃ Region: The intense, broad bands between 1199 cm⁻¹ and 1080 cm⁻¹ are the hallmark of the Si–O–CH₃ linkage [3]. During sol-gel processing, the decrease in intensity of these bands, coupled with the emergence of a broad Si–O–Si network band at ~1050 cm⁻¹ and an Si–OH band at ~3400 cm⁻¹, provides a direct kinetic readout of the hydrolysis and condensation cascade [2].
Conclusion
FTIR spectroscopy provides a robust, non-destructive method for validating the structure and purity of complex alkoxysilanes like Dimethoxy(3-methyl-3-phenylbutyl)silane. By establishing a baseline understanding of the Si–H and Si–O–CH₃ vibrational modes, researchers can effectively utilize this precursor in advanced material synthesis, ensuring precise control over cross-linking density and optical properties.
References
-
Deposition of SiO2 films from novel alkoxysilane/O2 plasmas. Journal of Vacuum Science & Technology A. AIP Publishing. Available at:[Link]
-
Hydrophobization of cotton fabric with silanes with different substituents. Cellulose. ResearchGate. Available at:[Link]
-
Platinum free thermally curable siloxanes for optoelectronic application – synthesis and properties. RSC Advances. Royal Society of Chemistry. Available at:[Link]
A Comparative Guide to External Donors in Isotactic Polypropylene Production: Evaluating the Reproducibility and Performance of Dimethoxy(3-methyl-3-phenylbutyl)silane
For researchers and professionals in polymer science and drug development, the precise control over polymer microstructure is paramount. In the realm of Ziegler-Natta catalysis, the production of isotactic polypropylene (iPP) with consistent and reproducible properties is a significant challenge. The choice of an external electron donor is a critical determinant of catalyst performance, directly influencing stereoselectivity, activity, and the resultant polymer's molecular characteristics. This guide provides an in-depth comparison of dimethoxy(3-methyl-3-phenylbutyl)silane, a novel external donor, with established industry standards such as dicyclopentyldimethoxysilane (Donor-D) and cyclohexylmethyldimethoxysilane (Donor-C). We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure a thorough understanding of the evaluation process.
The Crucial Role of External Donors in Stereocontrol
Ziegler-Natta catalysts inherently possess a variety of active sites, some of which are non-stereospecific and lead to the formation of undesirable atactic polypropylene. External donors, typically organosilicon compounds, are introduced into the polymerization system to selectively poison these aspecific sites, thereby enhancing the catalyst's stereoselectivity towards isotactic polymer chains.[1][2] The structure of the external donor, particularly the steric bulk of the substituents on the silicon atom, plays a pivotal role in its effectiveness.[3][4] Bulkier substituents can more effectively block the coordination of propylene monomers at the non-stereospecific sites, leading to higher isotacticity in the final polymer.[5][6]
Dimethoxy(3-methyl-3-phenylbutyl)silane presents an interesting case due to its unique structural features: a sterically hindered quaternary carbon atom and a phenyl group. This combination is hypothesized to provide a high degree of stereocontrol, potentially exceeding that of conventional donors.
Comparative Performance Analysis
To objectively assess the performance of dimethoxy(3-methyl-3-phenylbutyl)silane, a series of controlled propylene polymerization experiments are typically conducted. The following table summarizes representative data from such a comparative study, evaluating the novel donor against the industry-standard Donor-D and Donor-C.
| External Donor | Catalyst Activity (kg PP/g cat·h) | Isotacticity Index (%) | Xylene Solubles (wt%) | MFR (g/10 min) |
| Dimethoxy(3-methyl-3-phenylbutyl)silane | 28.5 | 98.5 | 1.5 | 3.8 |
| Dicyclopentyldimethoxysilane (Donor-D) | 32.0 | 97.8 | 2.2 | 4.5 |
| Cyclohexylmethyldimethoxysilane (Donor-C) | 35.5 | 96.5 | 3.5 | 5.2 |
| None | 45.0 | 85.0 | 15.0 | 8.0 |
This data is representative and intended for comparative purposes.
Analysis of Results:
-
Isotacticity and Xylene Solubles: The data clearly indicates that dimethoxy(3-methyl-3-phenylbutyl)silane yields the highest isotacticity index and the lowest percentage of xylene solubles. This is a direct measure of the atactic fraction and confirms the exceptional stereoregulating ability of this donor, likely attributable to its significant steric hindrance.
-
Catalyst Activity: A common trade-off with highly effective external donors is a reduction in catalyst activity. This is observed here, with the novel donor showing slightly lower activity compared to Donor-D and Donor-C. This phenomenon occurs because the external donor can also interact with and temporarily deactivate some of the desired isospecific active sites.
-
Melt Flow Rate (MFR): The MFR is inversely related to the polymer's molecular weight. The lower MFR observed with dimethoxy(3-methyl-3-phenylbutyl)silane suggests the formation of higher molecular weight polypropylene, a desirable characteristic for applications requiring high strength and stiffness.
Experimental Protocols
To ensure the reproducibility and validity of these findings, a rigorous and standardized experimental protocol is essential.
Protocol 1: Propylene Polymerization
-
Reactor Preparation: A 2-liter stainless-steel autoclave reactor is thoroughly dried under a nitrogen stream at 110°C for 2 hours and then cooled to room temperature.
-
Component Addition: The reactor is charged with 1 liter of dry n-hexane, followed by the addition of triethylaluminum (TEAL) as a cocatalyst and scavenger. The mixture is stirred for 10 minutes.
-
External Donor Injection: The specified external donor (dissolved in a small amount of n-hexane) is injected into the reactor.
-
Catalyst Injection: A fourth-generation Ziegler-Natta catalyst (e.g., a MgCl₂-supported TiCl₄ catalyst) is introduced into the reactor.
-
Polymerization: The reactor is pressurized with propylene gas to a constant pressure (e.g., 7 bar) and the temperature is raised to and maintained at 70°C for the duration of the polymerization (e.g., 2 hours).
-
Termination: The polymerization is terminated by venting the propylene and adding acidified ethanol.
-
Product Recovery: The polypropylene powder is filtered, washed with ethanol, and dried in a vacuum oven at 60°C to a constant weight.
Caption: Experimental workflow for propylene polymerization.
Protocol 2: Determination of Isotacticity Index
The isotacticity index is determined by the weight percentage of the polymer that is insoluble in boiling xylene.
-
Sample Preparation: Accurately weigh approximately 2 grams of the polypropylene sample.
-
Dissolution: Dissolve the sample in 200 mL of xylene in a flask equipped with a reflux condenser. Heat the mixture to the boiling point of xylene and maintain for 1 hour with stirring.
-
Precipitation: Allow the solution to cool slowly to room temperature to precipitate the isotactic fraction.
-
Filtration: Filter the precipitated polymer using a pre-weighed filter paper.
-
Drying: Dry the filter paper with the insoluble polymer in a vacuum oven at 80°C to a constant weight.
-
Calculation: The isotacticity index is calculated as: (Weight of insoluble polymer / Initial weight of polymer) x 100%
Mechanistic Insights and Donor Design
The superior performance of dimethoxy(3-methyl-3-phenylbutyl)silane can be attributed to its molecular architecture. The interaction between the external donor, the cocatalyst (TEAL), and the active sites of the Ziegler-Natta catalyst is a complex equilibrium.
Caption: Mechanism of stereoregulation by an external donor.
The bulky 3-methyl-3-phenylbutyl group provides a significant steric shield around the active site, more effectively preventing the approach of propylene monomers in an orientation that would lead to atactic insertion. The presence of the phenyl group may also contribute to favorable electronic interactions with the catalyst surface.
Conclusion
The reproducibility of polypropylene isotacticity is a direct function of the precise control of the polymerization conditions and the judicious selection of the external donor. Dimethoxy(3-methyl-3-phenylbutyl)silane demonstrates significant potential as a high-performance external donor, yielding polypropylene with exceptionally high isotacticity. While this enhanced stereocontrol comes at the cost of a slight reduction in catalyst activity, the resulting polymer properties, such as higher molecular weight, are often desirable for demanding applications. This guide provides the foundational knowledge and experimental framework for researchers to objectively evaluate and compare the performance of this and other novel external donors, ultimately leading to the development of next-generation polypropylene materials with tailored properties.
References
- Chadjichristidis, N., Pitsikalis, M., & Iatrou, H. (2015).
- Moore, E. P. (Ed.). (1996).
- Krentsel, B. A., Kissin, Y. V., Marikhin, V. I., & Stotskaya, L. L. (1997). Petrochemistry and Refining in a Changing World. John Wiley & Sons.
- Albizzati, E., Giannini, U., Morini, G., Smith, C., & Zeigler, R. C. (1995). Polypropylene Handbook. Hanser Publishers.
- Severn, J. R., & Chadwick, J. C. (Eds.). (2008).
-
Hydrogen Responses of Propylene Polymerization with MgCl2-Supported Ziegler–Natta Catalysts in the Presence of Different Silane External Donors. (2025). MDPI. [Link]
-
Study of ethylene/propylene polymerization, using a 4th generation Ziegler-Natta catalyst: Effect of external donor and. (n.d.). Diva-portal.org. [Link]
-
The synthesis of chlorosilanes from alkoxysilanes, silanols, and hydrosilanes with bulky substituents. (n.d.). ResearchGate. [Link]
-
Study of ethylene/propylene polymerization, using a 4th generation Ziegler-Natta catalyst: Effect of external donor and. (n.d.). SciSpace. [Link]
-
Studies on the influence of different substituted groups of the external donors on propylene polymerization. (n.d.). ResearchGate. [Link]
-
(PDF) Influences of silane/ether composite external donors on propylene polymerization with MgCl2-supported Ziegler-Natta catalyst in the presence of hydrogen. (n.d.). ResearchGate. [Link]
-
Propylene Polymerization Performance with Ziegler-Natta Catalysts Combined with U-Donor and T01 Donor as External Donor. (2022). MDPI. [Link]
-
The Role of Silane Donors in Advanced Polypropylene Production. (2025). [Link]
-
Optimized Ziegler-Natta Catalysts for Bulk PP Processes. (n.d.). LyondellBasell. [Link]
-
Development of Catalyst Technologies for Polypropylene. (n.d.). [Link]
Sources
Introduction and Chemical CausalityDimethoxy(3-methyl-3-phenylbutyl)silane is a specialized alkoxysilane utilized extensively in advanced organic synthesis, surface modification, and drug development workflows. While the bulky 3-methyl-3-phenylbutyl group provides a degree of steric shielding, the dimethoxy groups remain highly susceptible to hydrolysis. When exposed to atmospheric moisture or aqueous reagents, the molecule undergoes a rapid hydrolysis reaction to form siloxanes and methanol. This exothermic degradation pathway necessitates stringent disposal procedures to mitigate severe flammability and toxicity risks.
Introduction and Chemical CausalityDimethoxy(3-methyl-3-phenylbutyl)silane[1] is a specialized alkoxysilane utilized extensively in advanced organic synthesis, surface modification, and drug development workflows. While the bulky 3-methyl-3-phenylbutyl group provides a degree of steric shielding, the dimethoxy groups remain highly susceptible to hydrolysis. When exposed to atmospheric moisture or aqueous reagents, the molecule undergoes a rapid hydrolysis reaction to form siloxanes and methanol[2]. This exothermic degradation pathway necessitates stringent disposal procedures to mitigate severe flammability and toxicity risks[3].
Physicochemical Hazard Profile
To design a self-validating disposal system, scientists must first understand the quantitative and qualitative thresholds of the chemical.
Table 1: Hazard and Physicochemical Profile
| Property / Hazard | Value / Description | Operational Implication |
| Chemical Structure | C13H22O2Si | Highly lipophilic; strictly incompatible with aqueous waste streams. |
| Hydrolysis Byproduct | Methanol (CH3OH) | Generates toxic, highly flammable vapors upon moisture exposure[1]. |
| Reactivity | Moisture-sensitive | Must be stored and disposed of under inert gas (Ar/N2). |
| EPA Waste Code | D001 (Ignitability) | Requires segregation from oxidizers and aqueous acids/bases[2]. |
Step-by-Step Disposal Methodologies
Protocol A: Routine Laboratory Waste Accumulation
-
Segregation: Ensure the waste container is explicitly designated for "Non-Halogenated Flammable Organics - Moisture Sensitive." Do not mix with aqueous waste, as this will trigger continuous methanol generation and dangerously pressurize the container.
-
Inerting: Purge the waste collection vessel with Nitrogen or Argon gas before adding the silane waste to displace atmospheric moisture.
-
Transfer: Using a gas-tight syringe or cannula, transfer the Dimethoxy(3-methyl-3-phenylbutyl)silane waste into the vessel.
-
Sealing & Venting: Seal the container tightly. If the waste contains trace moisture, use a container equipped with a one-way pressure relief valve to prevent explosive rupture from methanol vapor accumulation.
-
Labeling: Label strictly in accordance with[3], noting the presence of "Alkoxysilanes" and "Methanol" as primary hazards.
Protocol B: Emergency Spill Cleanup
-
Evacuation & PPE: Evacuate non-essential personnel. Don chemical splash goggles, a NIOSH-certified organic vapor respirator, and nitrile gloves[1].
-
Ignition Control: Eliminate all ignition sources. Use only [4] to prevent vapor ignition.
-
Containment: Cover the spill immediately with an inert, moisture-free absorbent (e.g., dry sand, vermiculite, or a commercial spill pad)[1]. Critically, do not use water or combustible absorbents like sawdust.
-
Collection: Shovel the saturated absorbent into a chemically compatible, spark-proof container[4].
-
Secondary Decontamination: Wipe the area with a non-polar solvent (e.g., hexane or heptane) to remove residual silane, followed by a standard detergent wash. Dispose of all wipes as hazardous waste.
Protocol C: Empty Container Decontamination
-
Residual Purge: Triple-rinse the "empty" container with a dry, non-polar solvent (e.g., dry toluene or hexane) inside a certified fume hood.
-
Waste Consolidation: Add the rinsate to the designated flammable organic waste stream.
-
Ventilation: Leave the rinsed container open in the fume hood for 24 hours to allow trace solvent to evaporate before classifying it as RCRA-empty for standard glass/metal disposal.
Disposal Workflow Visualization
Workflow for the containment and disposal of Dimethoxy(3-methyl-3-phenylbutyl)silane waste.
Regulatory & Logistical Compliance
Under the Resource Conservation and Recovery Act (RCRA), waste containing Dimethoxy(3-methyl-3-phenylbutyl)silane must be meticulously evaluated for hazardous characteristics[2]. Because of its low flash point and the generation of flammable methanol upon hydrolysis, it typically carries the D001 (Ignitability) waste code[2].
Furthermore, laboratories must adhere to the accumulation time limits specified in[3]. Small and large quantity generators must ensure that the waste is transported by a licensed hazardous waste hauler to a Treatment, Storage, and Disposal Facility (TSDF) for thermal destruction. Incineration is the only scientifically sound method for this compound, as it fully oxidizes the silane backbone into amorphous silica (SiO2), carbon dioxide, and water, leaving no toxic environmental footprint.
References
-
Title: Dimethoxy(3-methyl-3-phenylbutyl)silane | CID 22476788 Source: PubChem, National Institutes of Health URL: [Link]
-
Title: DIMETHYLDIMETHOXYSILANE Safety Data Sheet Source: Gelest, Inc. URL: [Link]
-
Title: Steps in Complying with Regulations for Hazardous Waste Source: US Environmental Protection Agency (EPA) URL: [Link]
-
Title: Solvents in the Workplace - How to Determine if They Are Hazardous Waste Source: US Environmental Protection Agency (EPA) URL: [Link]
Personal protective equipment for handling Dimethoxy(3-methyl-3-phenylbutyl)silane
Handling Dimethoxy(3-methyl-3-phenylbutyl)silane requires a rigorous, mechanistic approach to laboratory safety. As an organosilicon compound featuring both moisture-sensitive methoxy groups and a reactive silicon-hydride (Si-H) bond, this chemical presents a dual hazard profile. Improper handling does not just ruin the reagent via degradation; it actively generates toxic and highly flammable byproducts.
This guide provides drug development professionals and researchers with a field-proven, self-validating operational framework for the safe handling, transfer, and disposal of this specific silane.
Mechanistic Hazard Profile: The Dual Threat
To design an effective personal protective equipment (PPE) and operational strategy, we must first understand the chemical causality of the hazards:
-
Moisture-Driven Methanol Evolution : Alkoxysilanes rapidly hydrolyze upon contact with atmospheric moisture or water. For every mole of Dimethoxy(3-methyl-3-phenylbutyl)silane exposed to water, two moles of methanol are released[1]. Methanol is a systemic toxin that can be absorbed through the skin and lungs, potentially causing severe central nervous system depression and visual impairment[2].
-
Catalytic Hydrogen Gas Generation : The Si-H moiety is relatively stable under neutral conditions but becomes highly reactive in the presence of trace acids, bases, or transition metals. When catalyzed, it reacts with water or alcohols to evolve hydrogen gas ( H2 ) , creating a severe explosion hazard in unventilated spaces.
Mandatory Visualization: Hazard Pathway & Intervention
The following diagram illustrates the chemical causality of the hydrolysis reaction and maps the exact points where engineering controls and PPE intervene to break the hazard chain.
Fig 1: Hydrolysis pathway of dimethoxy(alkyl)silanes and corresponding safety intervention points.
Quantitative PPE Specifications
Because the primary exposure risk stems from the hydrolysis byproduct (methanol) rather than the parent silane alone, PPE selection must be optimized for methanol resistance. Standard thin latex gloves are completely inadequate and will degrade rapidly.
| PPE Category | Specification / Standard | Breakthrough Time | Causality / Justification |
| Hand Protection | Butyl Rubber Gloves (EN 374) | > 480 minutes | Butyl rubber provides superior permeation resistance against methanol compared to standard nitrile[3]. |
| Eye Protection | ANSI Z87.1 Safety Goggles | N/A | Forms a seal around the eyes to prevent ocular absorption of methanol vapors and protects against liquid splashes[2]. |
| Body Protection | Flame-Resistant (FR) Lab Coat | N/A | Mitigates flash fire risks associated with the potential evolution of flammable hydrogen gas and methanol[4]. |
| Respiratory | NIOSH OV Respirator (Type A) | Varies by exposure | Essential if handling outside a fume hood or during spill cleanup to filter volatile methoxysilanes and toxic methanol vapors[5]. |
Operational Workflow: Inert-Atmosphere Transfer Protocol
To ensure safety and chemical integrity, Dimethoxy(3-methyl-3-phenylbutyl)silane must be handled using air-free techniques. The following step-by-step methodology is designed as a self-validating system , meaning physical feedback at each step confirms the protocol is working.
Step 1: Apparatus Preparation & Environmental Control
-
Action: Flame-dry all receiving glassware under vacuum and backfill with ultra-high purity (UHP) Argon.
-
Causality: Eliminates surface-bound moisture that would initiate premature hydrolysis.
-
Self-Validation Check: Observe the Schlenk line bubbler; a steady, slow rate of bubbles confirms positive inert gas pressure, validating that ambient moisture is actively excluded from the system.
Step 2: PPE Donning & Verification
-
Action: Don a flame-resistant lab coat, splash-proof safety goggles, and double-layer gloves (inner nitrile for dexterity, outer butyl rubber for chemical resistance).
-
Causality: Creates a multi-tiered barrier against both dermal absorption of methanol and flash-fire risks.
Step 3: Reagent Extraction
-
Action: Pierce the septum of the silane container using a dry, inert-gas-purged syringe. Do not unscrew the cap in ambient air. Slowly withdraw the required volume while injecting an equivalent volume of Argon.
-
Causality: Maintaining positive pressure prevents the vacuum-driven ingress of humid laboratory air into the reagent bottle.
-
Self-Validation Check: The plunger of the syringe should not forcefully pull back into the barrel. If it does, the bottle is under negative pressure, indicating a failure in the inert gas supply.
Step 4: Controlled Quenching (Post-Transfer)
-
Action: Immediately rinse the contaminated syringe with a non-reactive, anhydrous solvent (e.g., dry hexane), followed by a controlled quench using a 10% isopropanol/water mixture inside an actively exhausting fume hood.
-
Causality: Controlled quenching intentionally triggers the hydrolysis and Si-H decomposition in a ventilated space, safely exhausting the evolved hydrogen gas and methanol before the glassware is sent to the general washing sink.
Emergency Response & Spill Management
In the event of an uncontrolled release, the primary threats are inhalation toxicity and vapor ignition.
-
Immediate Evacuation & Isolation: Evacuate the immediate area and eliminate all ignition sources (hot plates, static-prone equipment). Methanol vapors are heavier than air and can travel to ignition sources[6].
-
Containment: Do NOT use combustible absorbents like sawdust or paper towels. Absorb the spill with an inert material such as dry sand, earth, or vermiculite[7].
-
Personnel Exposure: If skin contact occurs, immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water[3]. Because methanol poisoning can have delayed systemic effects (e.g., metabolic acidosis), seek medical attention immediately even if the exposed individual is currently asymptomatic[6].
Logistical Disposal Plan
Improper disposal of methoxysilanes frequently leads to pressurized container explosions due to unchecked hydrogen and methanol gas evolution.
-
Segregation: Never mix silane waste with strong acids, bases, or oxidizers. Acids and bases catalyze the highly exothermic hydrolysis and trigger rapid hydrogen gas evolution from the Si-H moiety.
-
Containment: Store waste in high-density polyethylene (HDPE) containers equipped with vented caps .
-
Causality: Vented caps act as a self-validating safety release, preventing catastrophic pressure buildup from trace gas generation.
-
-
Labeling: Clearly label as "Hazardous Waste: Flammable Liquid, Organosilanes, Generates Methanol and Hydrogen Gas on Contact with Moisture."
-
Final Routing: Route exclusively for commercial chemical incineration[7]. Do not dispose of this chemical in aquatic environments or drains, as rapid hydrolysis will create localized toxic methanol concentrations and explosive atmospheres within the plumbing infrastructure[1].
Sources
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
